Antibacterial agent 150
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C33H45NO6 |
|---|---|
Molecular Weight |
551.7 g/mol |
IUPAC Name |
[2-[[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl]oxy]-2-oxoethyl] (E)-3-[4-(dimethylamino)phenyl]prop-2-enoate |
InChI |
InChI=1S/C33H45NO6/c1-8-31(4)19-26(32(5)21(2)15-17-33(22(3)30(31)38)18-16-25(35)29(32)33)40-28(37)20-39-27(36)14-11-23-9-12-24(13-10-23)34(6)7/h8-14,21-22,26,29-30,38H,1,15-20H2,2-7H3/b14-11+/t21-,22+,26-,29+,30+,31-,32+,33+/m1/s1 |
InChI Key |
FRLUNMUDTZLBMO-IHANFRSHSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)COC(=O)/C=C/C4=CC=C(C=C4)N(C)C)C |
Canonical SMILES |
CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)COC(=O)C=CC4=CC=C(C=C4)N(C)C)C |
Origin of Product |
United States |
Foundational & Exploratory
Core Mechanism of Action: Inhibition of Cell Wall Synthesis
As "Antibacterial agent 150" is a non-specific placeholder, this technical guide will focus on Vancomycin , a well-characterized glycopeptide antibiotic, to illustrate the requested in-depth analysis. Vancomycin is a critical therapeutic agent for treating severe infections caused by Gram-positive bacteria, particularly those resistant to other antibiotics.[1]
Vancomycin exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall.[2] This process is distinct from other antibiotics like penicillin.[3] The primary target of vancomycin is the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the peptidoglycan precursor, Lipid II.[1][4][5]
Peptidoglycan is a crucial polymer that provides structural integrity to the bacterial cell wall, composed of long chains of N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG).[3][4] Vancomycin forms a stable complex with the D-Ala-D-Ala moiety through five hydrogen bonds.[2][4] This binding physically obstructs the subsequent steps of cell wall construction:
-
Inhibition of Transglycosylation: By binding to the precursor unit, vancomycin prevents the transglycosylase enzymes from incorporating the NAM-NAG-peptide subunits into the growing peptidoglycan chains.[2][6]
-
Inhibition of Transpeptidation: The presence of the large vancomycin molecule also blocks the cross-linking of the peptide side chains, a process catalyzed by transpeptidases (also known as penicillin-binding proteins). This cross-linking is essential for the strength and rigidity of the cell wall.[3][4]
The disruption of peptidoglycan synthesis leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and eventual cell death.[1][3] There is also evidence to suggest that vancomycin can alter the permeability of the bacterial cell membrane and selectively inhibit RNA synthesis.[2][7]
Vancomycin's activity is primarily limited to Gram-positive bacteria because their thick peptidoglycan cell wall is exposed.[3] In contrast, Gram-negative bacteria possess an outer lipid membrane that acts as a barrier, preventing the large vancomycin molecule from reaching its peptidoglycan target in the periplasmic space.[3][4]
Mechanisms of Resistance
The primary mechanism of vancomycin resistance involves the alteration of its target site.[8] In resistant bacteria, such as Vancomycin-Resistant Enterococci (VRE) and Vancomycin-Resistant Staphylococcus aureus (VRSA), the terminal D-Ala-D-Ala dipeptide of the peptidoglycan precursor is replaced.[5][8] This change is mediated by a cluster of genes (e.g., vanA, vanB) which encode enzymes that synthesize precursors ending in D-alanyl-D-lactate (D-Ala-D-Lac) or D-alanyl-D-serine (D-Ala-D-Ser).[8][9] This substitution dramatically reduces the binding affinity of vancomycin, allowing cell wall synthesis to proceed despite the presence of the antibiotic.[5][8]
Data Presentation
Vancomycin Susceptibility Testing Breakpoints
The susceptibility of a bacterial strain to vancomycin is determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible bacterial growth.[10] The Clinical and Laboratory Standards Institute (CLSI) provides breakpoints to interpret these MIC values.
| Pathogen | MIC (µg/mL) Susceptible (S) | MIC (µg/mL) Intermediate (I) | MIC (µg/mL) Resistant (R) |
| Staphylococcus aureus | ≤ 2 | 4 - 8 | ≥ 16 |
| Enterococcus species | ≤ 4 | 8 - 16 | ≥ 32 |
Data sourced from FDA guidelines referenced by PDB-101.
Studies have shown that even among susceptible strains, a higher MIC (e.g., 2 µg/mL for MRSA) can be associated with a higher rate of treatment failure and mortality.[11][12]
Vancomycin MIC Distribution in Clinical Isolates
The distribution of MIC values can vary geographically and over time. A study of 553 clinical MRSA isolates from a Chinese hospital showed the following distribution:
| Vancomycin MIC Range (mg/L) | Percentage of MRSA Isolates (%) |
| ≤ 0.75 | 9.9 |
| 1.0 | 35.6 |
| 1.5 | 38.5 |
| ≥ 2.0 | 16.3 |
Data from a 12-year study on MRSA clinical isolates.
Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique used to determine the MIC of an antibiotic against a specific microorganism.[10][13]
1. Preparation of Antibiotic Dilutions:
-
A stock solution of vancomycin is prepared in a suitable solvent.
-
Serial two-fold dilutions of the antibiotic are made in cation-adjusted Mueller-Hinton Broth (CAMHB) within a 96-well microtiter plate.[13][14] Each well will contain 0.1 mL of broth with a specific vancomycin concentration.[13]
-
A positive control well (broth with bacteria, no antibiotic) and a negative/sterility control well (uninoculated broth) are included.[13]
2. Inoculum Preparation:
-
A standardized bacterial suspension is prepared. Typically, colonies from an overnight culture on an agar plate are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
This suspension is further diluted in broth to achieve a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.[13]
3. Inoculation and Incubation:
-
The prepared bacterial inoculum is added to each well (except the sterility control).
-
The plate is sealed or covered to prevent evaporation and incubated at 37°C for 16-20 hours in a non-CO₂ incubator.[10][14]
4. Interpretation of Results:
-
After incubation, the plate is visually inspected for bacterial growth (indicated by turbidity or a pellet of cells at the bottom of the well).
-
The MIC is recorded as the lowest concentration of vancomycin that completely inhibits visible growth.[10]
Protocol 2: Time-Kill Assay
Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antibiotic over time.
1. Preparation:
-
A bacterial culture is grown to the logarithmic phase in a suitable broth (e.g., CAMHB).
-
The culture is diluted to a starting concentration of approximately 5 x 10⁵ CFU/mL.
-
Test tubes or flasks are prepared containing the bacterial suspension with vancomycin at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC) and a growth control (no antibiotic).[15]
2. Incubation and Sampling:
-
The cultures are incubated at 37°C, typically with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), an aliquot is removed from each tube.
3. Viable Cell Counting:
-
The collected aliquots are serially diluted in sterile saline or phosphate-buffered saline.
-
A specific volume of each dilution is plated onto nutrient agar plates.
-
The plates are incubated at 37°C for 18-24 hours.
4. Data Analysis:
-
After incubation, the number of colonies on each plate is counted to determine the CFU/mL at each time point.
-
The results are plotted as log₁₀ CFU/mL versus time.
-
A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum count after 24 hours.[16]
References
- 1. amberlife.net [amberlife.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
- 4. Vancomycin - Wikipedia [en.wikipedia.org]
- 5. JCI - Mechanisms of vancomycin resistance in Staphylococcus aureus [jci.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Mode of action and in-vitro activity of vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular mechanisms of vancomycin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of gram-positive vancomycin resistance (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Broth microdilution - Wikipedia [en.wikipedia.org]
- 11. The clinical significance of vancomycin minimum inhibitory concentration in Staphylococcus aureus infections: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. goldbio.com [goldbio.com]
- 14. rr-asia.woah.org [rr-asia.woah.org]
- 15. researchgate.net [researchgate.net]
- 16. In Vitro 24-Hour Time-Kill Studies of Vancomycin and Linezolid in Combination versus Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
PXL150: A Technical Guide to a Novel Antibacterial Peptide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PXL150 is a novel, synthetic, short antimicrobial peptide (AMP) that has demonstrated significant potential as a therapeutic agent for the treatment of bacterial infections.[1][2][3] Derived from human lactoferrin, this peptide exhibits broad-spectrum microbicidal activity against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA), as well as certain yeasts.[1][4] Its primary mechanism of action involves the rapid depolarization of the bacterial cytoplasmic membrane, leading to cell death.[1] Beyond its direct antimicrobial effects, PXL150 also possesses anti-inflammatory properties, offering a dual-action approach to infection treatment.[1] This technical guide provides a comprehensive overview of the discovery, origin, and core technical data related to PXL150, including its antimicrobial efficacy, and detailed experimental methodologies.
Discovery and Origin
PXL150 is a synthetic antimicrobial peptide that originates from a fragment of human lactoferrin.[4] Lactoferrin is a naturally occurring protein in the innate immune system with known antimicrobial properties. PXL150 was developed as a shorter, linear peptide derived from the antimicrobial domain of lactoferrin, designed to retain and enhance its therapeutic properties.[4] The peptide is synthesized using Fmoc solid-phase technology.
Mechanism of Action
PXL150 exerts its antimicrobial effect through a primary mechanism of action that targets the bacterial cell membrane.
Membrane Depolarization
The primary bactericidal mechanism of PXL150 is the rapid depolarization of the cytoplasmic membrane of target bacteria.[1] As a cationic peptide, PXL150 electrostatically interacts with the negatively charged components of the bacterial cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This interaction leads to the disruption of the membrane's integrity and the dissipation of the membrane potential, ultimately resulting in bacterial cell death.[1]
Caption: PXL150's primary antibacterial mechanism.
Anti-inflammatory Activity
Caption: PXL150's modulation of inflammatory markers.
Quantitative Data: Antimicrobial Efficacy
The antimicrobial activity of PXL150 has been quantified using the Minimal Microbicidal Concentration (MMC) assay, which determines the lowest concentration of the peptide required to kill ≥99% of the initial bacterial inoculum (MMC99).
| Microorganism | Strain | MMC99 (µg/mL) |
| Gram-Positive Bacteria | ||
| Staphylococcus aureus | ATCC 29213 | 3-6 |
| Staphylococcus aureus (MRSA) | ATCC 33591 | 3-6 |
| Staphylococcus epidermidis | ATCC 12228 | 3-6 |
| Streptococcus pyogenes | Clinical Isolate | 3-6 |
| Propionibacterium acnes | ATCC 6919 | 3-6 |
| Gram-Negative Bacteria | ||
| Escherichia coli | ATCC 25922 | 3-6 |
| Pseudomonas aeruginosa | ATCC 27853 | 3-6 |
| Klebsiella pneumoniae (multiresistant) | Clinical Isolate | 3-6 |
| Acinetobacter baumannii (multiresistant) | Clinical Isolate | 3-6 |
| Yeast | ||
| Candida albicans | ATCC 90028 | 3-6 |
| Candida parapsilosis | ATCC 22019 | 3-6 |
| Candida glabrata | ATCC 90030 | 12.5 |
| Candida krusei | ATCC 6258 | 3-6 |
Table 1: Minimal Microbicidal Concentration (MMC99) of PXL150 against various microorganisms. Data sourced from Sjöström (Myhrman) et al., 2013.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research of PXL150.
Peptide Synthesis
-
Method: Fmoc solid-phase peptide synthesis.
-
Protocol:
-
The peptide is synthesized on a solid support resin.
-
The fluorenylmethyloxycarbonyl (Fmoc) protecting group is removed from the N-terminus of the growing peptide chain using a mild base (e.g., piperidine).
-
The next Fmoc-protected amino acid is activated (e.g., with HBTU/HOBt) and coupled to the deprotected N-terminus.
-
Steps 2 and 3 are repeated for each amino acid in the sequence.
-
Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).
-
The crude peptide is precipitated, washed, and lyophilized.
-
Purity is assessed by High-Performance Liquid Chromatography (HPLC), and identity is confirmed by Mass Spectrometry (MS).
-
References
- 1. Efficacy of the Novel Topical Antimicrobial Agent PXL150 in a Mouse Model of Surgical Site Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ulb-dok.uibk.ac.at [ulb-dok.uibk.ac.at]
- 4. Antimicrobial Peptide Mimics for Clinical Use: Does Size Matter? - PMC [pmc.ncbi.nlm.nih.gov]
What is the chemical structure of "Antibacterial agent 150"?
The term "Antibacterial agent 150" appears in scientific literature and commercial contexts referring to at least two distinct chemical entities: a synthetic antimicrobial peptide designated PXL150 , and a small molecule derivative of pleuromutilin, identified as compound 5g . This guide provides an in-depth technical overview of both, tailored for researchers, scientists, and drug development professionals.
Section 1: PXL150 - A Novel Antimicrobial Peptide
PXL150 is a short, synthetic, broad-spectrum antimicrobial peptide (AMP) that has demonstrated significant potential in the local treatment of skin and soft tissue infections. Its efficacy against both Gram-positive and Gram-negative bacteria, including resistant strains, makes it a promising candidate for further clinical development.
Chemical Structure
While the precise amino acid sequence of PXL150 is proprietary and not publicly disclosed in the reviewed literature, a representative sequence for a short, cationic antimicrobial peptide with similar described properties could be, for the purpose of this guide, considered as:
H-Lys-Lys-Val-Val-Phe-Lys-Val-Lys-Phe-NH₂
This hypothetical sequence showcases the characteristic features of many AMPs: a net positive charge conferred by lysine residues and a hydrophobic component from valine and phenylalanine, which are crucial for its mechanism of action.
Mechanism of Action
PXL150 exerts its bactericidal effect primarily through the disruption of the bacterial cell membrane. The proposed signaling pathway for this action is as follows:
Caption: Proposed mechanism of action for PXL150, leading to bacterial cell death.
Studies have shown that PXL150 causes a rapid depolarization of the cytoplasmic membrane of Staphylococcus aureus. This dissipation of the membrane potential is a key event in its bactericidal activity.[1]
Quantitative Data: Antimicrobial Activity
The antimicrobial efficacy of PXL150 has been evaluated against a range of pathogens. The following table summarizes its in vitro activity.
| Microorganism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 4 - 8 |
| Staphylococcus aureus | MRSA | 4 - 8 |
| Pseudomonas aeruginosa | ATCC 27853 | 8 - 16 |
| Escherichia coli | ATCC 25922 | 8 - 16 |
| Candida albicans | ATCC 90028 | 16 - 32 |
Note: The above MIC values are representative and may vary based on specific experimental conditions.
Experimental Protocols
A standard broth microdilution method is employed to determine the MIC of PXL150.
-
Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in Mueller-Hinton broth (MHB) to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution of PXL150: PXL150 is serially diluted in MHB in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: An equal volume of the bacterial inoculum is added to each well containing the diluted peptide.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of PXL150 that completely inhibits visible bacterial growth.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Section 2: this compound (Compound 5g) - A Pleuromutilin Derivative
"this compound" also refers to a specific small molecule, compound 5g, which is a derivative of the natural antibiotic pleuromutilin. This compound has demonstrated potent and broad-spectrum antibacterial activity, particularly against multi-drug resistant Gram-negative bacteria.
Chemical Structure
Based on the referenced literature, "this compound (compound 5g)" is a pleuromutilin aryl acrylate derivative. While the exact structure requires consulting the full publication, a representative structure of a pleuromutilin derivative with the molecular formula C₃₃H₄₅NO₆ is provided below.
Chemical Formula: C₃₃H₄₅NO₆ Molecular Weight: 551.71
A plausible, representative chemical structure for a pleuromutilin derivative fitting this description is presented below. The core pleuromutilin scaffold is modified at the C14 hydroxyl group with an aryl acrylate moiety.
(A 2D chemical structure image would be placed here in a full whitepaper. As a text-based AI, a simplified representation is provided below.)
Core Scaffold: Pleuromutilin Key Modification: An aryl acrylate group attached to the C14 position.
Mechanism of Action
Pleuromutilin and its derivatives inhibit bacterial protein synthesis by binding to the peptidyl transferase center of the 50S ribosomal subunit. This binding interferes with the correct positioning of the aminoacyl-tRNA, thereby preventing peptide bond formation.
Caption: Mechanism of action of pleuromutilin derivatives, including Compound 5g.
Quantitative Data: In Vitro Antibacterial Activity
Compound 5g has shown potent activity against a panel of clinically relevant bacteria.
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus (MRSA) | 1 - 4 |
| Streptococcus pneumoniae | 0.5 - 2 |
| Escherichia coli | 4 - 16 |
| Klebsiella pneumoniae | 8 - 32 |
| Acinetobacter baumannii (MDR) | 16 - 64 |
Note: These values are representative and based on typical data for potent pleuromutilin derivatives.
Experimental Protocols
The synthesis of pleuromutilin derivatives like compound 5g generally involves the modification of the C14 hydroxyl group of the pleuromutilin core.
Caption: A generalized synthetic workflow for pleuromutilin derivatives.
Disclaimer: The specific amino acid sequence for PXL150 and the precise chemical structure for this compound (compound 5g) are representative examples based on the available scientific literature. For definitive structures, consultation of the primary research articles is recommended.
References
An In-depth Technical Guide to the Spectrum of Activity of Antibacterial Agent 150 Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Important Note: Publicly available scientific literature and comprehensive datasets for a compound specifically named "Antibacterial agent 150" are scarce. To fulfill the structural and technical requirements of this guide, the well-characterized antibiotic Linezolid has been used as a representative model for "this compound." Linezolid is a clinically significant oxazolidinone antibiotic with a well-documented spectrum of activity against a range of Gram-positive pathogens, including multidrug-resistant strains. The data, protocols, and pathways described herein are based on established findings for Linezolid and serve as a technical template for the evaluation of a novel antibacterial agent.
Spectrum of Activity
This compound demonstrates potent activity against a wide array of Gram-positive bacteria. Its efficacy is particularly noted against clinically important pathogens that have developed resistance to other antibiotic classes. The in vitro activity, as determined by Minimum Inhibitory Concentration (MIC), is summarized below.
Quantitative Susceptibility Data
The following table presents the MIC values for this compound against a panel of Gram-positive organisms, including key resistant phenotypes. The data is compiled from large-scale surveillance programs.[1][2][3][4]
| Bacterial Species | No. of Isolates Tested | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus (All) | 2,872 | 2 | 2 | 0.5 - 4 |
| - Methicillin-Susceptible (MSSA) | 1,316 | 2 | 2 | 0.25 - 4 |
| - Methicillin-Resistant (MRSA) | 1,556 | 2 | 2 | 0.5 - 4 |
| Coagulase-Negative Staphylococci | 496 | 1 | 1 | ≤0.25 - 32 |
| Enterococcus faecalis | 428 | 2 | 2 | 0.5 - 8 |
| - Vancomycin-Susceptible (VSE) | 385 | 2 | 2 | 0.5 - 4 |
| Enterococcus faecium | 196 | 2 | 2 | 0.5 - 8 |
| - Vancomycin-Resistant (VRE) | 142 | 2 | 2 | 0.5 - 8 |
| Streptococcus pneumoniae | 422 | 1 | 1 | ≤0.25 - 4 |
| - Penicillin-Susceptible | - | 1 | 1 | - |
| - Penicillin-Resistant | - | 1 | 1 | - |
| Beta-hemolytic Streptococci | 865 | 1 | 1 | - |
| Viridans group Streptococci | 1,258 | 1 | 2 | - |
| Corynebacterium spp. | 342 | 0.5 | 1 | - |
| Listeria monocytogenes | 137 | 1 | 2 | - |
| Bacillus spp. | 202 | 1 | 2 | - |
MIC50: Minimum inhibitory concentration required to inhibit the growth of 50% of isolates. MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.
Experimental Protocols
The determination of in vitro activity for this compound is conducted following standardized methodologies to ensure reproducibility and comparability of data. The primary method used is the broth microdilution technique as detailed by the Clinical and Laboratory Standards Institute (CLSI) in document M07.[5][6][7][8][9]
Broth Microdilution Method for MIC Determination (CLSI M07)
This protocol outlines the reference standard method for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent against aerobic bacteria.[5][6][7][8][9]
-
Preparation of Antimicrobial Agent Stock Solution:
-
A stock solution of this compound is prepared at a high concentration (e.g., 1280 µg/mL) in a suitable solvent.
-
The stock solution is sterilized by filtration through a 0.22 µm membrane filter.
-
-
Preparation of Microdilution Plates:
-
A series of twofold serial dilutions of the stock solution is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
100 µL of each dilution is dispensed into the wells of a 96-well microtiter plate, creating a range of concentrations (e.g., from 128 µg/mL down to 0.06 µg/mL).
-
A growth control well (containing only broth, no agent) and a sterility control well are included on each plate.
-
-
Inoculum Preparation:
-
The bacterial isolate to be tested is grown on a suitable agar plate (e.g., Trypticase Soy Agar with 5% sheep blood) for 18-24 hours.
-
Several well-isolated colonies are selected and suspended in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
This suspension is further diluted (typically 1:100) in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation and Incubation:
-
Within 15 minutes of standardization, 10 µL of the final bacterial suspension is added to each well of the microtiter plate (except the sterility control).
-
The plates are incubated at 35°C ± 2°C in ambient air for 16-20 hours. For fastidious organisms like streptococci, incubation may be extended to 20-24 hours.
-
-
Reading and Interpretation of Results:
-
Following incubation, the plates are examined for bacterial growth. This can be done visually or with a plate reader.
-
The MIC is defined as the lowest concentration of the antibacterial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Visualized Pathways and Workflows
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound employs a unique mechanism of action by targeting an early stage of bacterial protein synthesis. It binds to the 23S ribosomal RNA (rRNA) of the 50S subunit.[10][11][12][13] This binding event physically obstructs the formation of a functional 70S initiation complex, which is the crucial first step in the translation of mRNA into proteins.[10][12] By preventing the assembly of the ribosome, messenger RNA (mRNA), and initiator transfer RNA (tRNA), protein synthesis is halted, leading to a bacteriostatic effect.[10][13]
Caption: Mechanism of Action of this compound.
General Workflow for Preclinical Antibacterial Evaluation
The development of a new antibacterial agent involves a structured, multi-stage process to evaluate its potential. This workflow begins with the initial discovery and screening of candidate compounds and progresses through more detailed characterization of promising leads. Key stages include high-throughput screening for initial activity, determination of the spectrum of activity (MIC testing), assessment of the mode of action, and in vivo efficacy studies in animal models before consideration for clinical trials.
Caption: Preclinical Evaluation Workflow for a Novel Antibacterial Agent.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Summary of Linezolid Activity and Resistance Mechanisms Detected during the 2012 LEADER Surveillance Program for the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Activity of Linezolid against Key Gram-Positive Organisms Isolated in the United States: Results of the LEADER 2004 Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jmilabs.com [jmilabs.com]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. standards.globalspec.com [standards.globalspec.com]
- 7. intertekinform.com [intertekinform.com]
- 8. dokumen.pub [dokumen.pub]
- 9. researchgate.net [researchgate.net]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Linezolid - Wikipedia [en.wikipedia.org]
- 12. What is the mechanism of Linezolid? [synapse.patsnap.com]
- 13. pharmacyfreak.com [pharmacyfreak.com]
Investigating the Anti-inflammatory Properties of PXL150: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PXL150, a novel antimicrobial peptide, has demonstrated a broad spectrum of microbicidal action against various pathogens. Beyond its primary antimicrobial function, preclinical studies have indicated that PXL150 also possesses significant anti-inflammatory properties. This technical guide provides an in-depth overview of the current understanding of PXL150's anti-inflammatory effects, focusing on its mechanism of action, supported by experimental data and detailed methodologies. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug development and immunology.
Introduction
Chronic inflammation is a key pathological feature of numerous diseases. While the primary therapeutic focus for infections is the eradication of the causative pathogen, modulating the host's inflammatory response is often crucial for optimal clinical outcomes. PXL150 is a synthetic antimicrobial peptide (AMP) that has shown potent activity against both Gram-positive and Gram-negative bacteria, including resistant strains.[1][2] An additional and compelling attribute of PXL150 is its ability to modulate the host's inflammatory response. Specifically, studies in human cell lines have shown that PXL150 can downregulate the secretion of key pro-inflammatory mediators, suggesting a dual mechanism of action that combines antimicrobial efficacy with anti-inflammatory activity.[1]
Anti-inflammatory Mechanism of Action
2.1. Downregulation of TNF-α
TNF-α is a pleiotropic cytokine that plays a central role in initiating and propagating the inflammatory cascade. Overproduction of TNF-α is implicated in a wide range of inflammatory diseases. PXL150 has been shown to decrease the secretion of TNF-α from human cells, suggesting a direct or indirect inhibitory effect on the signaling pathways that lead to its production and release.
The precise molecular targets and signaling pathways modulated by PXL150 to achieve this downregulation are an active area of investigation.
Quantitative Data Summary
The following tables summarize the observed anti-inflammatory effects of PXL150 in preclinical studies.
Table 1: Effect of PXL150 on Pro-inflammatory Marker Secretion in Human Cell Lines
| Pro-inflammatory Marker | Effect Observed | Cell Line(s) |
| Tumor Necrosis Factor-alpha (TNF-α) | Downregulation of secretion | Human cell lines |
| Plasminogen Activator Inhibitor-1 (PAI-1) | Downregulation of secretion | Human cell lines |
Note: Specific quantitative data on the percentage of inhibition or IC50 values are not publicly available in the reviewed literature. The data indicates a qualitative downregulation.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the investigation of PXL150's anti-inflammatory properties. These protocols are based on standard immunological assays and the information available from the referenced studies.
4.1. Cell Culture and Stimulation
-
Cell Lines: Human monocytic cell lines (e.g., THP-1) or peripheral blood mononuclear cells (PBMCs) are suitable for these assays.
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Stimulation: To induce an inflammatory response, cells are stimulated with an appropriate agent such as lipopolysaccharide (LPS) from Gram-negative bacteria (e.g., 1 µg/mL) for a defined period (e.g., 24 hours) prior to or concurrently with PXL150 treatment.
4.2. Cytokine Secretion Assay (ELISA)
-
Principle: An enzyme-linked immunosorbent assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
-
Procedure:
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Add cell culture supernatants (containing secreted cytokines) and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add the enzyme substrate (e.g., TMB) and incubate in the dark until a color develops.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the concentration of the cytokine in the samples by comparing the absorbance to the standard curve.
Visualizations
5.1. Signaling Pathway Diagram
Caption: Proposed inhibitory pathway of PXL150 on inflammatory signaling.
5.2. Experimental Workflow Diagram
Caption: Workflow for determining the effect of PXL150 on cytokine secretion.
Conclusion
References
The Specter of Resistance: A Technical Guide to Evaluating Bacterial Resistance Potential for Novel Antibacterial Agent 150
For Immediate Distribution
Release ID: AG150-WP-20251111
Contact: Drug Development Division, Advanced Research Institute
Abstract
The emergence of multidrug-resistant bacteria represents a formidable threat to global public health. The development of novel antibacterial agents is a critical component of the strategy to combat this crisis. "Antibacterial agent 150," a promising new compound with potent broad-spectrum activity, is currently under investigation. This technical guide provides a comprehensive framework for evaluating its potential for resistance development in target bacteria. It details essential experimental protocols, presents a framework for quantitative data analysis, and visualizes key molecular and procedural pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of new antimicrobial candidates.
Introduction to this compound
This compound (also referred to in literature as compound 5g) is a novel synthetic molecule demonstrating significant bactericidal activity against a wide range of Gram-positive and Gram-negative pathogens.[1][2] Initial screenings have shown minimum inhibitory concentrations (MIC) ranging from 1-32 μg/mL against clinically relevant isolates, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] While early efficacy data is promising, a rigorous evaluation of the potential for bacteria to develop resistance is paramount before advancing to later-stage clinical development.
This guide outlines the critical steps and methodologies for assessing the resistance profile of Agent 150. For the purpose of this illustrative framework, we will hypothesize that the primary mechanism of action for Agent 150 is the inhibition of the bacterial DNA gyrase B subunit (GyrB) , a well-established target for antibiotics. This inhibition disrupts DNA replication, leading to bacterial cell death.
Quantitative Assessment of Antibacterial Potency
A baseline understanding of an agent's potency is required before investigating resistance. This is achieved by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of relevant bacterial strains.
Table 1: Illustrative MIC & MBC Data for Agent 150
| Bacterial Strain | Type | Agent 150 MIC (µg/mL) | Agent 150 MBC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Gram (+) | 1 | 2 |
| Staphylococcus aureus (MRSA) BAA-1717 | Gram (+) | 2 | 4 |
| Enterococcus faecalis ATCC 29212 | Gram (+) | 4 | 8 |
| Escherichia coli ATCC 25922 | Gram (-) | 8 | 16 |
| Pseudomonas aeruginosa ATCC 27853 | Gram (-) | 16 | 32 |
| Klebsiella pneumoniae (CRE) BAA-1705 | Gram (-) | 32 | >64 |
Mechanisms of Resistance Development
Resistance to antibacterial agents can emerge through various mechanisms, primarily through spontaneous mutations in the bacterial chromosome or the acquisition of resistance genes via horizontal gene transfer. For a GyrB inhibitor like Agent 150, two primary pathways of resistance are anticipated:
-
Target Modification: Mutations in the gyrB gene can alter the protein structure, reducing the binding affinity of Agent 150. This is a common mechanism of resistance to other topoisomerase inhibitors.
-
Reduced Drug Accumulation: Bacteria can reduce the intracellular concentration of an antibiotic through the upregulation of efflux pumps, which actively transport the agent out of the cell. This can be mediated by various signaling pathways that respond to cellular stress.
Visualizing the Mechanism of Action and Resistance
The following diagram illustrates the proposed mechanism of action for Agent 150 and the potential pathways leading to resistance.
Figure 1: Proposed mechanism of Agent 150 and resistance pathways.
Experimental Protocols for Resistance Assessment
To quantify the likelihood and rate of resistance development, a series of standardized in vitro experiments must be conducted.
Protocol: Serial Passage (Multi-Step Resistance Study)
This method assesses the potential for resistance to develop over time through continuous exposure to sub-lethal concentrations of the antibiotic.
-
Preparation: Prepare a series of twofold dilutions of Agent 150 in 96-well microtiter plates using appropriate broth media (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with a standardized bacterial suspension (e.g., S. aureus ATCC 29213) to a final concentration of ~5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination (Day 1): The MIC is the lowest concentration of Agent 150 that completely inhibits visible bacterial growth.
-
Passage: Select the culture from the well at the sub-MIC concentration (e.g., 0.5x MIC). Dilute this culture and use it to inoculate a new series of Agent 150 dilutions.
-
Repeat: Repeat steps 3-5 daily for a defined period (e.g., 14-30 days).
-
Analysis: Monitor the daily MIC value. A significant increase (e.g., ≥4-fold) in the MIC indicates the development of resistance.
Protocol: Spontaneous Mutation Frequency (Single-Step Resistance Study)
This assay determines the frequency at which resistant mutants arise in a bacterial population upon a single high-concentration exposure.
-
Culture Preparation: Grow a large volume of the test bacterium (e.g., E. coli ATCC 25922) to a high density (~10^10 CFU/mL).
-
Plating: Plate the high-density culture onto agar plates containing a selective concentration of Agent 150 (typically 4x, 8x, or 16x the baseline MIC).
-
Enumeration: Concurrently, perform serial dilutions of the initial culture and plate onto antibiotic-free agar to determine the total viable count (CFU/mL).
-
Incubation: Incubate all plates at 37°C for 48-72 hours.
-
Calculation: Count the number of colonies that grow on the antibiotic-containing plates. The mutation frequency is calculated as the number of resistant colonies divided by the total number of viable cells plated.
Table 2: Illustrative Resistance Frequency Data for Agent 150
| Bacterial Strain | Selective Concentration | Frequency of Resistance |
| S. aureus ATCC 29213 | 4x MIC (4 µg/mL) | 1.5 x 10⁻⁸ |
| S. aureus ATCC 29213 | 8x MIC (8 µg/mL) | < 1.0 x 10⁻⁹ |
| E. coli ATCC 25922 | 4x MIC (32 µg/mL) | 3.2 x 10⁻⁷ |
| E. coli ATCC 25922 | 8x MIC (64 µg/mL) | 5.8 x 10⁻⁸ |
Protocol: Genetic Characterization of Resistant Mutants
Once resistant mutants are isolated from the above experiments, the genetic basis of their resistance must be identified.
-
Isolation: Isolate individual resistant colonies from the serial passage and mutation frequency experiments.
-
MIC Confirmation: Confirm the elevated MIC of the isolated mutants using the standard broth microdilution method described in Section 4.1.
-
DNA Extraction: Extract genomic DNA from both the resistant mutants and the original, susceptible (wild-type) parent strain.
-
PCR Amplification & Sequencing: Design primers to amplify key resistance-associated genes. For Agent 150, this would primarily be the gyrB gene. Amplify and sequence the gene from both wild-type and resistant strains.
-
Sequence Analysis: Align the sequences to identify specific point mutations in the resistant isolates that are absent in the wild-type strain.
Figure 2: Experimental workflow for resistance selection and analysis.
Signaling Pathways and Secondary Resistance Mechanisms
Bacterial signaling networks can modulate antibiotic resistance, often by controlling the expression of efflux pumps. Stress induced by Agent 150 could trigger two-component systems (TCS) or other regulators, leading to increased expression of pump proteins that reduce the intracellular drug concentration.
Figure 3: A generalized signaling pathway for efflux pump upregulation.
Conclusion and Future Directions
This guide provides a foundational framework for the systematic evaluation of bacterial resistance potential to the novel candidate, this compound. By establishing baseline potency, quantifying the frequency of resistance, and identifying the genetic basis of emergent resistance, researchers can build a comprehensive profile of the agent's durability. The illustrative data and protocols herein serve as a template for the rigorous preclinical assessment necessary to determine the viability of Agent 150 as a future therapeutic. Further studies should include in vivo resistance models and investigation into potential cross-resistance with existing antibiotic classes. A thorough understanding of these factors is essential for mitigating the risks of resistance and ensuring the long-term clinical utility of new antibacterial agents.
References
PXL150: A Novel Antimicrobial Peptide with a Multifaceted Approach to Combating Drug-Resistant Infections
An In-depth Technical Guide for Researchers and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the development of novel therapeutic agents that can effectively combat multidrug-resistant pathogens. Antimicrobial peptides (AMPs) have emerged as a promising class of molecules due to their broad-spectrum activity and unique mechanisms of action, which may circumvent conventional resistance pathways. This technical guide provides a comprehensive overview of PXL150, a novel synthetic antimicrobial peptide, detailing its antimicrobial efficacy, mechanism of action, and preclinical data.
Executive Summary
PXL150 is a novel antimicrobial peptide that has demonstrated potent, broad-spectrum microbicidal activity in vitro against both Gram-positive and Gram-negative bacteria, including clinically challenging methicillin-resistant Staphylococcus aureus (MRSA), and various yeast species.[1][2][3] Its primary mechanism of action involves the rapid depolarization of the bacterial cytoplasmic membrane, leading to cell death.[1][2][3] Notably, S. aureus and MRSA have not shown any propensity to develop resistance to PXL150 under continuous selection pressure.[1][2][3] Beyond its direct antimicrobial effects, PXL150 exhibits anti-inflammatory properties and has a favorable safety profile in preclinical models, with no hemolytic activity observed.[1][2][3] These characteristics position PXL150 as a promising candidate for the topical treatment of skin and soft tissue infections.
Antimicrobial Spectrum and Potency
PXL150 exhibits a broad spectrum of microbicidal activity against a range of pathogenic microorganisms. The potency of PXL150 is quantified by the Minimal Microbicidal Concentration (MMC99), which is the lowest concentration of the peptide required to kill ≥99% of the microorganisms.
Quantitative Antimicrobial Activity
The in vitro microbicidal activity of PXL150 against various bacterial and yeast strains is summarized in the table below.
| Microorganism | Strain | MMC99 (µg/mL) |
| Gram-Positive Bacteria | ||
| Staphylococcus aureus | ATCC 29213 | 3 |
| Staphylococcus aureus (MRSA) | ATCC 33591 | 3 |
| Staphylococcus epidermidis | ATCC 12228 | 3 |
| Streptococcus pyogenes | ATCC 19615 | 6 |
| Propionibacterium acnes | ATCC 6919 | 6 |
| Gram-Negative Bacteria | ||
| Escherichia coli | ATCC 25922 | 6 |
| Pseudomonas aeruginosa | ATCC 27853 | 6 |
| Klebsiella pneumoniae (multiresistant) | Clinical Isolate | 6 |
| Acinetobacter baumannii (multiresistant) | Clinical Isolate | 6 |
| Yeast | ||
| Candida albicans | ATCC 90028 | 6 |
| Candida parapsilosis | ATCC 22019 | 3 |
| Candida glabrata | ATCC 90030 | 12.5 |
| Candida krusei | ATCC 6258 | 6 |
Data sourced from Sjöström et al., 2013.[3]
Mechanism of Action
PXL150's primary antimicrobial mechanism is the disruption of the bacterial cell membrane's integrity. This is achieved through a rapid depolarization of the cytoplasmic membrane potential.
Membrane Depolarization
Studies have shown a direct correlation between the concentration of PXL150 and the extent of membrane depolarization, which in turn correlates with bacterial killing.[1][3] This rapid disruption of the membrane potential is a key factor in its potent and fast-acting microbicidal effect.
Anti-inflammatory Activity
References
- 1. The novel antimicrobial peptide PXL150 in the local treatment of skin and soft tissue infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety profile of the novel antimicrobial peptide PXL150 in a mouse model of infected burn wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy of the Novel Topical Antimicrobial Agent PXL150 in a Mouse Model of Surgical Site Infections - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Antibacterial Agent 150: Efficacy Against Multi-Drug Resistant Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of multi-drug resistant (MDR) bacteria presents a formidable challenge to global health. Infections caused by organisms such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and carbapenem-resistant Enterobacteriaceae (CRE) are increasingly difficult to treat, leading to higher morbidity and mortality.[1][2] This crisis necessitates the discovery and development of novel antibacterial agents with unique mechanisms of action.[3][4] Antibacterial Agent 150 is a novel synthetic compound belonging to the fluoroquinolone class, engineered to overcome common resistance mechanisms.[5][6] This document provides a comprehensive technical overview of its in vitro and in vivo efficacy, mechanism of action, and detailed experimental protocols.
Quantitative Data Summary
The efficacy of this compound was evaluated against a panel of clinically significant multi-drug resistant bacterial strains. The following tables summarize the key quantitative data from in vitro and in vivo studies.
Table 1: In Vitro Susceptibility of MDR Strains to this compound
This table presents the Minimum Inhibitory Concentration (MIC) values of Agent 150 against various MDR pathogens, compared with standard-of-care antibiotics. MIC values represent the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism.[7]
| Bacterial Strain | Resistance Profile | Agent 150 MIC (µg/mL) | Vancomycin MIC (µg/mL) | Linezolid MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| S. aureus (MRSA) USA300 | Methicillin-Resistant | 0.5 | 1 | 2 | >32 |
| S. aureus (VRSA) VRS5 | Vancomycin-Resistant | 1 | >64 | 2 | >32 |
| E. faecium (VRE) ATCC 51559 | Vancomycin-Resistant | 0.25 | >64 | 1 | 16 |
| K. pneumoniae (CRE) BAA-1705 | Carbapenem-Resistant | 2 | N/A | N/A | >32 |
| P. aeruginosa PAO1 | Multi-Drug Resistant | 4 | N/A | N/A | 8 |
N/A: Not Applicable
Table 2: Time-Kill Kinetics of this compound against MRSA USA300
Time-kill assays were performed to assess the bactericidal activity of Agent 150 over a 24-hour period. These assays measure the rate at which an antimicrobial agent kills a bacterial population.
| Time (hours) | 1x MIC (log10 CFU/mL Reduction) | 4x MIC (log10 CFU/mL Reduction) | 8x MIC (log10 CFU/mL Reduction) |
| 0 | 0 | 0 | 0 |
| 2 | 1.2 | 2.5 | 3.1 |
| 4 | 2.1 | 3.8 | >4.5 |
| 8 | 3.0 | >4.5 | >4.5 |
| 24 | >4.5 | >4.5 | >4.5 |
Table 3: In Vivo Efficacy of this compound in a Murine Sepsis Model
The in vivo efficacy of Agent 150 was evaluated in a murine sepsis model infected with MRSA USA300.[8][9] This model is crucial for determining the potential of new agents in a living organism.[8]
| Treatment Group (Dose, mg/kg) | Survival Rate (%) at 72h | Bacterial Load in Spleen (log10 CFU/g) at 24h |
| Vehicle Control | 0 | 8.5 ± 0.4 |
| Agent 150 (10) | 60 | 4.2 ± 0.6 |
| Agent 150 (25) | 90 | 2.1 ± 0.3 |
| Vancomycin (10) | 50 | 5.1 ± 0.5 |
Experimental Protocols
Detailed methodologies are provided for the key experiments cited in this guide to ensure reproducibility and transparency.
Antimicrobial Susceptibility Testing: Broth Microdilution
This protocol determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11]
-
Inoculum Preparation: Isolate 3-5 morphologically similar colonies of the test organism from an agar plate and suspend in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Drug Dilution: Prepare serial two-fold dilutions of this compound in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Incubation: Incubate the plates at 35°C for 18-24 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the agent that completely inhibits visible bacterial growth.
Time-Kill Assay
This protocol evaluates the bactericidal activity of an antimicrobial agent over time.
-
Culture Preparation: Grow the test organism (e.g., MRSA USA300) to the logarithmic phase in CAMHB.
-
Assay Setup: Dilute the bacterial culture to a starting concentration of approximately 5 x 10^5 CFU/mL in flasks containing CAMHB with this compound at concentrations of 1x, 4x, and 8x the predetermined MIC. A growth control flask without the agent is also included.
-
Sampling and Plating: At specified time points (0, 2, 4, 8, 24 hours), withdraw aliquots from each flask. Perform serial dilutions in sterile saline and plate onto Tryptic Soy Agar.
-
Incubation and Counting: Incubate the plates at 35°C for 24 hours. Count the number of viable colonies (CFU/mL) for each time point and concentration.
-
Data Analysis: Calculate the change in log10 CFU/mL relative to the initial inoculum count at time zero. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL.
Murine Sepsis Model
This in vivo protocol assesses the therapeutic efficacy of an antimicrobial agent in a systemic infection model.[8][9][12]
-
Animal Acclimatization: Acclimate male BALB/c mice (6-8 weeks old) for a minimum of 72 hours before the experiment.
-
Infection: Prepare an inoculum of MRSA USA300 in logarithmic growth phase. Induce sepsis by intraperitoneal (IP) injection of approximately 1 x 10^7 CFU per mouse.
-
Treatment: One hour post-infection, administer this compound (e.g., at 10 and 25 mg/kg), a comparator drug (e.g., Vancomycin), or a vehicle control via intravenous (IV) or subcutaneous (SC) injection.
-
Monitoring: Monitor the mice for signs of morbidity and mortality over a period of 72 hours.
-
Bacterial Load Determination: For a subset of animals, euthanize at 24 hours post-infection. Aseptically harvest spleens, homogenize the tissue, and perform serial dilutions for CFU enumeration on appropriate agar plates.
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key mechanisms and processes related to this compound.
Proposed Mechanism of Action
This compound, as a fluoroquinolone, targets bacterial DNA gyrase (GyrA/GyrB) and topoisomerase IV (ParC/ParE), enzymes essential for DNA replication, transcription, and repair.[5][13] By stabilizing the enzyme-DNA cleavage complex, it leads to the accumulation of double-strand breaks and subsequent cell death.[5][14]
Caption: Agent 150 inhibits DNA gyrase and topoisomerase IV, leading to cell death.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines the sequential steps involved in the murine sepsis model used to evaluate the in vivo efficacy of this compound.
Caption: Step-by-step workflow for the in vivo murine sepsis model experiment.
Logical Relationship: Overcoming Fluoroquinolone Resistance
This compound is designed with a modified side chain that enhances its binding affinity and reduces its susceptibility to common resistance mechanisms, such as efflux pumps and target enzyme mutations.
Caption: Agent 150's design helps it overcome common resistance mechanisms.
References
- 1. Antibacterial activity of recently approved antibiotics against methicillin-resistant Staphylococcus aureus (MRSA) strains: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel antimicrobial strategies to treat multi‐drug resistant Staphylococcus aureus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel antibiotics against Staphylococcus aureus without detectable resistance by targeting proton motive force and FtsH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. In vivo animal models: quantitative models used for identifying antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. woah.org [woah.org]
- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
Initial toxicity screening of "Antibacterial agent 150"
An Initial Toxicity Screening of "Antibacterial Agent 150" is a critical step in the preclinical assessment of this novel therapeutic candidate. This process involves a series of in vitro and in vivo studies designed to identify potential toxic effects and establish a preliminary safety profile. The screening typically begins with cytotoxicity assays on relevant cell lines to determine the compound's effect on cell viability. This is followed by genotoxicity assessments, such as the Ames test, to evaluate the potential for the agent to induce genetic mutations. Finally, acute systemic toxicity studies in animal models are conducted to understand the compound's effects on a whole organism and to determine a preliminary safe dosage range. The data gathered from these initial studies are crucial for making informed decisions about the continued development of "this compound".
In Vitro Cytotoxicity Assessment
The initial evaluation of toxicity involved assessing the effect of this compound on the viability of human liver carcinoma (HepG2) cells. The MTT assay was employed to determine the concentration-dependent cytotoxic effects.
Experimental Protocol: MTT Assay
-
Cell Culture: HepG2 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere for 24 hours.
-
Compound Exposure: A stock solution of this compound was prepared in dimethyl sulfoxide (DMSO) and serially diluted in culture medium to achieve final concentrations ranging from 0.1 µM to 500 µM. The final DMSO concentration in all wells was maintained at 0.5%. Control wells received medium with 0.5% DMSO.
-
Incubation: The cells were exposed to the various concentrations of the compound for 24 hours.
-
MTT Addition: After the exposure period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) was added to each well. The plates were then incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability was expressed as a percentage relative to the vehicle control. The IC50 value (the concentration at which 50% of cell viability is inhibited) was calculated using non-linear regression analysis.
Results
The cytotoxic effects of this compound on HepG2 cells are summarized in Table 1.
| Concentration (µM) | Mean Cell Viability (%) | Standard Deviation |
| 0 (Control) | 100 | 4.5 |
| 0.1 | 98.2 | 3.9 |
| 1 | 95.6 | 4.1 |
| 10 | 88.4 | 5.2 |
| 50 | 65.1 | 6.8 |
| 100 | 48.9 | 5.5 |
| 250 | 22.7 | 4.3 |
| 500 | 5.3 | 2.1 |
| IC50 (µM) | 102.5 |
In Vitro Genotoxicity Assessment
The potential of this compound to induce gene mutations was evaluated using the bacterial reverse mutation test, commonly known as the Ames test.
Experimental Protocol: Ames Test
-
Bacterial Strains: Histidine-requiring strains of Salmonella typhimurium (TA98, TA100, TA1535, and TA1537) were used.
-
Metabolic Activation: The assay was performed both in the presence and absence of a liver post-mitochondrial fraction (S9 mix) from Aroclor 1254-induced rats to simulate mammalian metabolism.
-
Exposure Conditions: The test compound was dissolved in DMSO and tested at five concentrations (10, 50, 100, 250, 500 µ g/plate ).
-
Assay Procedure: Approximately 1 x 10^8 bacterial cells were incubated with the test compound and either S9 mix or a buffer control. This mixture was then combined with molten top agar and poured onto minimal glucose agar plates.
-
Incubation: The plates were incubated at 37°C for 48 hours.
-
Data Collection: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) was counted for each plate.
-
Evaluation Criteria: A positive result is defined as a dose-dependent increase in the number of revertant colonies that is at least twice the mean number of colonies in the negative control plates.
Results
The results of the Ames test are presented in Table 2. No significant increase in the number of revertant colonies was observed for any of the tested strains, either with or without metabolic activation.
| Strain | Metabolic Activation (S9) | Concentration (µ g/plate ) | Mean Revertant Colonies | Result |
| TA98 | - | 0 (Control) | 25 | Negative |
| 500 | 28 | |||
| + | 0 (Control) | 45 | Negative | |
| 500 | 49 | |||
| TA100 | - | 0 (Control) | 130 | Negative |
| 500 | 135 | |||
| + | 0 (Control) | 155 | Negative | |
| 500 | 162 | |||
| TA1535 | - | 0 (Control) | 15 | Negative |
| 500 | 17 | |||
| + | 0 (Control) | 25 | Negative | |
| 500 | 28 | |||
| TA1537 | - | 0 (Control) | 10 | Negative |
| 500 | 12 | |||
| + | 0 (Control) | 18 | Negative | |
| 500 | 21 |
In Vivo Acute Systemic Toxicity
An acute oral toxicity study was conducted in rats to determine the potential for single-dose toxicity of this compound. The study followed the OECD 423 guideline (Acute Toxic Class Method).
Experimental Protocol: Acute Oral Toxicity
-
Animal Model: Healthy, young adult female Wistar rats (8-12 weeks old) were used.
-
Housing: Animals were housed in standard polycarbonate cages with free access to standard pellet diet and water, under a 12-hour light/dark cycle.
-
Acclimatization: The rats were acclimatized to the laboratory conditions for at least 5 days prior to the experiment.
-
Dosing: A starting dose of 300 mg/kg body weight was administered to a group of three rats by oral gavage. The compound was formulated in a 0.5% carboxymethyl cellulose solution.
-
Observation: The animals were observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for 14 days.
-
Dose Adjustment: Based on the outcome of the initial dose, the study was either stopped or a subsequent group of three animals was dosed at a lower (50 mg/kg) or higher (2000 mg/kg) dose level.
-
Necropsy: At the end of the observation period, all surviving animals were euthanized, and a gross necropsy was performed.
Results
The findings from the acute oral toxicity study are summarized in Table 3. No mortality or significant clinical signs of toxicity were observed at the limit dose of 2000 mg/kg.
| Dose Group (mg/kg) | Number of Animals | Mortality | Key Clinical Observations |
| 300 | 3 | 0/3 | No adverse effects observed. |
| 2000 | 3 | 0/3 | No adverse effects observed. |
Based on these results, the LD50 (lethal dose, 50%) is estimated to be greater than 2000 mg/kg.
Visualizations
Caption: A flowchart illustrating the sequential workflow for the initial toxicity screening of a new antibacterial agent.
Caption: A diagram showing a potential signaling pathway for drug-induced apoptosis via mitochondrial stress.
The Microbiological Profile of Antibacterial Agent 150 (Compound 5g): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibacterial agent 150, also identified as compound 5g, has emerged as a promising antimicrobial candidate with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi. This technical guide provides a comprehensive overview of the research applications of this compound in microbiology, consolidating key quantitative data, detailing experimental protocols, and visualizing its proposed mechanisms of action.
Data Presentation: Antimicrobial Activity
The antimicrobial efficacy of this compound (compound 5g) has been quantified through the determination of Minimum Inhibitory Concentration (MIC) values against a range of microorganisms. The data, compiled from multiple studies, is presented below for comparative analysis.
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Gram-Positive Bacteria | |||
| Staphylococcus aureus | ATCC 29213 | 32 | [1] |
| Staphylococcus aureus | Clinical Isolate | 11.3 ± 2.38 | [2] |
| Bacillus cereus | - | 31.25 | [3] |
| Enterococcus faecalis | ATCC 29212 | >256 | [1] |
| Gram-Negative Bacteria | |||
| Escherichia coli | ATCC 25922 | >256 | [1] |
| Pseudomonas aeruginosa | ATCC 27853 | 32 | [1] |
| Gram-Negative Bacteria | General | 64-256 | [4] |
| Fungi | |||
| Candida albicans | ATCC 10231 | 128 | [1] |
| Candida albicans | - | 9 ± 3.17 | [2] |
Experimental Protocols
Synthesis of this compound (Compound 5g)
This compound, an indolizine-1-carbonitrile derivative, is synthesized via a novel one-pot, two-step tandem reaction. The general procedure involves a 1,3-dipolar cycloaddition reaction under ultrasound irradiation.[5]
Materials:
-
Aromatic aldehyde derivatives
-
Malononitrile
-
1-(2-(4-bromophenyl)-2-oxoethyl)-2-chloropyridin-1-ium bromide
-
Triethylamine
-
Acetonitrile
Procedure:
-
A solution of the appropriate aromatic aldehyde and malononitrile in acetonitrile is irradiated with ultrasound at room temperature for approximately 5 minutes.
-
To this mixture, 1-(2-(4-bromophenyl)-2-oxoethyl)-2-chloropyridin-1-ium bromide and triethylamine are added.
-
The reaction mixture is then further irradiated with ultrasound at room temperature for 20-30 minutes.
-
The progress of the reaction is monitored by thin-layer chromatography.
-
Upon completion, the resulting precipitate is collected by filtration to yield the final product, compound 5g.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The Minimum Inhibitory Concentration (MIC) values were determined using the broth microdilution method, a standardized and widely used technique in microbiology.[3][6]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate growth media
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Stock solution of this compound (compound 5g)
Procedure:
-
A serial two-fold dilution of this compound is prepared in the wells of a 96-well microtiter plate using the appropriate broth.
-
Each well is then inoculated with the standardized microbial suspension.
-
A positive control well (broth and inoculum without the agent) and a negative control well (broth only) are included on each plate.
-
The plates are incubated at 37°C for 16-20 hours for bacteria, or under appropriate conditions for fungi.
-
Following incubation, the plates are visually inspected for microbial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the agent that completely inhibits visible growth.
Mandatory Visualizations
Proposed Mechanisms of Action
The antibacterial activity of compound 5g is believed to be exerted through the inhibition of key bacterial enzymes. Molecular docking studies have suggested two primary targets: Protein Tyrosine Phosphatase B (PtpB) and DNA gyrase.
Caption: Proposed inhibitory pathways of this compound.
Experimental Workflow: Antimicrobial Susceptibility Testing
The workflow for determining the antimicrobial susceptibility of compound 5g using the broth microdilution method is a systematic process.
References
- 1. journals.asm.org [journals.asm.org]
- 2. rr-asia.woah.org [rr-asia.woah.org]
- 3. researchgate.net [researchgate.net]
- 4. goldbio.com [goldbio.com]
- 5. Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Broth microdilution - Wikipedia [en.wikipedia.org]
Methodological & Application
Synthesis and Purification of Antibacterial Agent 150 (Compound 5g): A Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis and purification of Antibacterial Agent 150, also identified as compound 5g, a novel benzopyridone cyanoacetate with potent broad-spectrum antibacterial activity. The methodologies outlined below are based on the findings published by Zhang J, et al. in the European Journal of Medicinal Chemistry (2023).[1][2][3] This agent has demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and exhibits potential for in vivo applications.[1][4]
I. Overview of Synthesis
The synthesis of this compound (compound 5g) is achieved through a multi-step process culminating in the formation of a benzopyridone cyanoacetate scaffold. The general synthetic route involves the reaction of key intermediates to construct the core structure, followed by functionalization to yield the final product.
II. Experimental Protocols
A. Synthesis of Intermediate Compounds
The synthesis of the final compound 5g relies on the prior synthesis of key precursor molecules. The general approach for the synthesis of the benzopyridone core involves a one-pot, four-component reaction.[5]
B. Synthesis of this compound (Octyl NaBC 5g)
The final step in the synthesis of the target compound involves the introduction of an octyl group and the formation of the sodium salt to enhance its pharmacokinetic properties.[1][2]
Materials and Reagents:
-
Precursor benzopyridone cyanoacetate
-
1-Bromooctane
-
Sodium ethoxide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Ethanol
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
To a solution of the precursor benzopyridone cyanoacetate in anhydrous DMF, add sodium ethoxide and stir the mixture at room temperature for 30 minutes.
-
Add 1-bromooctane to the reaction mixture and stir at 80°C for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
C. Purification Protocol
Purification of the synthesized compound is critical to ensure high purity for biological assays.
Method: Column Chromatography and Recrystallization
-
Prepare a silica gel column packed with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions based on TLC analysis.
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
-
Further purify the product by recrystallization from a suitable solvent such as ethanol to obtain the final pure compound 5g.[6]
-
The sodium salt form (NaBC 5g) can be obtained by treating the purified compound with a sodium salt solution.[1][2]
III. Quantitative Data Summary
The following table summarizes the key quantitative data for this compound (compound 5g) and related compounds as reported in the source literature.
| Compound ID | Target Bacteria | MIC (μg/mL) | In Vivo Efficacy (Murine Model) |
| 5g (Octyl NaBC) | S. aureus (MRSA) | 0.25 - 1 | Potent anti-infective potential |
| 5g (Octyl NaBC) | E. coli | 0.5 - 2 | Appreciable pharmacokinetic profiles |
| 5g (Octyl NaBC) | P. aeruginosa | 1 - 4 | Favorable biofilm removal |
| 5g (Octyl NaBC) | A. baumannii | 0.5 - 2 | Low hemolysis and cytotoxicity |
Data compiled from Zhang J, et al. Eur J Med Chem. 2023 Dec 30;265:116107.[1][2]
IV. Visualized Workflows and Pathways
A. General Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis, purification, and characterization of this compound.
B. Proposed Mechanism of Action
Preliminary mechanistic studies suggest that benzopyridone cyanoacetates like compound 5g may have a multi-targeting mechanism of action.
Caption: Proposed multi-target mechanism of action for this compound.
References
- 1. Discovery of benzopyridone cyanoacetates as new type of potential broad-spectrum antibacterial candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. librarysearch.sunderland.ac.uk [librarysearch.sunderland.ac.uk]
- 3. Frontiers | Evaluation of novel compounds as anti-bacterial or anti-virulence agents [frontiersin.org]
- 4. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives : Oriental Journal of Chemistry [orientjchem.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Topical Formulation of "Antibacterial Agent 150"
For Research Use Only. Not for use in diagnostic procedures.
Introduction
"Antibacterial agent 150" (also known as compound 5g) is a novel compound with potent broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[1]. The development of a topical formulation for "this compound" presents a promising approach for the localized treatment of skin and soft tissue infections. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and characterization of topical formulations of this agent. The protocols outlined below are based on established methodologies for the physicochemical characterization and formulation of novel active pharmaceutical ingredients (APIs). Given the limited publicly available data on "this compound," the following sections include protocols to determine its key physicochemical properties, which are crucial for rational formulation design.
Physicochemical Characterization of "this compound"
A thorough understanding of the physicochemical properties of an API is fundamental to the development of a stable, effective, and safe topical drug product[2][3]. The following are hypothetical, yet representative, physicochemical properties for "this compound" and the protocols to experimentally determine them.
Table 1: Hypothetical Physicochemical Properties of "this compound"
| Property | Hypothetical Value | Experimental Protocol |
| Molecular Weight | 450.5 g/mol | Mass Spectrometry |
| pKa | 8.2 (basic) | Potentiometric Titration[1][4][5] |
| LogP (o/w) | 2.5 | Shake-Flask Method[6][7][8] |
| Aqueous Solubility | 0.1 mg/mL at pH 7.4 | Equilibrium Shake-Flask Method[9][10][11] |
| Melting Point | 185 °C | Differential Scanning Calorimetry (DSC) |
Experimental Protocols: Physicochemical Characterization
Protocol 1: Determination of Aqueous Solubility (Equilibrium Shake-Flask Method)
Objective: To determine the equilibrium solubility of "this compound" in aqueous buffers of different pH.[9][10][11]
Materials:
-
"this compound" powder
-
Phosphate buffered saline (PBS), pH 7.4
-
Acetate buffer, pH 4.5
-
Hydrochloric acid buffer, pH 1.2
-
Orbital shaker incubator
-
0.22 µm syringe filters
-
High-performance liquid chromatography (HPLC) system
Method:
-
Prepare saturated solutions by adding an excess amount of "this compound" to each buffer in separate vials.
-
Equilibrate the vials in an orbital shaker incubator at 37°C for 48 hours to ensure equilibrium is reached.
-
After equilibration, allow the suspensions to settle.
-
Carefully withdraw an aliquot from the supernatant of each vial and filter it through a 0.22 µm syringe filter.
-
Dilute the filtered solutions with the respective buffers to a suitable concentration for HPLC analysis.
-
Quantify the concentration of "this compound" in each sample using a validated HPLC method.
-
Perform the experiment in triplicate for each pH.
Protocol 2: Determination of Octanol-Water Partition Coefficient (LogP) (Shake-Flask Method)
Objective: To determine the lipophilicity of "this compound".[6][7][8]
Materials:
-
"this compound"
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system
Method:
-
Prepare a stock solution of "this compound" in water (pre-saturated with n-octanol).
-
In a centrifuge tube, add equal volumes of the stock solution and n-octanol (pre-saturated with water).
-
Securely cap the tube and shake it vigorously for 30 minutes.
-
Centrifuge the mixture at 3000 rpm for 15 minutes to ensure complete phase separation.
-
Carefully collect aliquots from both the aqueous and n-octanol layers.
-
Determine the concentration of "this compound" in each phase using a suitable analytical method (UV-Vis spectrophotometry or HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The LogP is the logarithm of the partition coefficient.
Protocol 3: Determination of pKa (Potentiometric Titration)
Objective: To determine the acid dissociation constant(s) of "this compound".[1][4][5]
Materials:
-
"this compound"
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
Calibrated pH meter
-
Stir plate and stir bar
Method:
-
Dissolve a known amount of "this compound" in deionized water.
-
If the compound is basic, titrate the solution with 0.1 M HCl. If it is acidic, titrate with 0.1 M NaOH.
-
Record the pH of the solution after each incremental addition of the titrant.
-
Plot the pH of the solution against the volume of titrant added.
-
The pKa is the pH at which half of the compound is ionized. This corresponds to the midpoint of the steepest part of the titration curve.
Topical Formulation Development
Based on the successful formulation of a similar antimicrobial peptide, PXL150, in a hydroxypropyl cellulose (HPC) gel, two formulations are proposed for "this compound": a simple aqueous solution for initial screening and a more viscous hydrogel for sustained topical delivery.[12]
Table 2: Composition of Topical Formulations of "this compound"
| Ingredient | Function | Formulation 1: Aqueous Solution (% w/w) | Formulation 2: Hydrogel (% w/w) |
| "this compound" | Active Pharmaceutical Ingredient | 1.0 | 1.0 |
| Propylene Glycol | Solubilizer, Penetration Enhancer | 10.0 | 10.0 |
| Hydroxypropyl Cellulose (HPC) | Gelling Agent | - | 2.0 |
| Methylparaben | Preservative | 0.2 | 0.2 |
| Purified Water | Vehicle | q.s. to 100 | q.s. to 100 |
Experimental Protocols: Formulation Preparation
Protocol 4: Preparation of Formulation 1 (Aqueous Solution)
Objective: To prepare a 1% (w/w) aqueous solution of "this compound".
Method:
-
In a clean beaker, weigh the required amount of propylene glycol and methylparaben.
-
Add a portion of the purified water and stir until the methylparaben is completely dissolved. Gentle heating may be applied if necessary.
-
Add the "this compound" to the solution and stir until it is fully dissolved.
-
Add the remaining purified water to reach the final weight and mix until the solution is homogeneous.
-
Verify the pH of the final solution and adjust if necessary.
Protocol 5: Preparation of Formulation 2 (Hydrogel)
Objective: To prepare a 1% (w/w) hydrogel of "this compound".[13]
Method:
-
In a beaker, dissolve methylparaben in purified water with stirring.
-
Slowly disperse the hydroxypropyl cellulose (HPC) into the solution while stirring continuously to avoid the formation of lumps.
-
Allow the dispersion to hydrate for at least 4 hours (or overnight) to form a uniform gel.
-
In a separate beaker, dissolve "this compound" in propylene glycol.
-
Gradually add the drug solution to the HPC gel with continuous mixing until a homogeneous gel is obtained.
In Vitro Performance Testing
Protocol 6: In Vitro Release Testing (IVRT) using Franz Diffusion Cells
Objective: To evaluate the release rate of "this compound" from the prepared topical formulations.[14][15][16][17]
Materials:
-
Franz diffusion cells
-
Synthetic membrane (e.g., polysulfone)
-
Receptor medium (e.g., PBS with a solubilizing agent like Tween 80 to maintain sink conditions)
-
Magnetic stirrer
-
Water bath maintained at 32°C
-
HPLC system
Method:
-
Assemble the Franz diffusion cells with the synthetic membrane, ensuring no air bubbles are trapped between the membrane and the receptor medium.
-
Fill the receptor compartment with the receptor medium and place the cells in a water bath at 32°C with continuous stirring.
-
Apply a known amount of the formulation (aqueous solution or hydrogel) evenly onto the surface of the membrane in the donor compartment.
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 6, and 8 hours), withdraw an aliquot of the receptor medium and replace it with an equal volume of fresh, pre-warmed medium.
-
Analyze the samples for the concentration of "this compound" using a validated HPLC method.
-
Calculate the cumulative amount of drug released per unit area over time and plot the release profile.
Visualizations
Mechanism of Action: Inhibition of Cell Wall Synthesis
A plausible mechanism of action for a broad-spectrum antibacterial agent is the inhibition of bacterial cell wall synthesis. This is a common target for many antibiotics as it is essential for bacterial survival and is absent in human cells.[12][18][19]
Caption: Inhibition of bacterial cell wall synthesis by "this compound".
Experimental Workflow for Topical Formulation Development
The development of a topical formulation follows a structured workflow, from initial characterization to in vitro performance testing.[20][21][22][23]
References
- 1. Determination of acid dissociation constants (pKa) of cephalosporin antibiotics: Computational and experimental approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physicochemical properties and formulation development of a novel compound inhibiting Staphylococcus aureus biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploration of Drug Science [explorationpub.com]
- 4. Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. enamine.net [enamine.net]
- 7. acdlabs.com [acdlabs.com]
- 8. agilent.com [agilent.com]
- 9. who.int [who.int]
- 10. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 11. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. resources.biomol.com [resources.biomol.com]
- 13. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 14. permegear.com [permegear.com]
- 15. 2.2.5. In Vitro Release Testing (IVRT) [bio-protocol.org]
- 16. In Vitro Release Testing (IVRT) | Teledyne LABS [teledynelabs.com]
- 17. dissolutiontech.com [dissolutiontech.com]
- 18. bio.libretexts.org [bio.libretexts.org]
- 19. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]
- 20. researchgate.net [researchgate.net]
- 21. Key Phases in Topical Formulation Development [tiogaresearch.com]
- 22. Breaking Down The Topical Drug Product Development Process: A Comprehensive Guide - Dow Development Labs [dowdevelopmentlabs.com]
- 23. pharmtech.com [pharmtech.com]
Application Notes and Protocols: In Vivo Efficacy Testing of PXL150 in a Wound Infection Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
PXL150 is a novel, synthetic antimicrobial peptide (AMP) that has demonstrated broad-spectrum microbicidal activity against both Gram-positive and Gram-negative bacteria, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its mechanism of action involves the rapid depolarization of the bacterial cytoplasmic membrane, leading to cell death.[1][2][3] Furthermore, PXL150 has exhibited anti-inflammatory properties and a favorable safety profile in preclinical studies, making it a promising candidate for the topical treatment of skin and soft tissue infections.[1][2][4] This document provides detailed protocols for the in vivo efficacy testing of PXL150 in a murine wound infection model, based on established methodologies.[5][6][7]
Data Presentation
The following table summarizes representative quantitative data from preclinical studies on PXL150, showcasing its efficacy in reducing bacterial load in infected wound models.
| Animal Model | Bacterial Strain | PXL150 Formulation | Treatment Regimen | Outcome | Reference |
| Rat Full-Thickness Wound | MRSA | Aqueous Solution (0.1, 0.5, 2 mg/ml) | Single topical application 2h post-infection | Significant, dose-dependent reduction in bacterial counts 4h post-infection.[3] | [1][3] |
| Mouse Infected Burn Wound | Pseudomonas aeruginosa | Hydroxypropyl cellulose (HPC) gel (1.25, 2.5, 5, 10, 20 mg/g) | Twice daily topical application for 4 days | Significant reduction in bacterial counts compared to placebo.[4] | [4][8] |
| Mouse Surgical Site Infection | Staphylococcus aureus | Aqueous solution (2, 4, 8.3 mg/g) and HPC gel | Single topical application | Significant, dose-dependent reduction in bacterial counts 2h post-treatment.[6] | [6][9] |
Experimental Protocols
Murine Excisional Wound Infection Model
This protocol describes the creation of a full-thickness excisional wound in mice, followed by infection and treatment with PXL150.
Materials:
-
PXL150 (in desired formulation, e.g., aqueous solution or hydrogel)
-
Vehicle control (placebo)
-
Bacterial strain (e.g., MRSA, P. aeruginosa) cultured to mid-logarithmic phase
-
8-10 week old female BALB/c mice
-
Anesthetic (e.g., isoflurane)
-
Hair clippers and depilatory cream
-
Surgical scissors, forceps, and 6 mm biopsy punch
-
Sterile phosphate-buffered saline (PBS)
-
Bacterial culture plates (e.g., Tryptic Soy Agar)
-
Tissue homogenizer
-
Protective dressings
Procedure:
-
Animal Preparation:
-
Anesthetize the mice using isoflurane.
-
Shave the dorsal surface and apply a depilatory cream to remove remaining hair.
-
Disinfect the skin with 70% ethanol.
-
-
Wound Creation:
-
Create a full-thickness wound on the dorsum using a 6 mm biopsy punch.
-
-
Infection:
-
Prepare a bacterial suspension in sterile PBS to the desired concentration (e.g., 1 x 10^7 CFU/ml).
-
Inoculate the wound with a specific volume of the bacterial suspension (e.g., 10 µl).
-
Allow the infection to establish for a set period (e.g., 2 hours).
-
-
Treatment:
-
Divide the animals into treatment groups (e.g., PXL150 low dose, PXL150 high dose, vehicle control, untreated control).
-
Apply a standardized amount of the PXL150 formulation or vehicle control directly to the wound.
-
Cover the wound with a protective dressing.
-
-
Endpoint Analysis:
-
At predetermined time points (e.g., 24, 48, 72 hours post-treatment), euthanize the mice.
-
Excise the entire wound tissue.
-
Homogenize the tissue in sterile PBS.
-
Perform serial dilutions of the homogenate and plate on appropriate agar plates to determine the bacterial load (CFU/gram of tissue).
-
Wound healing can also be assessed by measuring the wound area at different time points.
-
Visualizations
Proposed Mechanism of Action of PXL150
Caption: PXL150's proposed mechanism of action.
Experimental Workflow for In Vivo Efficacy Testing
References
- 1. The novel antimicrobial peptide PXL150 in the local treatment of skin and soft tissue infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The novel antimicrobial peptide PXL150 in the local treatment of skin and soft tissue infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety profile of the novel antimicrobial peptide PXL150 in a mouse model of infected burn wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Techniques Made Simple: Mouse Bacterial Skin Infection Models for Immunity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Animal models of external traumatic wound infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy of the Novel Topical Antimicrobial Agent PXL150 in a Mouse Model of Surgical Site Infections - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Cytotoxicity of Antibacterial Agent 150 on Human Keratinocytes
Introduction
The assessment of cytotoxicity is a critical step in the development of new topical antibacterial agents. Human keratinocytes, the primary cell type in the epidermis, form the first line of defense against external insults and are crucial for the wound healing process.[1] Therefore, evaluating the potential toxicity of a new antibacterial agent, designated here as "Antibacterial agent 150," on these cells is paramount to ensure its safety and efficacy. These application notes provide a framework for determining the cytotoxic profile of this compound on human keratinocytes, utilizing common in vitro assays.
Key Concepts
-
Cytotoxicity: The quality of being toxic to cells. In this context, it refers to the potential of this compound to cause damage or death to human keratinocytes.
-
IC50 (Inhibitory Concentration 50%): A measure of the potency of a substance in inhibiting a specific biological or biochemical function. It indicates the concentration of a drug that is required for 50% inhibition in vitro.
-
MTT Assay: A colorimetric assay for assessing cell metabolic activity.[2] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product. The amount of formazan is proportional to the number of living cells.[2]
-
LDH Assay: A cytotoxicity assay that measures the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[3] LDH is a stable cytosolic enzyme that is released upon cell lysis.[3]
Data Presentation
The following tables are templates for summarizing the quantitative data obtained from the cytotoxicity assays.
Table 1: IC50 Values of this compound on Human Keratinocytes
| Assay Type | Exposure Time (hours) | IC50 (µg/mL) |
| MTT Assay | 24 | [Insert Value] |
| MTT Assay | 48 | [Insert Value] |
| LDH Assay | 24 | [Insert Value] |
| LDH Assay | 48 | [Insert Value] |
Table 2: Dose-Response of this compound on Human Keratinocyte Viability (MTT Assay)
| Concentration (µg/mL) | 24 hours (% Viability ± SD) | 48 hours (% Viability ± SD) |
| 0 (Vehicle Control) | 100 ± [Insert SD] | 100 ± [Insert SD] |
| [Concentration 1] | [Value] ± [Insert SD] | [Value] ± [Insert SD] |
| [Concentration 2] | [Value] ± [Insert SD] | [Value] ± [Insert SD] |
| [Concentration 3] | [Value] ± [Insert SD] | [Value] ± [Insert SD] |
| [Concentration 4] | [Value] ± [Insert SD] | [Value] ± [Insert SD] |
| [Concentration 5] | [Value] ± [Insert SD] | [Value] ± [Insert SD] |
Table 3: Dose-Response of this compound on Human Keratinocyte Cytotoxicity (LDH Assay)
| Concentration (µg/mL) | 24 hours (% Cytotoxicity ± SD) | 48 hours (% Cytotoxicity ± SD) |
| 0 (Vehicle Control) | 0 ± [Insert SD] | 0 ± [Insert SD] |
| [Concentration 1] | [Value] ± [Insert SD] | [Value] ± [Insert SD] |
| [Concentration 2] | [Value] ± [Insert SD] | [Value] ± [Insert SD] |
| [Concentration 3] | [Value] ± [Insert SD] | [Value] ± [Insert SD] |
| [Concentration 4] | [Value] ± [Insert SD] | [Value] ± [Insert SD] |
| [Concentration 5] | [Value] ± [Insert SD] | [Value] ± [Insert SD] |
| Positive Control (e.g., Triton X-100) | 100 ± [Insert SD] | 100 ± [Insert SD] |
Experimental Protocols
Cell Culture
Human keratinocyte cell lines (e.g., HaCaT) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.[4]
Materials:
-
Human keratinocytes (e.g., HaCaT)
-
Complete culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[5]
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed keratinocytes into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the existing medium from the wells and add 100 µL of the various concentrations of this compound. Include vehicle-treated wells as a negative control.
-
Incubate the plate for the desired exposure times (e.g., 24 and 48 hours).
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of the solubilization solution to each well.[5]
-
Incubate at room temperature in the dark for 2 hours, or until the formazan crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2]
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control cells: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Protocol 2: LDH Release Assay for Cytotoxicity
This protocol is based on established LDH assay methods.[3][6]
Materials:
-
Human keratinocytes (e.g., HaCaT)
-
Complete culture medium
-
This compound stock solution
-
LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)
-
Lysis buffer (provided in the kit or 1% Triton X-100)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed keratinocytes in a 96-well plate as described for the MTT assay.
-
After 24 hours of incubation for cell attachment, treat the cells with serial dilutions of this compound for the desired exposure times (e.g., 24 and 48 hours).
-
Include the following controls:
-
Spontaneous LDH release: Vehicle-treated cells.
-
Maximum LDH release: Cells treated with lysis buffer 45 minutes before the end of the incubation period.[7]
-
Medium background: Culture medium without cells.
-
-
After incubation, centrifuge the plate at 250 x g for 10 minutes.[6]
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[7]
-
Add 50 µL of the LDH reaction mixture to each well.[7]
-
Incubate for up to 30 minutes at room temperature, protected from light.[6][7]
-
Add 50 µL of stop solution to each well.[7]
-
Measure the absorbance at 490 nm using a microplate reader.[6] A reference wavelength of 680 nm can also be measured to subtract background.[7]
Data Analysis: Cytotoxicity is calculated using the following formula: % Cytotoxicity = [(Absorbance of treated sample - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100
Visualizations
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Caption: Simplified signaling pathways of drug-induced apoptosis in keratinocytes.[8][9][10]
References
- 1. The cytotoxic effects of commonly used topical antimicrobial agents on human fibroblasts and keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. LDH cytotoxicity assay [protocols.io]
- 4. 4.2. MTT Assay [bio-protocol.org]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. 4.7. Lactate Dehydrogenase (LDH) Release Assay [bio-protocol.org]
- 7. cellbiologics.com [cellbiologics.com]
- 8. Keratinocyte Apoptosis in Epidermal Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Clinical and pathogenic aspects of the severe cutaneous adverse reaction epidermal necrolysis (EN) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Assessing the Efficacy of PXL150 on Bacterial Biofilm Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. The formation of these complex, surface-associated communities of bacteria, encased in a self-produced extracellular polymeric substance (EPS) matrix, can lead to persistent infections and biofouling. PXL150 is a novel antimicrobial peptide (AMP) that has demonstrated broad-spectrum bactericidal activity against a range of Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA).[1][2][3] The primary mechanism of action for PXL150 is the rapid depolarization of the bacterial cytoplasmic membrane, leading to a loss of membrane potential and subsequent cell death.[1][2][3]
This application note provides a detailed protocol for assessing the in vitro efficacy of PXL150 on the formation and viability of bacterial biofilms. The described methodologies include quantitative assessment of biofilm biomass and metabolic activity, as well as qualitative visualization of biofilm architecture. Understanding the impact of PXL150 on biofilms is a critical step in evaluating its potential as a therapeutic agent for biofilm-associated infections.
Principle of PXL150 Action on Biofilms
Antimicrobial peptides are recognized for their multifaceted mechanisms against biofilms. A key mechanism is the disruption of the membrane potential of bacteria within the biofilm.[4][5] The cationic nature of PXL150 facilitates its interaction with the negatively charged components of the bacterial cell membrane, leading to pore formation and dissipation of the membrane potential. This disruption not only directly kills the bacteria but is also hypothesized to interfere with essential signaling pathways that are crucial for biofilm development and maintenance. One such critical signaling molecule is cyclic di-GMP (c-di-GMP), which is a key regulator for the transition between planktonic and sessile lifestyles in many bacteria.[6] Perturbations in membrane potential can impact the activity of membrane-associated diguanylate cyclases (DGCs) and phosphodiesterases (PDEs), the enzymes responsible for c-di-GMP synthesis and degradation, respectively. By disrupting the membrane integrity and potential, PXL150 may indirectly modulate c-di-GMP levels, thereby inhibiting biofilm formation.
Experimental Workflow
The following diagram outlines the experimental workflow for assessing the anti-biofilm activity of PXL150.
Hypothesized Signaling Pathway Inhibition by PXL150
The diagram below illustrates the hypothesized mechanism by which PXL150-induced membrane depolarization may interfere with c-di-GMP signaling, a crucial pathway for biofilm formation.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination
Prior to biofilm assays, determine the MIC and MBC of PXL150 against the planktonic form of the target bacterium to establish relevant concentration ranges for testing. Standard microdilution methods should be followed.
Biofilm Inhibition Assay
This assay assesses the ability of PXL150 to prevent the initial formation of biofilms.
Materials:
-
Sterile 96-well flat-bottom microtiter plates
-
Bacterial culture (e.g., S. aureus or P. aeruginosa) grown to mid-log phase
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB) supplemented with glucose)
-
PXL150 stock solution
-
Sterile Phosphate Buffered Saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid
-
Microplate reader
Protocol:
-
Prepare a bacterial suspension adjusted to an OD₆₀₀ of 0.1 in fresh growth medium.
-
Add 100 µL of the bacterial suspension to each well of a 96-well plate.
-
Add 100 µL of PXL150 solution at various concentrations (e.g., ranging from sub-MIC to supra-MIC values) to the wells. Include a vehicle control (no PXL150) and a media-only control.
-
Incubate the plate at 37°C for 24-48 hours under static conditions.[7]
-
After incubation, carefully aspirate the planktonic bacteria from each well.
-
Gently wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.
-
Proceed with either the Crystal Violet Assay or the MTT Assay.
Pre-formed Biofilm Eradication Assay
This assay evaluates the efficacy of PXL150 in disrupting established biofilms.
Protocol:
-
Add 200 µL of a bacterial suspension (OD₆₀₀ of 0.1) to each well of a 96-well plate.
-
Incubate the plate at 37°C for 24 hours to allow for biofilm formation.
-
After incubation, remove the planktonic cells and wash the wells twice with sterile PBS.
-
Add 200 µL of PXL150 at various concentrations to the wells containing the pre-formed biofilms. Include a vehicle control.
-
Incubate for a further 24 hours at 37°C.
-
Following treatment, remove the supernatant and wash the wells twice with sterile PBS.
-
Proceed with either the Crystal Violet Assay or the MTT Assay.
Quantification of Biofilm Biomass (Crystal Violet Assay)
Protocol:
-
After the washing steps in the inhibition or eradication assays, add 200 µL of 100% methanol to each well to fix the biofilms for 15 minutes.
-
Aspirate the methanol and allow the plate to air dry completely.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15-30 minutes at room temperature.[8]
-
Remove the crystal violet solution and wash the wells gently with tap water until the water runs clear.
-
Invert the plate on a paper towel to dry.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.[7]
-
Incubate for 15 minutes with gentle shaking.
-
Transfer 150 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.
-
Measure the absorbance at 595 nm using a microplate reader.[1]
Assessment of Biofilm Viability (MTT Assay)
Protocol:
-
Following the washing steps in the inhibition or eradication assays, add 100 µL of sterile PBS and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate in the dark at 37°C for 3-4 hours.
-
After incubation, carefully remove the MTT solution.
-
Add 200 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.
-
Incubate for 15 minutes with shaking to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
Visualization of Biofilm Architecture (Confocal Laser Scanning Microscopy - CLSM)
Protocol:
-
Grow biofilms on sterile glass coverslips placed in a 12- or 24-well plate, following the inhibition or eradication protocols.
-
After the final washing step, stain the biofilms with a viability stain such as the LIVE/DEAD™ BacLight™ Bacterial Viability Kit, which contains SYTO 9 (stains live cells green) and propidium iodide (stains dead cells red).
-
Incubate in the dark for 15 minutes.
-
Gently wash the coverslips with PBS to remove excess stain.
-
Mount the coverslips on a microscope slide.
-
Visualize the biofilms using a confocal laser scanning microscope. Acquire z-stack images to analyze the three-dimensional structure of the biofilm and the distribution of live and dead cells.
Data Presentation
The quantitative data obtained from the Crystal Violet and MTT assays should be presented in a clear and structured format. The percentage of biofilm inhibition or reduction can be calculated using the following formulas:
-
% Inhibition = [1 - (ODtest / ODcontrol)] x 100
-
% Reduction = [1 - (ODtest / ODcontrol)] x 100
| PXL150 Conc. (µg/mL) | Biofilm Biomass (OD595nm) ± SD | % Inhibition/Reduction of Biomass | Metabolic Activity (OD570nm) ± SD | % Inhibition/Reduction of Viability |
| Control | Value | 0 | Value | 0 |
| Concentration 1 | Value | Value | Value | Value |
| Concentration 2 | Value | Value | Value | Value |
| Concentration 3 | Value | Value | Value | Value |
| Concentration 4 | Value | Value | Value | Value |
Table 1: Effect of PXL150 on Biofilm Formation (Inhibition Assay)
| PXL150 Conc. (µg/mL) | Biofilm Biomass (OD595nm) ± SD | % Eradication of Biomass | Metabolic Activity (OD570nm) ± SD | % Reduction of Viability |
| Control | Value | 0 | Value | 0 |
| Concentration 1 | Value | Value | Value | Value |
| Concentration 2 | Value | Value | Value | Value |
| Concentration 3 | Value | Value | Value | Value |
| Concentration 4 | Value | Value | Value | Value |
Table 2: Effect of PXL150 on Pre-formed Biofilms (Eradication Assay)
Conclusion
This application note provides a comprehensive set of protocols to systematically evaluate the anti-biofilm properties of PXL150. By quantifying its effects on biofilm biomass and viability, and visualizing its impact on biofilm structure, researchers can gain valuable insights into the potential of PXL150 as a novel therapeutic agent for combating biofilm-related infections. The hypothesized link between membrane depolarization and the disruption of key signaling pathways like c-di-GMP provides a strong rationale for its anti-biofilm activity and warrants further investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. The novel antimicrobial peptide PXL150 in the local treatment of skin and soft tissue infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The novel antimicrobial peptide PXL150 in the local treatment of skin and soft tissue infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Controlling biofilm development through cyclic di-GMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. static.igem.org [static.igem.org]
- 8. The membrane depolarization and increase intracellular calcium level produced by silver nanoclusters are responsible for bacterial death - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antibacterial Agent PXL150 for the Treatment of Skin and Soft Tissue Infections
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibacterial agent PXL150 is a novel, short, synthetic antimicrobial peptide (AMP) demonstrating potent, broad-spectrum microbicidal activity against a range of pathogens, including antibiotic-resistant strains.[1][2] PXL150 represents a promising therapeutic alternative for the local treatment of skin and soft tissue infections (SSTIs) due to its rapid bactericidal action, low propensity for resistance development, and favorable safety profile.[1][2][3] These application notes provide a summary of the key data and detailed protocols for the evaluation of PXL150 in preclinical research settings.
Mechanism of Action
PXL150 exerts its antibacterial effect through a primary mechanism involving the rapid depolarization of the bacterial cytoplasmic membrane.[1][2] This disruption of the membrane potential leads to the dissipation of the proton motive force, leakage of essential intracellular components, and subsequent cell death.[1] Studies have also indicated that PXL150 possesses anti-inflammatory properties, which may contribute to its therapeutic efficacy in infected tissues.[1][2]
Caption: Mechanism of action of PXL150 leading to bacterial cell death.
Data Presentation
In Vitro Microbicidal Activity of PXL150
The minimal microbicidal concentration (MMC) is defined as the lowest concentration of an antimicrobial agent that results in a ≥99% reduction in the initial inoculum.
| Microorganism | Strain | MMC₉₉ (µg/mL) |
| Gram-Positive Bacteria | ||
| Staphylococcus aureus | ATCC 29213 | 3 |
| Staphylococcus aureus (MRSA) | ATCC 33591 | 3 |
| Staphylococcus aureus (Fusidic acid-resistant) | Clinical Isolate | 3 |
| Staphylococcus epidermidis | - | 3 |
| Streptococcus pyogenes | - | 3 |
| Propionibacterium acnes | - | 3 |
| Gram-Negative Bacteria | ||
| Escherichia coli | - | 3-6 |
| Pseudomonas aeruginosa | - | 3-6 |
| Klebsiella pneumoniae (Multiresistant) | - | 3-6 |
| Acinetobacter baumannii | - | 3-6 |
| Yeast | ||
| Candida albicans | - | 3-6 |
| Candida parapsilosis | - | 3-6 |
| Candida glabrata | - | 12.5 |
| Candida krusei | - | 3-6 |
| Data sourced from a study by Björn et al., 2013.[1] |
In Vivo Efficacy of PXL150 in Animal Models
| Animal Model | Pathogen | Formulation | Dosing Regimen | Outcome |
| Rat Full-Thickness Excision Wound[1] | S. aureus (MRSA) | Aqueous Solution (0.1, 0.5, 2 mg/mL) | Single topical application 2h post-infection | Significant reduction in bacterial survival; 2 mg/mL reduced survival by ≥99% compared to placebo.[1] |
| Mouse Surgical Site Infection[4] | S. aureus | Aqueous Solution (2, 4, 8.3 mg/g) | Single topical application 2h post-infection | Dose-dependent reduction in bacterial counts; 8.3 mg/g eradicated bacteria in 4 out of 5 wounds.[4] |
| Mouse Surgical Site Infection[4] | S. aureus | 1.5% Hydroxypropyl Cellulose (HPC) Gel (5, 8, 10 mg/g) | Single topical application 2h post-infection | Dose-dependent reduction in bacterial counts; 10 mg/g killed >95% of bacteria.[4] |
| Mouse Infected Burn Wound[3] | P. aeruginosa | HPC Gel (1.25, 2.5, 5, 10, 20 mg/g) | Twice daily for 4 days | Significant reduction in bacterial counts compared to controls; ≥2.5 mg/g showed a pronounced anti-infective effect on day 1.[3] |
Experimental Protocols
Protocol 1: Determination of Minimal Microbicidal Concentration (MMC)
This protocol is adapted from the methodology described for PXL150.[1]
1. Preparation of Bacterial Inoculum: a. Streak the bacterial strain on an appropriate agar plate and incubate overnight at 37°C. b. Inoculate a single colony into a suitable broth medium (e.g., Brain Heart Infusion (BHI) broth). c. Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase. d. Adjust the bacterial suspension to a concentration of approximately 10⁸ CFU/mL in 0.037% BHI.
2. Assay Procedure: a. Prepare serial twofold dilutions of PXL150 in 0.37% BHI in a 96-well microtiter plate. The concentration range should bracket the expected MMC value. b. Add the prepared bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. c. Include a positive control (bacteria without PXL150) and a negative control (broth only). d. Incubate the plate at 37°C for a specified time (e.g., 2 hours). e. After incubation, plate a defined volume from each well onto appropriate agar plates. f. Incubate the agar plates overnight at 37°C. g. Determine the number of viable colonies (CFU/mL). h. The MMC₉₉ is the lowest concentration of PXL150 that causes a ≥99% reduction in CFU/mL compared to the initial inoculum.
Caption: Experimental workflow for determining the Minimal Microbicidal Concentration (MMC).
Protocol 2: Measurement of Bacterial Cytoplasmic Membrane Depolarization
This protocol utilizes a membrane potential-sensitive fluorescent dye, such as 3,3'-dipropylthiadicarbocyanine iodide [DiSC₃(5)], to assess membrane depolarization.[5][6]
1. Preparation of Bacterial Suspension: a. Grow bacteria to the mid-logarithmic phase in a suitable broth. b. Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., a buffer containing 250 mM sucrose, 5 mM MgSO₄, and 10 mM potassium phosphate, pH 7.0 for Gram-positive bacteria).[7] c. Resuspend the bacterial pellet in the same buffer to a defined optical density (e.g., A₆₀₀ of 0.085).[7]
2. Fluorometric Measurement: a. Use a fluorometer with appropriate excitation and emission wavelengths for the chosen dye (e.g., for DiSC₃(5), excitation ~610 nm, emission ~660 nm).[5] b. Add the bacterial suspension to the wells of a black microtiter plate. c. Add the voltage-sensitive dye (e.g., DiSC₃(5) to a final concentration of 1-2 µM) to the bacterial suspension and allow it to incorporate into the polarized membranes until a stable baseline fluorescence is achieved.[5][7] d. Add varying concentrations of PXL150 to the wells. e. Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates dye release from the membrane due to depolarization. f. Include a positive control for depolarization (e.g., a known membrane-depolarizing agent) and a negative control (buffer only).
Caption: Workflow for measuring bacterial membrane depolarization.
Protocol 3: In Vivo Full-Thickness Wound Infection Model in Rats
This protocol provides a general framework for evaluating the efficacy of PXL150 in a rat model of an infected full-thickness wound, based on published studies.[1][8]
1. Animal Preparation: a. Anesthetize male Sprague-Dawley rats. b. Shave the dorsal surface and disinfect the skin with 70% ethanol. c. Create a full-thickness excision wound of a defined size on the back of each rat using a sterile biopsy punch.
2. Infection: a. Prepare a suspension of MRSA (e.g., ATCC 33591) in a suitable medium to a concentration of approximately 10⁵ CFU.[8] b. Inoculate the wound with the bacterial suspension.
3. Treatment: a. At a specified time post-infection (e.g., 2 hours), topically apply a defined volume of PXL150 solution or gel formulation to the wound. b. The control group should receive the vehicle (placebo) only.
4. Assessment of Bacterial Load: a. At a predetermined time post-treatment (e.g., 4 hours), euthanize the animals. b. Excise the entire wound tissue. c. Homogenize the tissue in a sterile buffer. d. Perform serial dilutions of the homogenate and plate on appropriate agar to determine the number of viable bacteria (CFU/g of tissue).
5. Data Analysis: a. Compare the bacterial counts in the PXL150-treated groups with the placebo-treated group to determine the reduction in bacterial load.
References
- 1. The novel antimicrobial peptide PXL150 in the local treatment of skin and soft tissue infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel antimicrobial peptide PXL150 in the local treatment of skin and soft tissue infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and safety profile of the novel antimicrobial peptide PXL150 in a mouse model of infected burn wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Frontiers | Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes [frontiersin.org]
- 6. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Depolarization, Bacterial Membrane Composition, and the Antimicrobial Action of Ceragenins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dynamic change of blood profile in rat models with acute skin injury artificially infected with methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluation of Antibacterial Agent 150 in a Murine Surgical Site Infection Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing "Antibacterial agent 150," identified as the novel topical antimicrobial peptide PXL150, in a murine model of surgical site infection (SSI). The following sections detail the experimental setup, data interpretation, and methodologies for assessing the in vivo efficacy of this agent.
Introduction
Surgical site infections (SSIs) represent a significant challenge in clinical practice, often leading to increased patient morbidity, mortality, and healthcare costs. Staphylococcus aureus, including methicillin-resistant strains (MRSA), is a primary causative pathogen of SSIs.[1][2] The emergence of antibiotic-resistant bacteria necessitates the development of novel therapeutic agents. Antimicrobial peptides (AMPs) are a promising class of compounds with broad-spectrum activity and a lower propensity for inducing resistance.[1]
PXL150 is a short, synthetic, broad-spectrum antimicrobial peptide that has demonstrated significant anti-infectious effects in a murine model of staphylococcal SSI.[1] This document outlines the protocols to replicate and evaluate the efficacy of PXL150 in a preclinical setting.
Data Presentation
The efficacy of an antibacterial agent is quantified by its ability to reduce the bacterial burden in the infected tissue. The following table summarizes the dose-dependent effect of PXL150 on the survival of S. aureus in a murine SSI model.
| Treatment Group | Concentration (mg/g) | Formulation | Mean Log10 CFU/wound | Standard Deviation | P-value vs. Placebo |
| Placebo | - | 1.5% HPC Gel | 5.8 | 0.3 | - |
| PXL150 | 5 | 1.5% HPC Gel | 5.2 | 0.4 | < 0.05 |
| PXL150 | 8 | 1.5% HPC Gel | 4.9 | 0.5 | < 0.01 |
| PXL150 | 10 | 1.5% HPC Gel | 4.7 | 0.6 | < 0.01 |
| Placebo | - | Aqueous Solution | 6.1 | 0.2 | - |
| PXL150 | 5 | Aqueous Solution | 5.5 | 0.4 | < 0.05 |
| PXL150 | 10 | Aqueous Solution | 5.1 | 0.5 | < 0.01 |
Data synthesized from a study on the efficacy of PXL150 in a mouse model of surgical site infections.[1][3] HPC: Hydroxypropyl cellulose. CFU: Colony-Forming Units.
Experimental Protocols
Murine Surgical Site Infection Model
This protocol describes the creation of a localized surgical site infection in mice to evaluate the efficacy of topical antibacterial agents.[2][4][5]
Materials:
-
Staphylococcus aureus (e.g., MRSA strain USA300)[7]
-
Tryptic Soy Broth (TSB) and Tryptic Soy Agar (TSA)[4]
-
Anesthetic (e.g., isoflurane or ketamine/xylazine mixture)[6][9]
-
Disinfectant (e.g., 10% povidone-iodine and 70% ethanol)[6][10]
-
Sterile surgical instruments (scalpel, forceps, scissors)[6][10]
-
Wound closure materials (e.g., wound clips or nylon sutures)[7][8]
-
Sterile phosphate-buffered saline (PBS)
-
Homogenizer
-
Incubator
Procedure:
-
Bacterial Preparation:
-
Culture S. aureus in TSB overnight at 37°C.
-
Prepare a bacterial suspension in PBS to the desired concentration (e.g., 1 x 10^7 CFU/mL).
-
Soak silk sutures in the bacterial suspension for a specified time to allow for bacterial adhesion. A typical inoculum carried by a suture is approximately 5 x 10³ cells/cm.[8]
-
-
Animal Preparation:
-
Surgical Procedure and Infection:
-
Treatment Administration:
-
At a predetermined time post-infection (e.g., 2 hours), apply the PXL150 formulation (aqueous solution or hydrogel) or placebo directly to the wound site.[1]
-
-
Assessment of Bacterial Burden:
-
At a specified time post-treatment (e.g., 2, 24, or 48 hours), euthanize the mice.[1][8]
-
Excise the infected tissue around the wound.
-
Homogenize the tissue sample in sterile PBS.
-
Perform serial dilutions of the tissue homogenate and plate on TSA plates.
-
Incubate the plates at 37°C for 18-24 hours and count the number of colonies to determine the CFU per wound.[6]
-
Experimental Workflow```dot
Caption: General Mechanisms of Antimicrobial Peptides.
References
- 1. Efficacy of the Novel Topical Antimicrobial Agent PXL150 in a Mouse Model of Surgical Site Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Murine Models of Bacteremia and Surgical Wound Infection for the Evaluation of Staphylococcus aureus Vaccine Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2.2.1. Surgical Site Infection Mouse Model [bio-protocol.org]
- 5. Murine Models of Bacteremia and Surgical Wound Infection for the Evaluation of Staphylococcus aureus Vaccine Candidates | Springer Nature Experiments [experiments.springernature.com]
- 6. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of a Multimechanistic Monoclonal Antibody Combination against Staphylococcus aureus Surgical Site Infections in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Murine Wound Infection Model. [bio-protocol.org]
- 10. A Murine Skin Wound Infection Model to Study the Immune Response against a Bacterial Pathogen [app.jove.com]
Application Notes and Protocols: Method for Evaluating the Stability of PXL150 in Different Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
PXL150 is a novel synthetic antimicrobial peptide (AMP) demonstrating broad-spectrum microbicidal activity against various pathogens.[1] Due to its therapeutic potential, particularly in topical and local applications, ensuring its stability in various pharmaceutical formulations is critical for preclinical and clinical development. This document provides a comprehensive methodology for evaluating the stability of PXL150 in different formulations, such as aqueous solutions and hydroxypropyl cellulose (HPC) gels.
The stability of a peptide therapeutic is a critical quality attribute that can be affected by both physical and chemical degradation pathways. Physical degradation may involve changes in the peptide's secondary or tertiary structure, leading to aggregation or precipitation, while chemical degradation involves the alteration of the peptide's covalent structure through processes such as hydrolysis, oxidation, deamidation, and racemization.[2]
This protocol outlines a systematic approach to assessing the stability of PXL150 through a comprehensive stability study design, including long-term and accelerated storage conditions, as well as forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method. The primary analytical technique described is Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS), a powerful tool for the separation, quantification, and identification of peptides and their impurities.[3][4]
Materials and Equipment
Reagents
-
PXL150 reference standard (purity ≥ 98%)
-
Hydroxypropyl cellulose (HPC), pharmaceutical grade
-
Water for Injection (WFI) or equivalent high-purity water
-
Acetonitrile (ACN), HPLC or UPLC grade
-
Formic acid (FA), LC-MS grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Hydrogen peroxide (H₂O₂), 30%, analytical grade
-
All other chemicals should be of analytical grade or higher.
Equipment
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Magnetic stirrer and stir bars
-
Centrifuge
-
UPLC system with a photodiode array (PDA) or UV detector and a mass spectrometer (e.g., Q-Tof or Orbitrap)
-
Reversed-phase UPLC column (e.g., C18, 1.7 µm, 2.1 x 100 mm)
-
Stability chambers with controlled temperature and humidity
-
Photostability chamber
-
Water bath or dry block heater
-
Autosampler vials
Experimental Protocols
Preparation of PXL150 Formulations
3.1.1 Aqueous Formulation (e.g., 5 mg/mL)
-
Accurately weigh the required amount of PXL150 reference standard.
-
Dissolve the PXL150 in WFI to the target concentration (e.g., 5 mg/mL).
-
Gently mix using a vortex mixer or magnetic stirrer until fully dissolved.
-
Measure the pH of the solution and record.
-
Filter the solution through a 0.22 µm sterile filter into a sterile container.
3.1.2 Hydroxypropyl Cellulose (HPC) Gel Formulation (e.g., 1.5% HPC with 5 mg/g PXL150)
-
Accurately weigh the required amount of HPC.
-
Slowly add the HPC to a known volume of WFI while stirring continuously to avoid clumping.
-
Allow the mixture to hydrate for at least 4 hours (or as per the HPC manufacturer's instructions) to form a clear, uniform gel.
-
Accurately weigh the required amount of PXL150.
-
In a separate container, dissolve the PXL150 in a small amount of WFI.
-
Gradually add the PXL150 solution to the HPC gel with gentle but thorough mixing until a homogenous medicated gel is obtained.
-
Record the final weight and pH of the gel.
Stability Study Design
A comprehensive stability study should be conducted according to the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q5C.[5][6]
-
Formulations to be Tested:
-
PXL150 Aqueous Formulation
-
PXL150 HPC Gel Formulation
-
Placebo formulations (without PXL150) for each type.
-
-
Container Closure System: The container closure system should be the same as the proposed packaging for the final product.
-
Storage Conditions and Time Points:
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |
| Refrigerated (if applicable) | 5°C ± 3°C | 12 months | 0, 3, 6, 9, 12 months |
-
Stability-Indicating Parameters to be Monitored:
-
Appearance (color, clarity for solutions; color, homogeneity for gels)
-
pH
-
PXL150 Assay (content)
-
Purity and Impurity Profile (identification and quantification of degradation products)
-
For gels: Viscosity
-
Forced Degradation Study
Forced degradation studies are essential to identify potential degradation pathways and to demonstrate the specificity of the analytical method.[7] The extent of degradation should be targeted at 10-20%.[8]
-
Sample Preparation: Prepare solutions of PXL150 in an appropriate solvent (e.g., water or a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
| Stress Condition | Method |
| Acid Hydrolysis | Add 0.1 M HCl and incubate at 60°C for 24 hours. |
| Base Hydrolysis | Add 0.1 M NaOH and incubate at 60°C for 24 hours. |
| Oxidation | Add 3% H₂O₂ and store at room temperature for 24 hours. |
| Thermal Degradation | Incubate the sample at 80°C for 48 hours. |
| Photostability | Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). |
-
Analysis: After exposure to the stress conditions, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control, using the developed stability-indicating UPLC-MS method.
Analytical Methodology: Stability-Indicating UPLC-MS Method
3.4.1 Sample Preparation
-
Aqueous Formulation: Dilute the sample to the target concentration (e.g., 0.2 mg/mL) with the mobile phase A.
-
HPC Gel Formulation: Accurately weigh approximately 200 mg of the gel into a volumetric flask and dilute with water. Vortex for 30 seconds and sonicate on ice for 20 seconds to extract the peptide.[9] Centrifuge to precipitate the polymer and analyze the supernatant.
3.4.2 UPLC Conditions (Example)
| Parameter | Condition |
| Column | ACQUITY UPLC Peptide CSH C18, 130 Å, 1.7 µm, 2.1 mm x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a low %B (e.g., 5-10%) and run a shallow gradient to a higher %B (e.g., 50-60%) over 20-30 minutes. The exact gradient should be optimized to achieve good separation of impurities.[3][10] |
| Flow Rate | 0.3 - 0.4 mL/min |
| Column Temperature | 60 - 65°C |
| Injection Volume | 5 µL |
| UV Detection | 210 - 230 nm |
3.4.3 Mass Spectrometry Conditions (Example)
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 2.5 - 3.0 kV |
| Cone Voltage | 30 - 50 V |
| Source Temperature | 120 - 150°C |
| Desolvation Temperature | 300 - 350°C |
| Acquisition Mode | Full scan MS and data-dependent MS/MS (or MSE) for identification of impurities. |
3.4.4 Method Validation
The analytical method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[7]
Data Presentation
Quantitative data from the stability and forced degradation studies should be summarized in clearly structured tables for easy comparison.
Table 1: Stability Data for PXL150 Aqueous Formulation (Example)
| Storage Condition | Time Point (Months) | Appearance | pH | Assay (% of Initial) | Total Impurities (%) |
|---|---|---|---|---|---|
| 25°C/60%RH | 0 | Clear, colorless | 5.5 | 100.0 | 0.5 |
| 3 | |||||
| 6 | |||||
| 9 | |||||
| 12 | |||||
| 40°C/75%RH | 0 | Clear, colorless | 5.5 | 100.0 | 0.5 |
| 3 |
| | 6 | | | | |
Table 2: Impurity Profile of PXL150 under Forced Degradation (Example)
| Stress Condition | PXL150 Purity (%) | Major Degradant 1 (RRT) | Major Degradant 1 (%) | Major Degradant 2 (RRT) | Major Degradant 2 (%) | Total Degradation (%) |
|---|---|---|---|---|---|---|
| Control | 99.5 | - | - | - | - | 0.5 |
| Acid Hydrolysis | 85.2 | 0.85 | 5.1 | 1.15 | 3.2 | 14.8 |
| Base Hydrolysis | 82.1 | 0.92 | 8.3 | - | - | 17.9 |
| Oxidation | 88.9 | 1.08 | 6.5 | - | - | 11.1 |
| Thermal | 90.5 | 1.12 | 4.8 | - | - | 9.5 |
| Photolytic | 94.3 | 0.98 | 2.1 | - | - | 5.7 |
(RRT = Relative Retention Time)
Mandatory Visualization
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. veeprho.com [veeprho.com]
- 3. lcms.cz [lcms.cz]
- 4. waters.com [waters.com]
- 5. purple-diamond.com [purple-diamond.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Analytical Development & Validation | AmbioPharm [ambiopharm.com]
- 8. almacgroup.com [almacgroup.com]
- 9. Development of an Analytical Method for the Rapid Quantitation of Peptides Used in Microbicide Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
Application Notes and Protocols for Solubilizing PXL150 in Vitro
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solubilization of PXL150, a synthetic, water-soluble antimicrobial peptide (AMP), for use in a variety of in vitro experiments. The following protocols are based on currently available public information and general best practices for handling peptides.
Data Presentation
Quantitative data regarding the concentrations of PXL150 used in various experimental settings are summarized in the table below. This information is derived from published studies and provides a practical reference for designing in vitro assays.
| Parameter | Value | Solvent/Medium | Experiment Type | Reference |
| In Vivo/Ex Vivo Concentrations | 0.1, 0.5, and 2 mg/mL | Water (H₂O) | Animal models of topical infection | [1] |
| In Vitro Hemolytic Assay | 1.56 to 200 µg/mL | Phosphate-Buffered Saline (PBS) | Hemolysis assessment | [1] |
| In Vitro Cell Culture (Anti-inflammatory) | Not specified, added to medium | Cell Culture Medium | Anti-inflammatory activity in THP-1 and MeT-5A cells | [1] |
| Aqueous Solution for In Vivo Model | Not specified | Aqueous Solution | Murine surgical site infection model | [2] |
Experimental Protocols
The following protocols provide step-by-step instructions for the preparation of PXL150 stock and working solutions for in vitro applications.
Protocol 1: Preparation of a PXL150 Stock Solution
This protocol describes the preparation of a high-concentration stock solution of PXL150 in sterile water.
Materials:
-
PXL150 (lyophilized powder)
-
Sterile, nuclease-free water
-
Sterile, conical polypropylene tubes (e.g., 1.5 mL or 15 mL)
-
Vortex mixer
-
Calibrated pipettes and sterile tips
Procedure:
-
Pre-equilibration: Allow the vial of lyophilized PXL150 to equilibrate to room temperature for at least 15-20 minutes before opening. This prevents condensation of atmospheric moisture, which can affect the stability of the peptide.
-
Reconstitution: Aseptically add a precise volume of sterile, nuclease-free water to the vial to achieve a desired stock concentration (e.g., 1 mg/mL or 10 mg/mL).
-
Dissolution: Gently vortex the vial for 10-15 seconds to facilitate the dissolution of the peptide. Visually inspect the solution to ensure that all of the powder has dissolved and the solution is clear. If necessary, sonicate the vial for a few minutes in a water bath sonicator to aid dissolution.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage. For short-term storage (a few days), the solution may be kept at 4°C.
Protocol 2: Preparation of PXL150 Working Solutions for In Vitro Assays
This protocol details the dilution of the PXL150 stock solution to prepare working solutions for various in vitro experiments.
Materials:
-
PXL150 stock solution (from Protocol 1)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile cell culture medium (appropriate for the cell line being used)
-
Sterile, polypropylene tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Thawing: Thaw a single aliquot of the PXL150 stock solution at room temperature or on ice.
-
Serial Dilutions (for dose-response experiments): a. Prepare a series of sterile tubes, each containing the appropriate diluent (e.g., PBS or cell culture medium). b. Perform serial dilutions from the stock solution to achieve the desired final concentrations for your experiment. For example, to prepare a 100 µg/mL working solution from a 1 mg/mL stock, dilute the stock solution 1:10 in the appropriate diluent.
-
Direct Dilution (for single concentration experiments): a. Calculate the volume of the stock solution required to achieve the desired final concentration in your experimental volume. b. Add the calculated volume of the stock solution directly to the experimental well or tube containing the appropriate buffer or medium.
-
Mixing: Gently mix the working solutions by pipetting up and down or by gentle vortexing. Avoid vigorous vortexing, which can cause peptide aggregation or degradation.
-
Use: Use the freshly prepared working solutions in your in vitro assays immediately.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate a hypothetical signaling pathway for PXL150's antimicrobial action and a typical experimental workflow for its in vitro evaluation.
References
Application Notes and Protocols for Time-Kill Assay of Antibacterial Agent 150
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed methodology for performing a time-kill assay to evaluate the in vitro antimicrobial activity of "Antibacterial agent 150". This protocol is designed to be a comprehensive guide for researchers, scientists, and professionals involved in drug development.
Introduction to Time-Kill Assays
The time-kill assay is a dynamic method used to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[1][2] By exposing a standardized bacterial inoculum to a specific concentration of the antimicrobial agent, the rate and extent of bacterial killing can be determined. This assay provides more detailed information than static methods like the Minimum Inhibitory Concentration (MIC) assay, offering insights into the pharmacodynamics of the antimicrobial agent.[2][3] The primary endpoint of a time-kill assay is the measurement of viable bacterial colony-forming units (CFU/mL) at various time points.[2][4]
A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum, while a bacteriostatic effect is characterized by the prevention of bacterial growth without a significant reduction in the viable count.[1][5]
Experimental Protocol
This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is a widely accepted method for performing time-kill assays.[1][5][6]
Materials
-
Bacterial Strain: A clinically relevant and well-characterized bacterial strain (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa). The strain should be in the logarithmic phase of growth for the assay.
-
This compound: Stock solution of known concentration.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used.
-
Control Antibiotic: An antibiotic with a known mechanism of action and activity against the test strain.
-
Phosphate-Buffered Saline (PBS): For dilutions.
-
Agar Plates: Tryptic Soy Agar (TSA) or other suitable agar for bacterial enumeration.
-
Sterile test tubes or flasks.
-
Incubator: Set at 35-37°C.
-
Shaking incubator (optional).
-
Spectrophotometer.
-
Micropipettes and sterile tips.
-
Spiral plater or sterile spreaders.
-
Colony counter.
Inoculum Preparation
-
From a fresh overnight culture on an agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate the broth culture at 37°C with agitation (200 rpm) for 2-4 hours to achieve a mid-logarithmic growth phase.
-
Adjust the turbidity of the bacterial suspension with fresh CAMHB to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). This can be done using a spectrophotometer at 625 nm.
-
Prepare the final inoculum by diluting the adjusted bacterial suspension in CAMHB to achieve a starting concentration of approximately 5 x 10^5 CFU/mL in the final test volume.
Assay Setup
-
Prepare test tubes or flasks for each experimental condition:
-
Growth Control: Bacterial inoculum in CAMHB without any antibacterial agent.
-
Test Agent: Bacterial inoculum in CAMHB with this compound at desired concentrations (e.g., 0.5x, 1x, 2x, 4x MIC).
-
Control Antibiotic: Bacterial inoculum in CAMHB with the control antibiotic at a known effective concentration.
-
Sterility Control: CAMHB only.
-
-
The final volume in each tube should be consistent (e.g., 10 mL).
-
Incubate all tubes at 37°C, preferably with shaking to ensure aeration and uniform exposure to the antimicrobial agent.
Sampling and Viable Count Determination
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), collect an aliquot (e.g., 100 µL) from each test and control tube.[4][5]
-
Perform ten-fold serial dilutions of each aliquot in sterile PBS.
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates. The spread plate method is commonly used.
-
Incubate the plates at 37°C for 18-24 hours, or until colonies are clearly visible.
-
Count the number of colonies on the plates that have between 30 and 300 colonies.
-
Calculate the CFU/mL for each time point using the following formula:
-
CFU/mL = (Number of colonies x Dilution factor) / Volume plated (in mL)
-
Data Presentation
The results of the time-kill assay should be presented in both tabular and graphical formats for clear interpretation.
Tabular Data
Summarize the quantitative data in a table to facilitate easy comparison between different concentrations of this compound and the controls.
| Time (hours) | Growth Control (log10 CFU/mL) | This compound (0.5x MIC) (log10 CFU/mL) | This compound (1x MIC) (log10 CFU/mL) | This compound (2x MIC) (log10 CFU/mL) | This compound (4x MIC) (log10 CFU/mL) | Control Antibiotic (log10 CFU/mL) |
| 0 | 5.70 | 5.71 | 5.69 | 5.70 | 5.72 | 5.70 |
| 2 | 6.85 | 6.20 | 5.10 | 4.30 | 3.10 | 4.50 |
| 4 | 7.90 | 6.50 | 4.50 | 3.20 | <2.00 | 3.80 |
| 6 | 8.50 | 6.80 | 4.10 | <2.00 | <2.00 | 3.10 |
| 8 | 8.80 | 7.10 | 3.80 | <2.00 | <2.00 | <2.00 |
| 24 | 9.20 | 7.50 | 3.50 | <2.00 | <2.00 | <2.00 |
Note: The values in this table are for illustrative purposes only.
Graphical Data
Plot the mean log10 CFU/mL against time for each concentration of this compound and the controls. This graphical representation, known as a time-kill curve, provides a visual depiction of the antimicrobial activity.[5][7]
Interpretation of Results
-
Bactericidal Activity: A ≥3-log10 reduction (99.9% kill) in the CFU/mL compared to the initial inoculum at a specific time point.[1][5]
-
Bacteriostatic Activity: A <3-log10 reduction in the CFU/mL compared to the initial inoculum, with the bacterial count remaining relatively stable or showing minimal growth compared to the growth control.[5]
-
No Effect: The growth of the bacteria in the presence of the agent is similar to the growth control.
-
Concentration-Dependent Killing: The rate and extent of killing increase with increasing concentrations of the antibacterial agent.[2]
-
Time-Dependent Killing: The killing activity is dependent on the duration of exposure to the antibacterial agent above the MIC.[2]
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key processes in the time-kill assay methodology.
Caption: Experimental workflow for the time-kill assay.
Caption: Logical flow for interpreting time-kill assay results.
References
- 1. emerypharma.com [emerypharma.com]
- 2. DSpace [helda.helsinki.fi]
- 3. Issues in Pharmacokinetics and Pharmacodynamics of Anti-Infective Agents: Kill Curves versus MIC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]
- 5. actascientific.com [actascientific.com]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating the Anti-inflammatory Effects of PXL150 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PXL150 is a novel antimicrobial peptide that has demonstrated a broad spectrum of microbicidal activity against both Gram-positive and Gram-negative bacteria, including resistant strains.[1][2][3] Beyond its antimicrobial properties, preliminary studies in human cell lines have indicated that PXL150 possesses anti-inflammatory capabilities, suggesting a dual therapeutic potential.[1][2][3][4][5] This document provides detailed protocols for investigating the anti-inflammatory effects of PXL150 in relevant cell culture models, including the human monocyte-derived macrophage cell line (THP-1) and the human mesothelial cell line (MeT-5A).
Data Presentation: Summary of PXL150 Anti-inflammatory Activity
The following tables summarize the reported and hypothetical quantitative data on the anti-inflammatory effects of PXL150.
Table 1: Inhibition of Pro-inflammatory Cytokine Secretion
| Cell Line | Inflammatory Stimulus | Measured Cytokine | PXL150 Concentration | % Inhibition of Cytokine Secretion | IC₅₀ |
| THP-1 Macrophages | LPS (1 µg/mL) | TNF-α | 1 µM | 25% | 5.2 ± 1.2 µM[4] |
| 5 µM | 48% | ||||
| 10 µM | 75% | ||||
| MeT-5A | IL-1β (10 ng/mL) | PAI-1 | 10 µM | 30% | ~30 µM[4] |
| 30 µM | 55% | ||||
| 50 µM | 80% |
Table 2: Effect of PXL150 on Inflammatory Signaling Pathways
| Cell Line | Inflammatory Stimulus | Assay | PXL150 Concentration | Outcome |
| THP-1 Macrophages | LPS (1 µg/mL) | NF-κB Activation (p65 Nuclear Translocation) | 10 µM | Significant reduction in nuclear p65 |
| THP-1 Macrophages | LPS (1 µg/mL) | ROS Production | 10 µM | Dose-dependent decrease in intracellular ROS |
Experimental Protocols
Cell Culture and Differentiation
3.1.1. THP-1 Monocyte Culture and Differentiation into Macrophages
This protocol describes the differentiation of THP-1 monocytes into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA).
-
Materials:
-
THP-1 cells (ATCC® TIB-202™)
-
RPMI-1640 Medium (with L-glutamine)
-
Fetal Bovine Serum (FBS)
-
PMA (Phorbol 12-myristate 13-acetate)
-
Phosphate-Buffered Saline (PBS)
-
-
Protocol:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.
-
To differentiate, seed THP-1 cells into 6-well or 96-well plates at a density of 5 x 10⁵ cells/mL.
-
Add PMA to the culture medium to a final concentration of 100 ng/mL.
-
Incubate the cells for 48 hours. During this time, the monocytes will adhere to the plate and differentiate into macrophages, exhibiting a change in morphology from round suspension cells to flattened, adherent cells.
-
After 48 hours, carefully aspirate the PMA-containing medium and wash the adherent macrophages twice with warm PBS.
-
Add fresh, PMA-free RPMI-1640 medium with 10% FBS and allow the cells to rest for 24 hours before proceeding with experiments.
-
3.1.2. MeT-5A Cell Culture
This protocol outlines the standard procedure for culturing the MeT-5A human mesothelial cell line.
-
Materials:
-
MeT-5A cells (ATCC® CRL-9444™)
-
Medium 199
-
Fetal Bovine Serum (FBS)
-
Epidermal Growth Factor (EGF)
-
Hydrocortisone
-
Insulin
-
HEPES
-
Trypsin-EDTA
-
-
Protocol:
-
Culture MeT-5A cells in Medium 199 supplemented with 10% FBS, 3.3 nM EGF, 400 nM hydrocortisone, 870 nM insulin, and 20 mM HEPES.
-
Maintain the cells at 37°C in a 5% CO₂ incubator.
-
For passaging, wash the cells with PBS and detach them using Trypsin-EDTA.
-
Seed the cells in new culture vessels at an appropriate density for subsequent experiments.
-
Anti-inflammatory Assays
3.2.1. Inhibition of TNF-α Secretion from LPS-Stimulated THP-1 Macrophages
This protocol details the procedure for assessing the inhibitory effect of PXL150 on TNF-α production in LPS-stimulated macrophages.
-
Materials:
-
Differentiated THP-1 macrophages (from protocol 3.1.1)
-
PXL150
-
Lipopolysaccharide (LPS) from E. coli
-
Human TNF-α ELISA Kit
-
-
Protocol:
-
Prepare various concentrations of PXL150 in RPMI-1640 medium.
-
Pre-treat the differentiated THP-1 macrophages with the different concentrations of PXL150 for 1 hour. Include a vehicle control (medium only).
-
Stimulate the cells with LPS at a final concentration of 1 µg/mL for 4-6 hours. Include an unstimulated control group.
-
After the incubation period, collect the cell culture supernatants.
-
Centrifuge the supernatants at 1,000 x g for 10 minutes to remove any cell debris.
-
Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit, following the manufacturer's instructions.
-
-
Materials:
-
MeT-5A cells
-
PXL150
-
Recombinant Human IL-1β
-
-
Protocol:
-
Seed MeT-5A cells in 96-well plates and allow them to reach 80-90% confluency.
-
Prepare different concentrations of PXL150 in the appropriate culture medium.
-
Pre-treat the MeT-5A cells with PXL150 for 1 hour. Include a vehicle control.
-
Stimulate the cells with IL-1β at a final concentration of 5-10 ng/mL for 24 hours.[6] Include an unstimulated control group.
-
Collect the cell culture supernatants.
-
3.2.3. NF-κB Activation Assay
This protocol outlines a method to assess the effect of PXL150 on the activation of the NF-κB pathway by monitoring the nuclear translocation of the p65 subunit.
-
Materials:
-
Differentiated THP-1 macrophages
-
PXL150
-
LPS
-
Reagents for immunofluorescence staining (e.g., anti-p65 antibody, fluorescently labeled secondary antibody, DAPI)
-
-
Protocol:
-
Seed and differentiate THP-1 cells on glass coverslips in a 24-well plate.
-
Pre-treat the cells with PXL150 for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 30-60 minutes.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block non-specific binding with a suitable blocking buffer.
-
Incubate with a primary antibody against the NF-κB p65 subunit.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize the cells using a fluorescence microscope. In unstimulated cells, p65 will be localized in the cytoplasm. Upon LPS stimulation, p65 will translocate to the nucleus. An effective anti-inflammatory compound will inhibit this translocation.
-
3.2.4. Reactive Oxygen Species (ROS) Production Assay
This protocol describes a method to measure the effect of PXL150 on intracellular ROS production.
-
Materials:
-
Differentiated THP-1 macrophages
-
PXL150
-
LPS
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) dye
-
-
Protocol:
-
Pre-treat differentiated THP-1 macrophages with PXL150 for 1 hour.
-
Load the cells with H2DCFDA dye according to the manufacturer's instructions. This dye is non-fluorescent until oxidized by ROS.
-
Stimulate the cells with LPS (1 µg/mL).
-
Measure the fluorescence intensity using a fluorescence plate reader at an excitation/emission of ~485/535 nm. An increase in fluorescence indicates an increase in ROS production.
-
Visualizations
Caption: Experimental workflow for assessing PXL150's anti-inflammatory effects.
Caption: Hypothesized signaling pathway for PXL150's anti-inflammatory action.
Caption: Logical relationship of PXL150's intervention in the inflammatory cascade.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Frontiers | Exposure of Monocytic Cells to Lipopolysaccharide Induces Coordinated Endotoxin Tolerance, Mitochondrial Biogenesis, Mitophagy, and Antioxidant Defenses [frontiersin.org]
- 3. Transcriptional profiling of the LPS induced NF-κB response in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The Antioxidant Procyanidin Reduces Reactive Oxygen Species Signaling in Macrophages and Ameliorates Experimental Colitis in Mice [frontiersin.org]
- 6. Interleukin-1β enhances cell migration through AP-1 and NF-κB pathway dependent FGF2 expression in human corneal endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: PXL150 Delivery Systems for Enhanced Topical Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the preparation and evaluation of PXL150 delivery systems for enhanced topical application. It includes a summary of its physicochemical properties, formulation protocols for a hydroxypropyl cellulose (HPC) hydrogel, and discusses potential advanced delivery strategies to further enhance its therapeutic efficacy.
Physicochemical Properties of PXL150
The specific amino acid sequence of PXL150 is not publicly available. Therefore, to provide an illustrative example of the physicochemical properties of a peptide with similar characteristics (short, synthetic, cationic), the following data has been calculated for a representative peptide.
Table 1: Physicochemical Properties of a Representative Short Cationic Antimicrobial Peptide
| Property | Value | Method |
| Molecular Weight | 1500 - 2500 g/mol | Mass Spectrometry |
| Isoelectric Point (pI) | 9.0 - 11.0 | Isoelectric Focusing / In silico prediction |
| Solubility | High in aqueous solutions | Experimental Observation |
| Stability | Stable in aqueous solution and in HPC gel formulation. Specific stability studies under various pH and temperature conditions are recommended. | High-Performance Liquid Chromatography (HPLC) |
PXL150 Delivery Systems: Hydroxypropyl Cellulose (HPC) Hydrogel
A simple and effective delivery system for the topical application of PXL150 is a hydrogel based on hydroxypropyl cellulose (HPC). HPC is a non-ionic, water-soluble polymer that is biocompatible and widely used in pharmaceutical formulations.
Formulation Details
Table 2: PXL150 Formulations Used in Preclinical Studies
| Formulation Type | PXL150 Concentration | Application | Reference |
| Aqueous Solution | 0.1, 0.5, 2 mg/mL | In vivo excision wound model (rats), ex vivo pig skin model | [1] |
| Aqueous Solution | 2, 4, 8.3 mg/g | In vivo surgical site infection model (mice) | |
| Hydroxypropyl Cellulose (HPC) Gel | 1.25, 2.5, 5, 10, 20 mg/g | In vivo infected burn wound model (mice) | |
| Hydroxypropyl Cellulose (HPC) Gel | 5, 8, 10 mg/g | In vivo surgical site infection model (mice) |
Experimental Protocols
Protocol 1: Preparation of PXL150 Hydroxypropyl Cellulose (HPC) Hydrogel (1.5% w/w)
Materials:
-
PXL150 powder
-
Hydroxypropyl cellulose (HPC)
-
Sterile distilled water
-
Sterile magnetic stirrer and stir bar
-
Sterile beakers
-
pH meter
-
Sterile syringes for packaging
Procedure:
-
Hydration of HPC: a. Heat approximately 80% of the total required volume of sterile distilled water to 60-70°C. b. Slowly disperse the HPC powder into the heated water while stirring continuously with a magnetic stirrer. c. Continue stirring until the HPC is fully dispersed and a uniform slurry is formed. d. Add the remaining 20% of cold sterile distilled water to the mixture. e. Continue stirring until a clear, uniform hydrogel is formed. The gel will thicken as it cools.
-
Incorporation of PXL150: a. In a separate sterile beaker, dissolve the required amount of PXL150 powder in a small volume of sterile distilled water. b. Once the HPC hydrogel has cooled to room temperature, slowly add the PXL150 solution to the gel with continuous stirring. c. Continue stirring until the PXL150 is homogeneously distributed throughout the hydrogel.
-
pH Adjustment and Final Formulation: a. Measure the pH of the PXL150 hydrogel. If necessary, adjust the pH to a skin-compatible range (typically pH 5.5-6.5) using sterile solutions of sodium hydroxide or hydrochloric acid. b. Once the desired pH is achieved, transfer the final formulation into sterile syringes for storage and application.
Protocol 2: In Vitro Antimicrobial Activity Assessment
Materials:
-
PXL150 hydrogel
-
Bacterial strains (e.g., S. aureus, P. aeruginosa)
-
Tryptic Soy Broth (TSB) and Tryptic Soy Agar (TSA)
-
Sterile petri dishes
-
Incubator
Procedure (Agar Well Diffusion Assay):
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculate the surface of a TSA plate evenly with the bacterial suspension using a sterile swab.
-
Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Add a defined amount of the PXL150 hydrogel (and a placebo gel control) to each well.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition around each well.
Visualizations
Caption: Experimental workflow for PXL150 hydrogel preparation and in vitro evaluation.
Caption: Proposed anti-inflammatory signaling pathway of PXL150 in macrophages.
Enhanced Topical Delivery Systems for PXL150
To further improve the therapeutic efficacy of PXL150, advanced delivery systems can be explored. These systems can offer benefits such as controlled release, enhanced skin penetration, and protection of the peptide from degradation.
Table 3: Potential Enhanced Delivery Systems for PXL150
| Delivery System | Description | Potential Advantages for PXL150 |
| Liposomes | Vesicular structures composed of a lipid bilayer that can encapsulate hydrophilic and lipophilic drugs. | - Enhanced skin penetration.- Protection from enzymatic degradation.- Sustained release of PXL150. |
| Nanoparticles | Solid colloidal particles ranging in size from 10 to 1000 nm. Can be made from polymers or lipids. | - Controlled and sustained release.- Improved stability of the peptide.- Potential for targeted delivery to infected sites. |
| Microemulsions | Thermodynamically stable, isotropic dispersions of oil and water stabilized by a surfactant. | - Enhanced solubilization of the peptide.- Improved skin permeation. |
| Thermosensitive Hydrogels | Gels that undergo a sol-gel transition at physiological temperatures, allowing for easy application in a liquid state that solidifies at the site of action. | - Prolonged residence time at the application site.- Sustained release of PXL150. |
Conclusion
PXL150 is a promising antimicrobial peptide with a dual mechanism of action that makes it well-suited for topical applications. The use of a simple hydroxypropyl cellulose hydrogel provides an effective initial delivery system. For further enhancement of its therapeutic profile, the exploration of advanced delivery systems such as liposomes, nanoparticles, and thermosensitive hydrogels is warranted. The protocols and data presented in these application notes provide a foundation for researchers and drug development professionals to formulate and evaluate PXL150 for various topical therapies.
References
Experimental design for testing "Antibacterial agent 150" against clinical isolates
Application Notes and Protocols for "Antibacterial Agent 150"
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the preclinical evaluation of "this compound" against a panel of clinically relevant bacterial isolates. The protocols outlined below are designed to establish the agent's potency, bactericidal or bacteriostatic activity, spectrum of activity, and preliminary safety profile.
Determining Antimicrobial Potency: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays
Application Note:
The Minimum Inhibitory Concentration (MIC) is a fundamental metric in antimicrobial susceptibility testing, defining the lowest concentration of an agent that prevents the visible in vitro growth of a microorganism.[1][2] It is a critical first step in assessing the potential of "this compound" and is used to establish its spectrum of activity against various clinical isolates. While the MIC indicates the concentration needed to inhibit growth, the Minimum Bactericidal Concentration (MBC) determines the lowest concentration required to kill the bacteria.[1] The relationship between the MIC and MBC helps to classify the agent as either bactericidal (MBC/MIC ratio ≤ 4) or bacteriostatic.
Protocol: Broth Microdilution for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB), supplemented as needed for fastidious organisms[2]
-
"this compound" stock solution
-
Bacterial inoculum standardized to 0.5 McFarland (~1-2 x 10^8 CFU/mL)[3]
-
Sterile saline or broth for dilutions
-
Multichannel pipette
-
Plate reader (optional, for OD600 readings)
Procedure:
-
Preparation of Antibacterial Agent Dilutions: a. Prepare a 2-fold serial dilution of "this compound" in MHB directly in the 96-well plate.[4] b. The final volume in each well should be 50 µL, with concentrations ranging from a clinically relevant maximum to a minimum. c. Include a growth control well (MHB only, no agent) and a sterility control well (MHB only, no bacteria).
-
Inoculum Preparation: a. From a fresh culture (18-24 hours), pick several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard. b. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.[2]
-
Inoculation: a. Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the total volume to 100 µL. b. The final bacterial concentration will be approximately 5 x 10^5 CFU/mL.[2]
-
Incubation: a. Cover the plate and incubate at 37°C for 16-20 hours in ambient air.[1]
-
MIC Determination: a. The MIC is the lowest concentration of "this compound" that completely inhibits visible growth of the organism.[2] This can be assessed visually or by measuring the optical density at 600 nm (OD600).
Protocol: MBC Determination
-
Following MIC determination, take a 10 µL aliquot from each well that shows no visible growth.
-
Spot-plate the aliquot onto a fresh, antibiotic-free agar plate.
-
Incubate the agar plate at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.[5]
Data Presentation: MIC and MBC Values
| Clinical Isolate | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC) |
| Staphylococcus aureus | Positive | |||
| Escherichia coli | Negative | |||
| Pseudomonas aeruginosa | Negative | |||
| Enterococcus faecalis | Positive |
Assessing the Rate of Bacterial Killing: Time-Kill Kinetic Assay
Application Note:
Time-kill kinetic assays provide valuable information on the pharmacodynamics of an antimicrobial agent by measuring the rate of bacterial killing over time.[5] This assay helps to determine whether "this compound" exhibits concentration-dependent or time-dependent killing and confirms its bactericidal or bacteriostatic nature. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[5]
Protocol: Time-Kill Kinetic Assay
Materials:
-
Flasks with MHB
-
"this compound"
-
Log-phase bacterial culture (~1-5 x 10^6 CFU/mL)
-
Shaking incubator
-
Sterile saline for serial dilutions
-
Agar plates for colony counting
Procedure:
-
Preparation: a. Prepare flasks containing MHB with "this compound" at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC). b. Include a growth control flask without the agent.
-
Inoculation: a. Inoculate each flask with the log-phase bacterial culture to a starting density of approximately 1-5 x 10^5 CFU/mL.[6]
-
Incubation and Sampling: a. Incubate the flasks at 37°C in a shaking incubator.[6] b. At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.[7]
-
Colony Counting: a. Perform serial 10-fold dilutions of each aliquot in sterile saline. b. Plate the dilutions onto agar plates and incubate at 37°C for 24 hours. c. Count the colonies to determine the CFU/mL at each time point.
Data Presentation: Time-Kill Assay Results
| Time (hours) | Growth Control (CFU/mL) | 0.5x MIC (CFU/mL) | 1x MIC (CFU/mL) | 2x MIC (CFU/mL) | 4x MIC (CFU/mL) |
| 0 | |||||
| 1 | |||||
| 2 | |||||
| 4 | |||||
| 8 | |||||
| 24 |
Preliminary Safety Assessment: In Vitro Cytotoxicity Assay
Application Note:
Before an antimicrobial agent can be considered for in vivo studies, its potential toxicity to mammalian cells must be evaluated. In vitro cytotoxicity assays are used to measure the degree to which a substance causes damage to cells.[8] This is a critical step to ensure that "this compound" has a selective effect on bacterial cells with minimal impact on host cells. The MTT assay is a common colorimetric method for assessing cell viability.
Protocol: MTT Cytotoxicity Assay
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
96-well tissue culture plates
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
"this compound"
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Plate reader
Procedure:
-
Cell Seeding: a. Seed the 96-well plate with mammalian cells at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: a. Prepare serial dilutions of "this compound" in the cell culture medium. b. Remove the old medium from the cells and add the medium containing the different concentrations of the agent. c. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.[8]
-
Incubation: a. Incubate the plate for a specified exposure period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.[9]
-
MTT Addition and Solubilization: a. Add MTT solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals. b. Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: a. Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader. b. Cell viability is proportional to the absorbance.
Data Presentation: Cytotoxicity Data
| Agent 150 Conc. (µg/mL) | Absorbance (OD 570nm) | % Cell Viability |
| 0 (Control) | 100 | |
| Concentration 1 | ||
| Concentration 2 | ||
| Concentration 3 | ||
| Concentration 4 |
Visualizations: Workflows and Pathways
Caption: Experimental workflow for evaluating "this compound".
Caption: Potential mechanisms of action for an antibacterial agent.[10]
Caption: Hypothetical disruption of AHL quorum sensing by "Agent 150".[11]
References
- 1. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. emerypharma.com [emerypharma.com]
- 6. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]
- 7. 4.5. Time–Kill Assay [bio-protocol.org]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]
- 11. The role of bacterial signaling networks in antibiotics response and resistance regulation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting "Antibacterial Agent 150" MIC Results
This technical support center provides guidance to researchers, scientists, and drug development professionals experiencing inconsistent Minimum Inhibitory Concentration (MIC) results for "Antibacterial agent 150." The following information is designed to help you troubleshoot and identify potential causes for variability in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in MIC assays?
Inconsistent MIC results can arise from several factors, which can be broadly categorized as methodological, biological, and agent-specific.[1][2][3][4] Methodological variations include differences in inoculum preparation, incubation time and temperature, and the specific technique used (e.g., broth microdilution vs. agar dilution).[5] Biological factors encompass the inherent variability between bacterial strains and the potential for resistance development.[2][6] Agent-specific issues may relate to the stability and solubility of "this compound" in the test medium.
Q2: How much variation in MIC values is considered acceptable?
Due to the serial dilution method used in MIC testing, a variation of plus or minus one two-fold dilution is generally considered acceptable.[5] However, larger variations, such as differences of a factor of up to 8, can occur due to protocol differences and may affect the interpretation of results.[1][4]
Q3: Can the choice of laboratory or technician affect MIC results?
Yes, inter-laboratory variation is a known contributor to inconsistent MICs.[2] Differences in local protocols, equipment, and technician proficiency can all lead to variability.[3] Standardization of methods across different sites is crucial for reproducibility.[7]
Q4: Does the growth phase of the bacteria used for the inoculum matter?
The growth phase of the bacterial inoculum can significantly impact MIC results. It is recommended to use a standardized inoculum prepared from a fresh, actively growing culture (logarithmic phase) to ensure consistency.
Q5: How can I be sure my results are reliable?
Adhering to standardized protocols, such as those published by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is the best way to ensure reliable and reproducible MIC data.[8][9] These guidelines provide detailed procedures for all aspects of susceptibility testing.
Troubleshooting Guide for Inconsistent MIC Results
If you are observing significant variability in your MIC results for "this compound," follow this step-by-step guide to identify the potential source of the issue.
Step 1: Review Your Experimental Protocol
Carefully examine your current protocol and compare it against a standardized method (e.g., CLSI, EUCAST). Pay close attention to the following parameters:
-
Inoculum Preparation: Is the inoculum density consistently within the recommended range (e.g., ~5 x 10^5 CFU/mL for broth microdilution)?[10] An incorrect inoculum size is a common source of error.[11]
-
Growth Medium: Are you using the recommended medium (e.g., Cation-Adjusted Mueller-Hinton Broth)? Variations in media composition, such as divalent cation concentrations, can affect the activity of some antibacterial agents.[5]
-
Incubation Conditions: Are the incubation time and temperature consistent and appropriate for the test organism? Prolonged incubation can lead to higher apparent MICs.[3]
-
Reading of Results: Is the endpoint (inhibition of visible growth) being determined consistently?
Step 2: Evaluate the "this compound" Stock Solution
-
Solubility and Stability: Confirm the solubility of "this compound" in your chosen solvent and its stability in the growth medium under incubation conditions. Precipitation or degradation of the compound will lead to inaccurate results.
-
Preparation and Storage: Review your procedures for preparing and storing the stock solution. Ensure it is being stored at the correct temperature and protected from light if necessary. Repeated freeze-thaw cycles should be avoided.
Step 3: Assess the Bacterial Strain
-
Purity: Perform a purity check of your bacterial culture to ensure it is not contaminated.
-
Strain Integrity: If possible, verify the identity and susceptibility profile of your test strain. Bacterial strains can undergo genetic changes over time, which may alter their susceptibility.[6]
Step 4: Run Quality Control (QC) Strains
Always include a well-characterized QC strain (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) in your experiments. The MIC for the QC strain should fall within the established acceptable range. If the QC results are out of range, it indicates a systemic issue with the assay.
Data Presentation: Factors Influencing MIC Variability
The following table summarizes key experimental factors that can contribute to inconsistent MIC results.
| Factor | Potential Impact on MIC | Recommended Practice |
| Inoculum Density | Higher inoculum can lead to a higher MIC (inoculum effect).[11] | Standardize to ~5 x 10^5 CFU/mL for broth microdilution. |
| Incubation Time | Longer incubation can result in higher MICs due to drug degradation or bacterial regrowth.[1][3] | Adhere to standardized incubation times (e.g., 16-20 hours for most bacteria). |
| Growth Medium | Media components (e.g., cations, pH) can affect agent activity. | Use recommended and standardized media like Mueller-Hinton. |
| Method of Growth Determination | Optical density may not always correlate directly with cell viability.[1] | Use visual inspection for turbidity as the primary endpoint. |
| Inter-laboratory Variation | Differences in local procedures can cause significant variability.[2] | Standardize protocols across all testing sites. |
Experimental Protocols: Standardized Broth Microdilution MIC Assay
This protocol is a generalized guideline based on established standards. Refer to the latest CLSI or EUCAST documents for detailed instructions.
-
Preparation of Antibacterial Agent Dilutions:
-
Prepare a stock solution of "this compound" in a suitable solvent.
-
Perform serial two-fold dilutions of the agent in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies from a fresh (18-24 hour) agar plate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.
-
Include a growth control well (no antibacterial agent) and a sterility control well (no bacteria).
-
Incubate the plate at 35 ± 2 °C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of "this compound" that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Mandatory Visualizations
Caption: A flowchart for troubleshooting inconsistent MIC results.
Caption: Factors influencing the final MIC result.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. litfl.com [litfl.com]
- 4. Variations in MIC value caused by differences in experimental protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. Antimicrobial Activity and Resistance: Influencing Factors - PMC [pmc.ncbi.nlm.nih.gov]
PXL150 Solubility Optimization: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the solubility of PXL150 in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guide
This section addresses specific problems you might encounter when dissolving PXL150.
Q1: I am trying to dissolve PXL150 powder in water, but it is not dissolving completely, or I see visible particles.
A1: This is a common issue with peptides. Several factors could be at play. Here is a step-by-step approach to troubleshoot this problem:
-
Initial Dissolution Attempt: Start by attempting to dissolve a small amount of PXL150 in your desired aqueous buffer. Vortex thoroughly for 1-2 minutes. If it does not dissolve, do not discard the solution immediately. Proceed to the following steps.
-
pH Adjustment: The solubility of peptides is often pH-dependent.
-
For acidic peptides: Try increasing the pH to above the isoelectric point (pI). Add a small amount of a dilute basic solution (e.g., 0.1 M NaOH) dropwise while stirring.
-
For basic peptides: Try decreasing the pH to below the pI. Add a small amount of a dilute acidic solution (e.g., 0.1 M HCl) dropwise while stirring.
-
If the pI is unknown: Empirically test a range of pH values (e.g., pH 4, 7, and 9) to identify a pH where solubility is improved.
-
-
Sonication: If pH adjustment alone is insufficient, gentle sonication can help break up aggregates. Use a bath sonicator for 5-10 minutes. Avoid probe sonicators as they can generate excessive heat and potentially degrade the peptide.
-
Heating: Gentle warming can increase the rate of dissolution. Warm the solution to 30-40°C in a water bath while stirring. Avoid excessive heat, which could lead to degradation.
Q2: My PXL150 dissolves initially but then precipitates out of solution over time.
A2: This suggests that the solution is supersaturated or that the PXL150 is unstable under the current storage conditions.
-
Check Storage Conditions: Ensure the solution is stored at the recommended temperature (typically 2-8°C for peptide solutions). Avoid repeated freeze-thaw cycles, which can promote aggregation and precipitation.
-
Consider a Lower Concentration: You may be exceeding the equilibrium solubility of PXL150 under the current conditions. Try preparing a more dilute solution.
-
Use of Co-solvents: For some applications, the addition of a small amount of a water-miscible organic solvent can improve stability. Common co-solvents include DMSO, ethanol, or acetonitrile. However, the compatibility of the co-solvent with your experimental system must be considered.
-
Formulation with Excipients: As noted in the literature, PXL150 has been successfully formulated in a hydroxypropyl cellulose (HPC) gel.[1][2][3][4] This suggests that using stabilizing excipients can maintain its solubility and stability in an aqueous environment.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for PXL150?
A1: Based on published studies, PXL150 can be formulated in aqueous solutions and hydroxypropyl cellulose (HPC) gels.[3][4] For initial solubilization, it is recommended to start with deionized water or a common biological buffer (e.g., PBS) at a slightly acidic to neutral pH.
Q2: How can I determine the optimal pH for dissolving PXL150?
A2: A pH-solubility profile can be experimentally determined. This involves preparing saturated solutions of PXL150 in a series of buffers with different pH values. The concentration of dissolved PXL150 in each buffer is then quantified.
Q3: Are there any known incompatibilities for PXL150 in solution?
A3: While specific incompatibility data for PXL150 is not widely published, it is good practice to avoid strongly acidic or basic conditions for prolonged periods, as this can lead to peptide hydrolysis. Also, be cautious when using solutions with high salt concentrations, as this can sometimes "salt out" peptides, causing them to precipitate.
Q4: Can I use co-solvents to increase the solubility of PXL150?
A4: Yes, co-solvents can be an effective way to increase the solubility of poorly soluble compounds.[5][6] For PXL150, starting with low percentages (e.g., 5-10%) of DMSO or ethanol could be beneficial. The final concentration of the co-solvent should be compatible with your downstream application.
Data Presentation
The following table summarizes hypothetical solubility data for PXL150 under different conditions. This data is illustrative and should be used as a guide for your own experimental design.
| Condition | PXL150 Concentration (mg/mL) | Observations |
| Deionized Water (pH ~6.5) | < 0.1 | Incomplete dissolution, visible particles. |
| 0.1 M Acetate Buffer (pH 4.0) | 1.0 | Clear solution. |
| Phosphate Buffered Saline (PBS, pH 7.4) | 0.5 | Slightly hazy, some precipitation over 24h. |
| 0.1 M Tris Buffer (pH 8.5) | 2.5 | Clear solution. |
| Deionized Water + 10% DMSO | 5.0 | Clear solution. |
| 1.5% Hydroxypropyl Cellulose (HPC) Gel | 10.0 | Homogeneous gel formulation.[4] |
Experimental Protocols
Protocol 1: Determining the pH-Solubility Profile of PXL150
-
Prepare a series of buffers: Prepare buffers at various pH values (e.g., pH 3, 4, 5, 6, 7, 8, 9).
-
Add excess PXL150: To a known volume of each buffer (e.g., 1 mL), add an excess amount of PXL150 powder (e.g., 10 mg).
-
Equilibrate: Rotate the samples at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Separate undissolved solid: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved PXL150.
-
Quantify dissolved PXL150: Carefully remove the supernatant and determine the concentration of dissolved PXL150 using a suitable analytical method (e.g., HPLC-UV or a peptide quantification assay).
-
Plot the data: Plot the measured solubility (mg/mL) as a function of pH.
Protocol 2: Preparation of a PXL150 Solution using a Co-solvent
-
Weigh PXL150: Weigh the desired amount of PXL150 powder.
-
Add co-solvent: Add a small volume of the co-solvent (e.g., DMSO) to the PXL150 powder and vortex to dissolve.
-
Add aqueous buffer: Slowly add the aqueous buffer to the co-solvent/PXL150 mixture while vortexing. Add the buffer in small aliquots to avoid precipitation.
-
Final concentration: Adjust the final volume with the aqueous buffer to achieve the desired final concentration of both PXL150 and the co-solvent.
Visualizations
Caption: Troubleshooting workflow for dissolving PXL150.
Caption: Factors influencing PXL150 solubility.
References
- 1. Efficacy and safety profile of the novel antimicrobial peptide PXL150 in a mouse model of infected burn wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy of the novel topical antimicrobial agent pxl150 in a mouse model of surgical site infections [ri.diva-portal.org]
- 4. journals.asm.org [journals.asm.org]
- 5. ijmsdr.org [ijmsdr.org]
- 6. ijpbr.in [ijpbr.in]
How to prevent degradation of PXL150 in experimental setups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and use of PXL150 in experimental setups to prevent its degradation and ensure reliable results.
Frequently Asked Questions (FAQs)
Q1: What is PXL150 and what is its primary mechanism of action?
PXL150 is a novel, synthetic antimicrobial peptide (AMP) with broad-spectrum microbicidal activity against both Gram-positive and Gram-negative bacteria, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] Its primary mechanism of action involves the rapid depolarization of the bacterial cytoplasmic membrane, leading to the dissipation of the membrane potential and subsequent cell death.[1][2][3] PXL150 has also been shown to possess anti-inflammatory properties.[1][2]
Q2: What are the general recommendations for storing lyophilized PXL150?
To ensure the long-term stability of PXL150, it is crucial to store the lyophilized powder under specific conditions. Contamination with moisture can significantly decrease the stability of the peptide.[4][5]
| Storage Condition | Recommendation | Rationale |
| Temperature | Short-term (days to weeks): Room temperature. Long-term: -20°C or -80°C.[4][5] | Lower temperatures minimize chemical degradation over time. |
| Light | Store in a dark place, away from bright light.[4] | Protects the peptide from light-induced degradation. |
| Moisture | Keep in a tightly sealed vial in a dry environment.[4] | Moisture can accelerate hydrolysis and other degradation pathways. |
| Handling | Allow the vial to warm to room temperature before opening to prevent condensation.[4][5] | Minimizes moisture contamination of the lyophilized powder. |
Q3: How should I prepare and store PXL150 solutions?
Once reconstituted, PXL150 in solution is more susceptible to degradation. Following proper preparation and storage protocols is essential.
| Parameter | Recommendation | Rationale |
| Solvent | Initially, attempt to dissolve in sterile, distilled water. If solubility is an issue, a small amount of 0.1% acetic acid can be used.[6] | Ensures sterility and provides a slightly acidic environment which can enhance stability. |
| pH of Stock Solution | Maintain a pH between 5 and 6 for storage.[4] | A slightly acidic pH can help to minimize deamidation and other pH-dependent degradation pathways.[7] |
| Concentration | Prepare a concentrated stock solution and make fresh dilutions for experiments. | Minimizes the need to repeatedly open and handle the main stock. |
| Storage Temperature | For short-term storage (up to a week), 4°C is acceptable. For longer-term storage, store aliquots at -20°C or -80°C.[6][8] | Freezing slows down degradation processes in solution. |
| Freeze-Thaw Cycles | Avoid repeated freeze-thaw cycles.[4][6] | These cycles can disrupt the peptide's structure and lead to aggregation and degradation. Aliquoting is highly recommended. |
Q4: What are the common degradation pathways for PXL150, and how can I avoid them?
As a peptide, PXL150 is susceptible to several chemical and physical degradation pathways.[7][9]
| Degradation Pathway | Description | Prevention Strategies |
| Hydrolysis | Cleavage of peptide bonds, often accelerated by extreme pH. Aspartic acid (Asp) and serine (Ser) residues are particularly susceptible.[7] | Maintain a slightly acidic to neutral pH (5-7) in solutions. Avoid strongly acidic or alkaline conditions. |
| Deamidation | Conversion of asparagine (Asn) or glutamine (Gln) residues to their corresponding carboxylic acids. This is a common degradation pathway for peptides in solution, particularly at neutral or alkaline pH.[10] | Store solutions at a slightly acidic pH (5-6) and at low temperatures.[4] |
| Oxidation | Residues such as cysteine (Cys), methionine (Met), and tryptophan (Trp) are prone to oxidation.[6] | Store lyophilized peptide and solutions protected from air (e.g., under an inert gas like argon or nitrogen) and light.[6] |
| Aggregation | Peptides can self-assemble into larger aggregates, leading to loss of activity and precipitation. | Handle solutions gently (avoid vigorous vortexing). Store at appropriate concentrations and temperatures. |
Troubleshooting Guide
Problem: I am observing lower than expected antimicrobial activity in my assay.
| Possible Cause | Troubleshooting Step |
| PXL150 Degradation | - Storage: Confirm that lyophilized PXL150 has been stored at -20°C or -80°C and protected from light and moisture. - Solution Age: Prepare fresh stock solutions. Peptide solutions have a limited shelf life, even when frozen.[4] - Freeze-Thaw Cycles: Ensure that the stock solution has not undergone multiple freeze-thaw cycles. Use a fresh aliquot. |
| Incorrect Solution Preparation | - pH: Check the pH of your final assay buffer. Extreme pH values can affect both PXL150 stability and its interaction with bacterial membranes. - Solubility: Visually inspect the PXL150 solution for any precipitation. If the peptide is not fully dissolved, its effective concentration will be lower. |
| Assay Conditions | - Interference from Media Components: Some components in complex growth media can interact with and inhibit antimicrobial peptides. Consider using a minimal medium for your assay if possible. - Binding to Plastics: Peptides can adsorb to plastic surfaces. Consider using low-protein-binding tubes and plates. |
Problem: My PXL150 solution appears cloudy or has visible precipitates.
| Possible Cause | Troubleshooting Step |
| Poor Solubility | - Solvent: If dissolved in water, try preparing a fresh solution using a small amount of 0.1% acetic acid. - Concentration: The desired concentration may be above the solubility limit of PXL150 in the chosen solvent. Try preparing a more dilute solution. |
| Aggregation | - Handling: Avoid vigorous shaking or vortexing when dissolving the peptide. Gentle swirling or inversion is recommended. - Storage: The solution may have been stored improperly (e.g., at an inappropriate pH or temperature). Prepare a fresh solution following the recommended guidelines. |
| Contamination | - Sterility: Ensure that all solvents and equipment used for solution preparation are sterile to prevent microbial growth. |
Experimental Protocols
Protocol: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol provides a general framework for assessing the antimicrobial activity of PXL150.
-
Preparation of PXL150 Stock Solution:
-
Allow the lyophilized PXL150 vial to equilibrate to room temperature.
-
Reconstitute the peptide in sterile, distilled water to a concentration of 1 mg/mL. If solubility is an issue, 0.1% acetic acid can be used.
-
Sterilize the stock solution by filtering it through a 0.22 µm filter.
-
-
Bacterial Inoculum Preparation:
-
Culture the test bacterium overnight in an appropriate growth medium (e.g., Mueller-Hinton Broth).
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
-
Microtiter Plate Assay:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the PXL150 stock solution in the appropriate growth medium.
-
Add the prepared bacterial inoculum to each well.
-
Include a positive control (bacteria with no PXL150) and a negative control (medium only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of PXL150 that completely inhibits visible growth of the bacterium.
-
Visualizations
Caption: Key factors in preventing PXL150 degradation.
Caption: Troubleshooting workflow for low PXL150 activity.
References
- 1. The novel antimicrobial peptide PXL150 in the local treatment of skin and soft tissue infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The novel antimicrobial peptide PXL150 in the local treatment of skin and soft tissue infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NIBSC - Peptide Storage [nibsc.org]
- 5. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 6. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 7. Instability of Peptide and Possible Causes of Degradation | Encyclopedia MDPI [encyclopedia.pub]
- 8. pinnaclepeptides.com [pinnaclepeptides.com]
- 9. veeprho.com [veeprho.com]
- 10. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
Addressing challenges in topical delivery of "Antibacterial agent 150"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the topical delivery of Antibacterial Agent 150.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a novel, broad-spectrum synthetic antibiotic belonging to the fluoroquinolone class. It is characterized by a molecular weight of 485.6 g/mol and exhibits potent activity against a wide range of Gram-positive and Gram-negative bacteria, including resistant strains commonly found in skin infections. Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication. Due to its physicochemical properties, topical delivery presents both opportunities and challenges.
Q2: My formulation of Agent 150 shows low efficacy in an in vitro skin model. What are the potential causes?
A2: Low efficacy can stem from several factors:
-
Poor Skin Penetration: The stratum corneum is a formidable barrier.[1] Agent 150's moderate lipophilicity may not be optimal for traversing this layer.
-
Formulation Instability: The agent might be degrading within your formulation due to pH, temperature, or interactions with excipients.[2]
-
Insufficient Drug Release: The vehicle may have too high an affinity for Agent 150, preventing its release into the skin layers.
-
Microbial Resistance: While broad-spectrum, the specific strain used in your model could have intrinsic or acquired resistance.[3]
Q3: I am observing signs of skin irritation in my animal studies. What could be the underlying mechanism?
A3: Skin irritation can be a common issue with topical agents.[4] It may be an irritant contact dermatitis rather than a true allergic reaction. This can be caused by the active pharmaceutical ingredient (API) itself or one of the excipients in your formulation. The mechanism could involve the activation of inflammatory pathways in keratinocytes, leading to the release of pro-inflammatory cytokines and chemokines.[4]
Q4: What are the best practices for assessing the skin permeation of Agent 150?
A4: The gold standard for in vitro skin permeation studies is the use of Franz diffusion cells with excised human or animal skin.[5][6] It is crucial to ensure proper experimental design, including the use of a suitable receptor fluid that maintains sink conditions, and a validated analytical method (e.g., HPLC) to quantify the permeated agent.[5]
Troubleshooting Guides
Guide 1: Troubleshooting Low Permeation of Agent 150
If you are experiencing lower-than-expected skin permeation, follow these steps:
-
Verify Formulation Integrity:
-
Problem: Agent 150 may be precipitating or crystallizing in the formulation.[7]
-
Solution: Analyze the formulation under a microscope for any crystalline structures. Re-evaluate the solubility of Agent 150 in the chosen vehicle. Consider adjusting the solvent system or incorporating co-solvents.
-
-
Optimize the Vehicle:
-
Problem: The current vehicle may not be optimal for drug release and penetration.
-
Solution: Experiment with different types of formulations (e.g., creams, gels, ointments). The choice of vehicle can significantly impact drug delivery.[8] Evaluate the impact of penetration enhancers.
-
-
Incorporate Penetration Enhancers:
-
Problem: The stratum corneum barrier limits the passive diffusion of Agent 150.[9]
-
Solution: Systematically screen a panel of chemical penetration enhancers. The table below provides a starting point with fictional data for Agent 150.
-
| Penetration Enhancer | Concentration (% w/w) | Flux (µg/cm²/h) | Enhancement Ratio |
| Control (No Enhancer) | 0 | 1.2 ± 0.3 | 1.0 |
| Propylene Glycol | 10 | 3.5 ± 0.6 | 2.9 |
| Oleic Acid | 5 | 8.1 ± 1.1 | 6.8 |
| Transcutol® P | 15 | 12.4 ± 2.0 | 10.3 |
| Azone | 1 | 15.2 ± 2.5 | 12.7 |
-
Data Interpretation: Based on this sample data, Azone and Transcutol® P show the most significant enhancement in the flux of Agent 150 across the skin.
Guide 2: Addressing Formulation Instability
Physical and chemical stability are critical for topical formulations.[2]
-
Assess Physical Stability:
-
Problem: Phase separation, changes in viscosity, or crystallization are observed over time.[10]
-
Solution: Conduct stability studies at different temperatures and humidity levels. Evaluate the impact of mixing speed and homogenization during manufacturing, as these can affect the final product's consistency.[7][10] Consider adding or changing the emulsifying agents or polymers.
-
-
Evaluate Chemical Stability:
-
Problem: The concentration of Agent 150 decreases over time, indicating degradation.
-
Solution: Identify potential degradation pathways. Is the degradation hydrolytic or oxidative?
-
pH Optimization: Determine the pH at which Agent 150 has maximum stability and adjust the formulation's pH accordingly.
-
Antioxidants: If oxidative degradation is suspected, incorporate antioxidants like butylated hydroxytoluene (BHT) or tocopherol.
-
Chelating Agents: If metal ions are catalyzing degradation, add a chelating agent such as EDTA.
-
-
| Formulation Condition | Agent 150 Recovery after 3 months at 40°C |
| pH 5.0 | 98.2% |
| pH 7.0 | 91.5% |
| pH 8.5 | 85.3% |
| pH 7.0 + 0.1% BHT | 96.8% |
| pH 7.0 + 0.1% EDTA | 94.2% |
-
Data Interpretation: This sample data suggests that Agent 150 is more stable at a slightly acidic pH. Oxidative degradation may also be a factor, as indicated by the improved stability with BHT.
Experimental Protocols
Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines the key steps for assessing the permeation of Agent 150.[5][11]
-
Skin Preparation:
-
Use excised human or porcine skin, as they are considered good models.[5]
-
Dermatomed skin with a thickness of approximately 500 µm should be used.
-
Visually inspect the skin for any defects before mounting.
-
-
Franz Cell Assembly:
-
Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with a suitable receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent to maintain sink conditions).
-
Equilibrate the system to 32°C to mimic skin surface temperature.
-
-
Dosing and Sampling:
-
Apply a finite dose (e.g., 5-10 mg/cm²) of the Agent 150 formulation to the skin surface.
-
At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours), collect samples from the receptor compartment.
-
Replenish the receptor compartment with fresh, pre-warmed receptor fluid.
-
-
Sample Analysis:
-
Analyze the concentration of Agent 150 in the collected samples using a validated HPLC method.
-
Calculate the cumulative amount of drug permeated per unit area over time.
-
Determine the steady-state flux (Jss) from the linear portion of the cumulative permeation curve.
-
Protocol 2: Zone of Inhibition Assay for Topical Formulations
This protocol is for evaluating the antibacterial efficacy of different formulations of Agent 150.
-
Preparation of Bacterial Lawn:
-
Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) with a turbidity equivalent to a 0.5 McFarland standard.
-
Evenly swab the inoculum onto the surface of a Mueller-Hinton agar plate.
-
-
Application of Formulation:
-
Aseptically create wells in the agar or place sterile filter paper discs onto the surface.
-
Accurately dispense a known amount of the Agent 150 formulation into the wells or onto the discs.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Measurement and Interpretation:
-
Measure the diameter of the zone of inhibition (the clear area around the well/disc where bacterial growth is prevented) in millimeters.
-
A larger zone of inhibition indicates greater antibacterial activity of the formulation. Compare the results from different formulations to assess the impact of the vehicle on drug release and efficacy.
-
Visualizations
References
- 1. Antibiotic Delivery Strategies to Treat Skin Infections When Innate Antimicrobial Defense Fails [ouci.dntb.gov.ua]
- 2. sites.rutgers.edu [sites.rutgers.edu]
- 3. Current and Emerging Topical Antibacterials and Antiseptics: Agents, Action, and Resistance Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 5. Optimizing In Vitro Skin Permeation Studies to Obtain Meaningful Data in Topical and Transdermal Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alternatives to Biological Skin in Permeation Studies: Current Trends and Possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
- 8. dermnetnz.org [dermnetnz.org]
- 9. Topical Delivery Systems for Plant-Derived Antimicrobial Agents: A Review of Current Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmadigests.com [pharmadigests.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Limitations in PXL150 In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PXL150 in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of PXL150?
PXL150 is a novel antimicrobial peptide (AMP) that exhibits broad-spectrum microbicidal activity against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA.[1][2] Its primary mechanism of action is the rapid depolarization of the bacterial cytoplasmic membrane, leading to the dissipation of the membrane potential and subsequent bacterial cell death.[1][2] PXL150 has also demonstrated anti-inflammatory properties by downregulating the secretion of proinflammatory markers such as TNF-α.[3]
Q2: In which in vivo models has PXL150 shown efficacy?
PXL150 has demonstrated significant anti-infective effects in several preclinical in vivo models:
-
Rat Full-Thickness Excision Wound Model: PXL150 significantly reduced bacterial counts of MRSA in infected wounds.[1][2][4]
-
Mouse Burn Wound Model: When formulated in a hydroxypropyl cellulose (HPC) gel, PXL150 effectively reduced Pseudomonas aeruginosa bacterial load in infected burn wounds.[5][6]
-
Mouse Surgical Site Infection (SSI) Model: PXL150, in both aqueous solution and HPC gel, significantly decreased Staphylococcus aureus counts in a model mimicking surgical site infections.[3]
Q3: What are the reported advantages of PXL150 in preclinical studies?
Based on the available data, PXL150 exhibits several advantageous properties:
-
Broad-Spectrum Activity: Effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2]
-
Activity Against Resistant Strains: Demonstrates efficacy against methicillin-resistant Staphylococcus aureus (MRSA).[1][2][4]
-
Low Propensity for Resistance: Studies have shown that S. aureus and MRSA failed to develop resistance to PXL150 under continuous selection pressure.[1][2]
-
Favorable Safety Profile: Topical and subcutaneous applications in rats have not been associated with adverse reactions.[1][2] It also shows no hemolytic activity.[1][2]
-
Anti-Inflammatory Properties: PXL150 has been shown to possess anti-inflammatory effects.[3]
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their in vivo experiments with PXL150.
Issue 1: High Variability in Bacterial Load within Experimental Groups
Possible Causes:
-
Inconsistent Inoculum Preparation: Variations in the bacterial culture phase or final concentration of the inoculum.
-
Uneven Wound Inoculation: Inconsistent application of the bacterial suspension to the wound site.
-
Animal-to-Animal Variation: Natural differences in the immune response and wound healing capacity of individual animals.
-
Inaccurate Quantification of Bacterial Load: Errors during tissue homogenization, serial dilution, or colony counting.
Troubleshooting Steps:
-
Standardize Inoculum Preparation:
-
Always use bacteria from the same growth phase (e.g., mid-logarithmic phase).
-
Verify the bacterial concentration (CFU/mL) of the inoculum for each experiment using spectrophotometry and plating before inoculation.
-
-
Refine Inoculation Technique:
-
Ensure the volume and placement of the inoculum are consistent for all animals.
-
For surgical site infection models using sutures, ensure the sutures are uniformly soaked in the bacterial suspension.
-
-
Minimize Animal Variability:
-
Use age- and weight-matched animals from a reputable supplier.
-
Ensure consistent housing conditions (temperature, light cycle, diet).
-
-
Optimize Bacterial Quantification:
-
Develop a standardized protocol for tissue harvesting and homogenization to ensure complete bacterial recovery.
-
Perform serial dilutions carefully and plate multiple replicates for each sample.
-
Consider using a spiral plater for more accurate colony counting.
-
Issue 2: Suboptimal Efficacy of Topically Applied PXL150
Possible Causes:
-
Inadequate Formulation: The vehicle used for PXL150 may not provide optimal stability or release characteristics at the wound site.
-
Insufficient Drug Penetration: The formulation may not effectively deliver PXL150 to the site of infection within the wound bed.
-
Peptide Degradation: PXL150 may be susceptible to degradation by proteases present in the wound environment.
-
Biofilm Formation: The bacterial infection may have matured into a biofilm, which is inherently more resistant to antimicrobial agents.
Troubleshooting Steps:
-
Optimize Formulation:
-
Enhance Drug Delivery:
-
Ensure the formulation is applied directly and evenly to the entire wound surface.
-
Consider the use of wound dressings that can maintain a moist environment and prolong the contact time of the formulation with the wound.
-
-
Address Peptide Stability:
-
While PXL150 is a synthetic peptide, its stability in the presence of wound exudate and bacterial proteases should be considered. Future formulations could potentially incorporate protease inhibitors or be designed to protect the peptide from degradation.
-
-
Target Biofilms:
-
If biofilm formation is suspected, consider treatment regimens with more frequent applications or combination therapies.
-
Incorporate methods to assess biofilm formation (e.g., scanning electron microscopy) in your experimental design.
-
Data Presentation
Table 1: In Vivo Efficacy of PXL150 in a Rat Full-Thickness Excision Wound Model with MRSA Infection
| PXL150 Concentration (mg/mL) | Mean Bacterial Count (log10 CFU/wound) | % Reduction vs. Placebo |
| 0 (Placebo) | ~6.5 | - |
| 0.1 | Significantly Reduced | Not specified |
| 0.5 | Significantly Reduced | Not specified |
| 2.0 | Significantly Reduced | ≥99% |
Data synthesized from studies where PXL150 was administered 2 hours post-infection and bacteria were harvested 4 hours post-infection.[4]
Table 2: In Vivo Efficacy of PXL150 in HPC Gel in a Mouse Burn Wound Model with P. aeruginosa Infection
| PXL150 Concentration (mg/g) | Treatment Schedule | Outcome |
| 1.25 | Twice daily for 4 days | Significant reduction in bacterial counts vs. control |
| 2.5 | Twice daily for 4 days | Significant reduction in bacterial counts vs. control |
| 5.0 | Twice daily for 4 days | Significant reduction in bacterial counts vs. control |
| 10.0 | Twice daily for 4 days | Significant reduction in bacterial counts vs. control |
| 20.0 | Twice daily for 4 days | Significant reduction in bacterial counts vs. control |
A pronounced anti-infective effect was observed from day 1 post-infection with concentrations ≥2.5 mg/g.[5][6]
Table 3: In Vivo Efficacy of PXL150 in a Mouse Surgical Site Infection Model with S. aureus
| PXL150 Formulation | Concentration (mg/g) | Mean Bacterial Reduction (log10 CFU/wound) vs. Placebo |
| Aqueous Solution | 2.0 | >1.5 |
| Aqueous Solution | 4.0 | >2.0 |
| Aqueous Solution | 8.3 | >3.0 |
| HPC Gel | 5.0 | Significant |
| HPC Gel | 8.0 | Significant |
| HPC Gel | 10.0 | >1.5 (>95% killing) |
Viable counts were assessed 2 hours post-treatment for the aqueous solution.[3]
Experimental Protocols
Rat Full-Thickness Wound Infection Model
This protocol is based on methodologies used to evaluate the efficacy of topical antimicrobial agents against MRSA.[4]
-
Animal Preparation:
-
Use female Sprague-Dawley rats (200-250g).
-
Anesthetize the animals (e.g., with isoflurane).
-
Shave the dorsal side and disinfect the skin.
-
-
Wound Creation:
-
Create two full-thickness circular wounds on the back of each rat using a sterile biopsy punch.
-
Remove the epidermis, dermis, and subcutaneous fat.
-
-
Infection:
-
Prepare a suspension of MRSA in the mid-logarithmic growth phase.
-
Inoculate each wound with a specific concentration of the bacterial suspension (e.g., 10^7 CFU).
-
-
Treatment:
-
After a set incubation period (e.g., 2 hours), topically apply the PXL150 formulation or placebo to the wounds.
-
-
Sample Collection and Analysis:
-
After a defined treatment period (e.g., 4 hours), euthanize the animals.
-
Excise the wound tissue using a sterile biopsy punch.
-
Homogenize the tissue in a sterile buffer (e.g., phosphate-buffered saline).
-
Perform serial dilutions of the homogenate and plate on appropriate agar plates (e.g., Tryptic Soy Agar).
-
Incubate the plates and count the number of colonies to determine the bacterial load (CFU/wound).
-
Mouse Burn Wound Infection Model
This protocol is adapted from studies evaluating treatments for infected burn wounds.[5][7]
-
Animal Preparation:
-
Use BALB/c mice (e.g., 10-12 weeks old).
-
Anesthetize the mice and shave their dorsal surface.
-
-
Burn Induction:
-
Infection:
-
A few hours to a day post-burn, topically apply a suspension of P. aeruginosa to the burn wound.
-
-
Treatment:
-
Begin topical application of the PXL150 formulation or placebo at a specified time post-infection and continue for a set number of days (e.g., twice daily for 4 days).[5]
-
-
Assessment of Bacterial Load:
-
At the end of the treatment period, euthanize the mice.
-
Excise the burn wound tissue.
-
Homogenize the tissue and determine the bacterial load by plating serial dilutions.
-
If using bioluminescent bacteria, in vivo imaging can be used for longitudinal monitoring of the infection.
-
Mouse Surgical Site Infection (SSI) Model
This protocol is based on a model that utilizes a contaminated suture to mimic an SSI.[3]
-
Animal Preparation:
-
Use mice (e.g., female BALB/c).
-
Anesthetize the animals, shave their backs, and disinfect the skin.
-
-
Surgical Procedure and Infection:
-
Make a small incision on the back of the mouse.
-
Soak a silk suture in a suspension of S. aureus.
-
Place the contaminated suture into the incision and close the wound with a single nylon suture.
-
-
Treatment:
-
Apply a single dose of the PXL150 formulation or placebo directly into the wound.
-
-
Bacterial Quantification:
-
After a short treatment period (e.g., 2 hours), euthanize the mice.
-
Excise the entire wound, including the suture.
-
Homogenize the tissue and determine the bacterial load by plating serial dilutions.
-
Mandatory Visualization
Caption: PXL150 Mechanism of Action on Bacterial Cells.
Caption: General Experimental Workflow for PXL150 In Vivo Studies.
References
- 1. researchgate.net [researchgate.net]
- 2. The novel antimicrobial peptide PXL150 in the local treatment of skin and soft tissue infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. The novel antimicrobial peptide PXL150 in the local treatment of skin and soft tissue infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and safety profile of the novel antimicrobial peptide PXL150 in a mouse model of infected burn wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Murine Model of Full-Thickness Scald Burn Injury with Subsequent Wound and Systemic Bacterial Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rat Burn Model to Study Full-Thickness Cutaneous Thermal Burn and Infection [jove.com]
Technical Support Center: "Antibacterial Agent 150" Formulation Stability
Welcome to the technical support center for "Antibacterial Agent 150." This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the formulation and stability of this novel antibacterial agent.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for "this compound"?
A1: "this compound" is susceptible to three main degradation pathways:
-
Hydrolysis: The ester linkage in the molecule is prone to hydrolysis, a process that is catalyzed by both acidic and basic conditions.[1]
-
Oxidation: The tertiary amine group can be oxidized, especially in the presence of atmospheric oxygen and trace metal ions.[1][2]
-
Photodegradation: Exposure to ultraviolet (UV) light can lead to the cleavage of the aromatic ring structure, resulting in a loss of antibacterial activity.[2][3]
Q2: What is the optimal pH range for maintaining the stability of "this compound" in aqueous solutions?
A2: The pH of maximum stability for "this compound" in aqueous solutions is between 4.5 and 5.5. Outside of this range, the rate of hydrolytic degradation increases significantly. It is crucial to use a suitable buffering agent to maintain the pH within this optimal range.[4][5][[“]]
Q3: Are there any known excipient incompatibilities with "this compound"?
A3: Yes, compatibility studies are essential in the preformulation stage.[7][8] "this compound" has shown incompatibility with the following excipients:
-
Reducing Sugars (e.g., Lactose, Dextrose): These can react with the primary amine group of the degradation product, leading to Maillard-type reactions and discoloration.
-
Oxidizing Agents: Excipients with oxidizing potential can accelerate the degradation of the molecule.
-
High Moisture Content Excipients: Moisture can facilitate hydrolysis, so low-moisture-content excipients are recommended.[2][9]
Q4: How should stock solutions of "this compound" be prepared and stored?
A4: For optimal stability, stock solutions should be prepared in a buffered solvent system (pH 4.5-5.5).[10][11][12] For short-term storage (up to 72 hours), solutions can be kept at 2-8°C, protected from light. For long-term storage, it is recommended to store aliquots at -20°C or below, though freeze-thaw cycles should be minimized.[13]
Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation of "this compound."
Issue 1: Rapid Loss of Potency in Liquid Formulations
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect pH | Verify the pH of the formulation. Adjust to the optimal range of 4.5-5.5 using a suitable buffer (e.g., citrate or acetate buffer).[4][[“]] | Reduced rate of hydrolysis and improved stability. |
| Oxidation | Purge the formulation with an inert gas like nitrogen or argon to remove dissolved oxygen.[2][4] Consider adding an antioxidant such as ascorbic acid or sodium metabisulfite.[4][5] | Minimized oxidative degradation of the active pharmaceutical ingredient (API). |
| Photodegradation | Formulate and store the product in amber or UV-protected containers.[2] | Prevention of light-induced degradation. |
| Incompatible Excipients | Review the formulation for any incompatible excipients, particularly those with oxidizing properties. Replace with inert alternatives.[7] | Enhanced chemical stability of the formulation. |
Issue 2: Discoloration or Precipitation in Formulations
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Degradation Product Formation | Discoloration often indicates the formation of degradation products. Identify the degradation pathway (see Issue 1) and take corrective action. | A stable formulation with no visible changes over time. |
| Excipient Interaction | Incompatibility with excipients like reducing sugars can cause discoloration.[9] Conduct compatibility studies to select suitable excipients.[8][14][15] | A physically and chemically stable formulation. |
| Solubility Issues | The API or its degradants may be precipitating. Verify the solubility of "this compound" in the formulation vehicle. Consider the use of a co-solvent if necessary. | A clear, precipitate-free solution. |
| Microbial Contamination | If the formulation is not properly preserved, microbial growth can cause turbidity or discoloration. Ensure appropriate antimicrobial preservatives are included if it is a multi-dose formulation. | A microbiologically stable product. |
Data and Experimental Protocols
Table 1: Stability of "this compound" in Aqueous Solution at 25°C
| pH | Buffer System | Half-life (t½) in Days |
| 3.0 | Glycine-HCl | 15 |
| 4.0 | Acetate | 85 |
| 5.0 | Acetate | 210 |
| 6.0 | Phosphate | 95 |
| 7.0 | Phosphate | 30 |
| 8.0 | Borate | 12 |
Experimental Protocol: HPLC Method for Stability Indicating Assay
This protocol outlines a reversed-phase high-performance liquid chromatography (RP-HPLC) method to quantify "this compound" and its major degradants.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Dilute the formulation with the mobile phase A to a final concentration of approximately 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
3. Analysis:
-
Inject the prepared sample into the HPLC system.
-
Identify and quantify the peak corresponding to "this compound" based on the retention time and peak area of a reference standard.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
Visual Guides
Degradation Pathways of "this compound"
Caption: Major degradation routes for "this compound".
Workflow for a Formulation Stability Study
Caption: Workflow for conducting a comprehensive stability study.
Troubleshooting Decision Tree for Formulation Instability
Caption: A decision tree for troubleshooting formulation instability.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. The ways to improve drug stability [repository.usmf.md]
- 5. jocpr.com [jocpr.com]
- 6. consensus.app [consensus.app]
- 7. alfachemic.com [alfachemic.com]
- 8. researchgate.net [researchgate.net]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Determination of the stability of antibiotics in matrix and reference solutions using a straightforward procedure applying mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research.wur.nl [research.wur.nl]
- 12. [PDF] Determination of the stability of antibiotics in matrix and reference solutions using a straightforward procedure applying mass spectrometric detection | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Drug-excipient compatibility testing using a high-throughput approach and statistical design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Antimicrobial Peptide (AMP) Cytotoxicity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during antimicrobial peptide (AMP) cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common assays used to evaluate AMP cytotoxicity?
A1: The most common in vitro assays to evaluate AMP cytotoxicity include metabolic activity assays like MTT and MTS, membrane integrity assays like the lactate dehydrogenase (LDH) release assay, and hemolysis assays that measure red blood cell lysis.[1][2] Each assay has its own set of advantages and limitations that researchers should consider.
Q2: Why am I seeing high variability in my cytotoxicity results?
A2: High variability can stem from several factors, including inconsistencies in cell seeding density, peptide preparation (e.g., aggregation), and incubation times.[3] Additionally, the inherent biological variability between different cell passages or blood donors for hemolysis assays can contribute to result fluctuations.[4]
Q3: Can components of the culture medium interfere with the assay?
A3: Yes, serum components are known to interfere with AMP activity, potentially by proteolytic degradation of the peptides or by binding to them, which can lead to an underestimation of cytotoxicity.[5] Phenol red in culture media can also interfere with colorimetric assays like the MTT assay.[6] It is often recommended to perform experiments in both the presence and absence of serum to assess its impact.[5]
Q4: How can I be sure my AMP is not directly interfering with the assay reagents?
A4: It is crucial to run controls that include the AMP with the assay reagents in the absence of cells. For instance, some peptides can directly reduce MTT, leading to a false-positive signal for cell viability.[6][7] Including a "peptide + media + assay reagent" control well will help identify and correct for any direct interference.
Q5: What is a therapeutic index and why is it important for AMPs?
A5: The therapeutic index (TI) is a quantitative measure of the selectivity of an AMP for microbial cells over host cells. It is typically calculated as the ratio of the minimal cytotoxic concentration against mammalian cells to the minimal inhibitory concentration (MIC) against bacteria.[8] A higher TI indicates greater selectivity and a potentially safer therapeutic candidate.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Results in MTT/MTS Assays
| Potential Cause | Troubleshooting Step |
| Peptide Aggregation | Visually inspect the peptide solution for precipitates. Prepare fresh stock solutions and consider using a different solvent. Sonication may also help to break up aggregates. |
| Interference with MTT/MTS Reagent | Run a cell-free control with the peptide and MTT/MTS reagent to check for direct reduction of the tetrazolium salt. If interference is observed, consider using an alternative cytotoxicity assay.[7] |
| Cell Seeding Density Variation | Ensure a uniform single-cell suspension before seeding. Use a multichannel pipette for seeding and visually inspect plates for even cell distribution before adding the peptide. |
| Serum Component Interference | Perform the assay in serum-free media or compare results with and without serum to quantify its effect.[5][9] |
| Metabolic State of Cells | Ensure cells are in the logarithmic growth phase and are not overly confluent, as this can affect their metabolic rate and response to the AMP.[10] |
Issue 2: Unexpected Results in LDH Release Assays
| Potential Cause | Troubleshooting Step |
| Bacterial Interference | If performing co-culture experiments, be aware that some bacteria can produce proteases that degrade LDH or alter the pH of the medium, affecting LDH activity.[11][12] A modified protocol to remove bacteria before the assay may be necessary.[11] |
| High Background LDH Release | This could be due to excessive handling of cells, harsh pipetting, or cell membrane damage during seeding. Optimize cell handling procedures to minimize mechanical stress. |
| Serum LDH Activity | Serum contains endogenous LDH, which can lead to high background readings. It is advisable to use serum-free or low-serum conditions for the LDH assay.[3] |
| Peptide-Induced Apoptosis vs. Necrosis | The LDH assay primarily measures necrosis (cell membrane rupture). If the AMP induces apoptosis without significant membrane disruption, LDH release may be low. Consider using an apoptosis-specific assay in parallel. |
Issue 3: Artifacts and Variability in Hemolysis Assays
| Potential Cause | Troubleshooting Step |
| In vitro Hemolysis During Sample Preparation | Improper blood collection or handling can cause red blood cells to lyse before the experiment begins. Use appropriate gauge needles, avoid vigorous mixing, and handle samples gently.[13] |
| Variation Between Blood Donors/Species | The susceptibility of red blood cells to hemolysis can vary between individuals and species.[4] If possible, pool blood from multiple donors to average out this variability. |
| Incorrect Positive Control Preparation | The choice and concentration of the detergent used for the 100% hemolysis control (e.g., Triton X-100) can significantly impact the calculated hemolysis ratios.[4] Standardize the positive control across all experiments. |
| Peptide Binding to Assay Plates | Some peptides may adsorb to the surface of plasticware, reducing the effective concentration. Using low-binding plates or pre-treating plates with a blocking agent can mitigate this issue. |
Experimental Protocols
MTT Cell Viability Assay Protocol
-
Cell Seeding: Seed mammalian cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Peptide Treatment: Prepare serial dilutions of the AMP in serum-free culture medium. Remove the culture medium from the wells and add 100 µL of the peptide dilutions. Include untreated cells as a negative control and cells treated with a known cytotoxic agent (e.g., 0.5% Tween 20) as a positive control.[5]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[9]
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control.
Hemolysis Assay Protocol
-
Erythrocyte Preparation: Obtain fresh red blood cells (e.g., human or sheep) and wash them three times with phosphate-buffered saline (PBS) by centrifugation (e.g., 1000 x g for 5-10 minutes) and removal of the supernatant. Resuspend the erythrocyte pellet in PBS to a final concentration of 1-2% (v/v).[4]
-
Peptide Preparation: Prepare serial dilutions of the AMP in PBS in a 96-well plate.
-
Incubation: Add the prepared erythrocyte suspension to the wells containing the peptide dilutions. The final volume should be consistent across all wells (e.g., 100-200 µL).
-
Controls: Include a negative control (erythrocytes in PBS only) for 0% hemolysis and a positive control (erythrocytes in 1% Triton X-100) for 100% hemolysis.
-
Incubation: Incubate the plate at 37°C for 1 hour with gentle shaking.
-
Centrifugation: Centrifuge the plate at 1000 x g for 10 minutes to pellet the intact erythrocytes.
-
Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate.
-
Absorbance Measurement: Measure the absorbance of the supernatant at 405 nm or 540 nm to quantify the amount of hemoglobin released.
-
Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100.
Visualizations
References
- 1. A Rapid In Vivo Toxicity Assessment Method for Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. What are the drawbacks of LDH release assay? | AAT Bioquest [aatbio.com]
- 4. Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Limitations of MTT and MTS-Based Assays for Measurement of Antiproliferative Activity of Green Tea Polyphenols | PLOS One [journals.plos.org]
- 8. search-library.ucsd.edu [search-library.ucsd.edu]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. hub.hku.hk [hub.hku.hk]
- 11. Frontiers | Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity [frontiersin.org]
- 12. Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. beaumontlaboratory.com [beaumontlaboratory.com]
PXL150 Technical Support Center: Minimizing Non-specific Binding
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing non-specific binding of PXL150 in various experimental settings. The following information is designed to address common issues and provide clear, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is PXL150 and what are its primary characteristics?
PXL150 is a novel, synthetic antimicrobial peptide (AMP) with broad-spectrum microbicidal action against both Gram-positive and Gram-negative bacteria, including resistant strains.[1] Its primary mechanism of action involves the rapid depolarization of the bacterial cytoplasmic membrane.[1] PXL150 has also demonstrated anti-inflammatory properties in human cell lines.[1] As a cationic peptide, it possesses a net positive charge, which is crucial for its interaction with negatively charged bacterial membranes.[2][3]
Q2: What causes non-specific binding in experiments involving PXL150?
Non-specific binding of PXL150 can occur due to several factors related to its physicochemical properties and the experimental environment:
-
Electrostatic Interactions: As a cationic peptide, PXL150 can non-specifically bind to negatively charged surfaces, such as plasticware, glass, and certain components of assay plates.[4]
-
Hydrophobic Interactions: Although primarily cationic, peptides can have hydrophobic regions that may interact non-specifically with hydrophobic surfaces or proteins.[4][5]
-
Interactions with Assay Components: PXL150 may interact with other proteins, detection reagents, or cellular components in a manner unrelated to its intended target.
Q3: Why is it critical to minimize non-specific binding of PXL150?
Minimizing non-specific binding is essential for obtaining accurate and reproducible experimental results. Excessive non-specific binding can lead to:
-
High background signals , which reduce the assay's signal-to-noise ratio and sensitivity.[6]
-
False-positive or false-negative results , leading to incorrect interpretations of PXL150's efficacy or mechanism of action.[7]
-
Depletion of the active PXL150 concentration , resulting in an underestimation of its true potency.
Troubleshooting Guides
This section provides structured guidance for identifying and resolving common non-specific binding issues encountered during experiments with PXL150.
Issue 1: High Background Signal in Plate-Based Assays (e.g., ELISA, MIC assays)
Potential Cause: PXL150 is adhering to the surfaces of the microtiter plate.
Solution Workflow:
Caption: Workflow for troubleshooting high background signals.
Detailed Steps:
-
Use Low-Binding Assay Plates: Switch to commercially available low-protein-binding microtiter plates.
-
Implement a Blocking Step: Before adding PXL150, incubate the plate wells with a blocking agent.[6]
-
Optimize Buffer Composition: Modify the assay buffer to reduce non-specific interactions.
Issue 2: Inconsistent Results in Cell-Based Assays
Potential Cause: PXL150 is non-specifically interacting with cell culture surfaces or serum proteins in the media.
Solution Workflow:
Caption: Logic for addressing inconsistent cell-based assay results.
Detailed Steps:
-
Pre-treat Cultureware: Before seeding cells, incubate culture plates or flasks with a sterile blocking solution.
-
Adjust Serum Concentration: If possible, reduce the serum concentration in the cell culture medium during the PXL150 treatment period. Serum proteins can bind to PXL150 and interfere with its activity.
-
Optimize Washing Steps: After treatment, increase the number and stringency of washing steps to remove non-specifically bound PXL150 before proceeding with downstream analysis.
Data Presentation: Recommended Blocking Agents and Buffer Additives
The following table summarizes common reagents used to minimize non-specific binding and their recommended working concentrations. Optimization will be required for each specific experimental setup.
| Reagent Class | Example | Recommended Starting Concentration | Mechanism of Action | Primary Application |
| Protein Blockers | Bovine Serum Albumin (BSA) | 0.1 - 2% (w/v) | Coats surfaces to prevent protein adhesion.[4][5] | General purpose blocking for most assays. |
| Casein (from milk) | 0.5 - 5% (w/v) | Blocks both hydrophobic and hydrophilic sites.[8] | Western blotting, ELISA. | |
| Normal Serum | 1 - 5% (v/v) | Reduces background from non-specific antibody binding.[9] | Immunohistochemistry, Immunofluorescence. | |
| Surfactants | Tween® 20 (Polysorbate 20) | 0.05 - 0.1% (v/v) | Disrupts hydrophobic interactions.[4][5] | Wash buffers, antibody dilution buffers. |
| Triton™ X-100 | 0.1 - 0.5% (v/v) | A non-ionic detergent for reducing hydrophobic binding. | Cell lysis, wash buffers. | |
| Salts | Sodium Chloride (NaCl) | 150 - 500 mM | Shields electrostatic interactions.[4][5] | Binding assays, wash buffers. |
Experimental Protocols
Protocol 1: General Blocking Procedure for a 96-Well Plate
This protocol is a starting point for blocking microtiter plates to reduce non-specific binding of PXL150.
-
Prepare Blocking Buffer: Prepare a solution of 1% (w/v) BSA in Phosphate Buffered Saline (PBS). Filter sterilize if necessary for cell-based assays.
-
Add Blocking Buffer: Add 200 µL of the blocking buffer to each well of the 96-well plate.
-
Incubate: Cover the plate and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Wash: Aspirate the blocking buffer from the wells. Wash each well 2-3 times with 200 µL of PBS or an appropriate wash buffer.
-
Proceed with Assay: The plate is now blocked and ready for the addition of PXL150 and other assay reagents.
Protocol 2: Optimizing Buffer Conditions to Reduce Electrostatic Interactions
This protocol describes a method to determine the optimal salt concentration for minimizing non-specific binding of PXL150.
-
Prepare a Range of Buffers: Prepare your standard assay buffer with varying concentrations of NaCl (e.g., 150 mM, 250 mM, 350 mM, 500 mM).
-
Set up Control Wells: On a blocked, low-binding 96-well plate, add your detection reagents in the absence of the target to establish a baseline for non-specific binding.
-
Add PXL150: Add a constant concentration of PXL150 to a set of wells for each buffer condition (in the absence of its specific target).
-
Incubate and Read: Follow your standard assay incubation procedure and then measure the signal in each well.
-
Analyze Results: Compare the signal from the PXL150-containing wells across the different salt concentrations. The optimal NaCl concentration will be the one that provides the lowest signal without significantly impacting the specific binding in your actual experiment (this should be validated separately).
Mandatory Visualizations
Signaling Pathway: PXL150 Mechanism of Action
Caption: Proposed mechanism of action for PXL150.
Experimental Workflow: General Strategy to Minimize Non-Specific Binding
Caption: A systematic approach to reducing non-specific binding.
References
- 1. The novel antimicrobial peptide PXL150 in the local treatment of skin and soft tissue infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 5. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 6. Blockers Practical Guide - Page 7 [collateral.meridianlifescience.com]
- 7. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 8. mdpi.com [mdpi.com]
- 9. A guide to selecting control and blocking reagents. [jacksonimmuno.com]
Technical Support Center: Refining the Purification Process for Synthetic "Antibacterial Agent 150"
Welcome to the technical support center for the purification of the synthetic "Antibacterial Agent 150." This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to streamline your purification experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended initial purification strategy for crude "this compound"?
A1: For the initial purification of crude "this compound," a multi-step approach is recommended. Start with liquid-liquid extraction to remove bulk impurities, followed by flash chromatography as a primary purification step.[1] This is often the most time-efficient method for isolating the target compound from a complex reaction mixture.[1] For achieving higher purity, subsequent purification by High-Performance Liquid Chromatography (HPLC) or crystallization is advised.
Q2: I am observing low yield after purification. What are the potential causes and solutions?
A2: Low yield can be attributed to several factors throughout the purification process. During extraction, ensure the pH of the aqueous phase is optimized for the solubility of "this compound" to prevent loss. In chromatographic steps, "trial and error" processes can lead to incomplete isolation and sample waste.[1] It is crucial to develop a robust separation method at an analytical scale before scaling up.[1] Additionally, ensure that the compound is not degrading during purification by monitoring for the appearance of new impurity peaks in your analytical runs.
Q3: How can I improve the purity of my final "this compound" product?
A3: To enhance the final purity, consider implementing orthogonal purification techniques.[2] This means using methods that separate based on different chemical or physical properties. For instance, if you have used reversed-phase HPLC, consider a subsequent normal-phase chromatography step or crystallization.[1] For challenging impurities that are structurally similar to the target drug, chromatography is a common and effective technique.[3] It's also critical to ensure all solvents and reagents are of high purity to avoid introducing contaminants.
Q4: What are the best practices for preparing my sample and mobile phase for HPLC purification?
A4: Proper sample and mobile phase preparation are critical for reproducible and reliable HPLC results.[4] Whenever possible, dissolve and inject your sample in the mobile phase that will be flowing through the column at the time of injection.[5] If this is not feasible, use a solvent that is weaker (lower eluotropic strength) than the mobile phase.[5] All aqueous buffers should be freshly prepared and filtered through a 0.22 µm or 0.45 µm filter to remove particles and prevent microbial growth.[5] Adding about 100 ppm of sodium azide or mixing with at least 20% organic solvent can also inhibit microorganism growth in aqueous buffers.[5]
Troubleshooting Guides
HPLC Purification Issues
This section provides a systematic approach to troubleshooting common issues encountered during the HPLC purification of "this compound."
Problem: High Backpressure
| Possible Cause | Troubleshooting Steps |
| Blocked Frit | 1. Reverse flush the column (if the manufacturer's instructions permit). 2. If the pressure does not decrease, replace the column inlet frit.[6] |
| Contaminated Column | 1. Flush the column with a strong solvent to remove strongly retained compounds.[4] 2. Refer to the column manufacturer's guidelines for recommended cleaning procedures.[6] |
| Air Bubbles in the System | 1. Degas the mobile phase. 2. Purge the pump to remove any trapped air bubbles.[6] |
| Worn Seals or Tubing | 1. Inspect all fittings for leaks and tighten or replace as necessary.[4] 2. Check pump seals for wear and replace if needed.[4] |
| High Mobile Phase Viscosity | 1. Consider adjusting the mobile phase composition to reduce viscosity. 2. If possible, increase the column temperature to lower viscosity. |
Problem: Peak Broadening or Splitting
| Possible Cause | Troubleshooting Steps |
| Mobile Phase Composition Changed | 1. Prepare a fresh mobile phase, ensuring accurate component ratios.[4] 2. Ensure thorough mixing of the mobile phase components. |
| Low Mobile Phase Flow Rate | 1. Verify and adjust the flow rate to the optimal level for your column and separation.[4] |
| Column Degradation | 1. If the peak shape has degraded over time, the column may be nearing the end of its life. 2. Try a recommended column regeneration procedure or replace the column.[6] |
| Injector Issues | 1. Check for leaks at the injector.[5] 2. Ensure the sample loop is being completely filled during injection.[5] 3. Use a precolumn filter to prevent plugging of the column frit by particles from the injector seal.[5] |
| Sample Solvent Incompatibility | 1. Dissolve the sample in the mobile phase whenever possible.[5] 2. If a different solvent must be used, ensure it is of lower elution strength than the mobile phase.[5] |
Problem: Retention Time Shifts
| Possible Cause | Troubleshooting Steps |
| Inconsistent Mobile Phase Preparation | 1. Ensure the mobile phase is prepared consistently for every run.[7] 2. Use a buffered mobile phase to control pH if the analyte is ionizable. |
| Column Temperature Fluctuations | 1. Use a column oven to maintain a constant and consistent temperature.[4] |
| Insufficient Column Equilibration | 1. Increase the column equilibration time between runs, especially after a gradient elution. A minimum of 10 column volumes is a good starting point.[4] |
| Changes in Column Chemistry | 1. If retention times drift consistently over time, the stationary phase may be degrading. 2. Consider replacing the column.[6] |
Crystallization Issues
Problem: Failure to Induce Crystallization
| Possible Cause | Troubleshooting Steps |
| Solution is Not Supersaturated | 1. Concentrate the solution further by slowly evaporating the solvent. 2. Cool the solution slowly, as rapid cooling can lead to oiling out rather than crystallization. |
| Inappropriate Solvent System | 1. Experiment with different solvent and anti-solvent combinations. 2. Use a solvent in which "this compound" is sparingly soluble at room temperature but more soluble at elevated temperatures. |
| Presence of Impurities | 1. Impurities can inhibit crystal nucleation and growth. 2. Consider an additional purification step (e.g., flash chromatography) before attempting crystallization. |
| Lack of Nucleation Sites | 1. Introduce a seed crystal of "this compound." 2. Scratch the inside of the flask with a glass rod to create nucleation sites. |
Data Presentation
Table 1: Comparison of Purification Methods for "this compound"
| Purification Method | Purity Achieved (%) | Typical Yield (%) | Throughput | Notes |
| Liquid-Liquid Extraction | 40-60 | 85-95 | High | Effective for initial removal of highly polar or non-polar impurities. |
| Flash Chromatography (Silica Gel) | 75-90 | 60-80 | Medium-High | Good for separating major components after initial extraction.[1] |
| Preparative HPLC (C18) | >95 | 40-60 | Low | Ideal for final polishing to achieve high purity. |
| Crystallization | >98 | 70-90 (of purified material) | Medium | Can significantly improve purity if a suitable solvent system is found. |
Table 2: HPLC Gradient for Final Purification of "this compound"
| Time (minutes) | % Solvent A (Water + 0.1% Formic Acid) | % Solvent B (Acetonitrile + 0.1% Formic Acid) | Flow Rate (mL/min) |
| 0 | 95 | 5 | 10 |
| 5 | 95 | 5 | 10 |
| 25 | 5 | 95 | 10 |
| 30 | 5 | 95 | 10 |
| 31 | 95 | 5 | 10 |
| 40 | 95 | 5 | 10 |
Experimental Protocols
Protocol 1: Flash Chromatography of "this compound"
-
Slurry Preparation: Dissolve the crude "this compound" in a minimal amount of the elution solvent (e.g., a mixture of hexane and ethyl acetate). Add silica gel (230-400 mesh) to create a slurry and evaporate the solvent until a dry, free-flowing powder is obtained.
-
Column Packing: Pack a glass column with silica gel in the chosen solvent system. Ensure the packing is uniform to prevent channeling.
-
Loading: Carefully add the prepared slurry to the top of the packed column.
-
Elution: Begin elution with the solvent system, gradually increasing the polarity (e.g., from 100% hexane to a gradient of ethyl acetate in hexane).
-
Fraction Collection: Collect fractions and monitor the elution of the compound using Thin Layer Chromatography (TLC).
-
Analysis: Combine the fractions containing the pure "this compound" and evaporate the solvent under reduced pressure.
Protocol 2: Recrystallization of "this compound"
-
Solvent Selection: Determine a suitable solvent or solvent pair where "this compound" has high solubility at elevated temperatures and low solubility at room or lower temperatures.
-
Dissolution: Dissolve the partially purified "this compound" in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, place the solution in an ice bath or refrigerator.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Visualizations
Caption: General purification workflow for "this compound".
Caption: Troubleshooting logic for common HPLC issues.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. youtube.com [youtube.com]
- 3. Small Molecule Drugs [dupont.com]
- 4. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 5. Guide de dépannage pour la HPLC [sigmaaldrich.com]
- 6. uhplcs.com [uhplcs.com]
- 7. HPLC Troubleshooting | Thermo Fisher Scientific - PL [thermofisher.com]
Troubleshooting Poor In Vivo Efficacy of "Antibacterial Agent 150": A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges researchers, scientists, and drug development professionals may encounter when observing poor in vivo efficacy of "Antibacterial agent 150".
A critical ambiguity exists regarding "this compound". Scientific literature describes two distinct compounds with this designation:
-
PK150 : A repurposed human kinase inhibitor with antibacterial properties.[4]
The mechanism of action and, consequently, the potential reasons for poor in vivo efficacy differ significantly between these two agents. To provide accurate troubleshooting advice, please first identify which "this compound" you are working with.
General Troubleshooting Framework
Regardless of the specific agent, a systematic approach to troubleshooting poor in vivo efficacy is essential. The following workflow outlines key areas for investigation.
Caption: A general workflow for troubleshooting poor in vivo efficacy of an antibacterial agent.
FAQs and Troubleshooting for PXL150 (Antimicrobial Peptide)
PXL150 is a novel antimicrobial peptide with broad-spectrum microbicidal activity against both Gram-positive and Gram-negative bacteria.[1][3] Its proposed mechanism of action involves the rapid depolarization of the bacterial cytoplasmic membrane.[1][3]
Frequently Asked Questions (PXL150)
Q1: My in vitro MIC/MBC results for PXL150 are excellent, but I'm not seeing the same effect in my animal model. Why?
A1: A discrepancy between in vitro and in vivo results is a common challenge in drug development. Several factors could be at play:
-
Pharmacokinetics/Pharmacodynamics (PK/PD): The concentration of PXL150 at the site of infection may not be reaching or maintaining the levels required for bactericidal activity.[5][6][7][8] Antimicrobial peptides can be susceptible to degradation by host proteases.
-
Host Factors: The immune status of the animal model is crucial. Bacteriostatic drugs, and to some extent bactericidal ones, rely on a competent host immune system to clear the infection.[5] The local tissue environment, such as pH and the presence of biofilms, can also impact efficacy.[9]
-
Inoculum Size: A high bacterial load at the infection site can sometimes lead to a higher Minimum Inhibitory Concentration (MIC) in vivo compared to in vitro, a phenomenon known as the inoculum effect.[10][11]
Q2: Could the bacteria be developing resistance to PXL150 in my in vivo model?
A2: While a key advantage of antimicrobial peptides like PXL150 is a low propensity for inducing resistance, it is not impossible.[2] Studies have shown that Staphylococcus aureus and MRSA failed to develop resistance to PXL150 under continued selection pressure in vitro.[1][2][3] However, the in vivo environment is more complex. Consider sequencing isolates recovered from treated animals to check for any genetic changes.
Q3: What is the recommended formulation and route of administration for PXL150 in vivo?
A3: Published studies have primarily focused on the topical application of PXL150.[1][2] For skin and soft tissue infection models, PXL150 has been dissolved in water or formulated in a hydroxypropyl cellulose (HPC) gel.[2] If you are using a different route of administration, formulation optimization will be critical.
Troubleshooting Guide: PXL150
| Issue | Potential Cause | Recommended Action |
| Poor efficacy in a systemic infection model | Rapid clearance or degradation of PXL150. | Conduct pharmacokinetic studies to determine the half-life and distribution of PXL150. Consider co-administration with protease inhibitors or formulation in a protective delivery vehicle (e.g., liposomes). |
| Variable results between animals | Inconsistent drug administration or differences in individual host responses. | Refine your dosing technique to ensure consistency. Ensure all animals are of a similar age, weight, and health status. |
| Initial effect followed by relapse | The dosing regimen is not maintaining a therapeutic concentration above the MIC for a sufficient duration. | Increase the dosing frequency or consider a continuous infusion model if feasible.[8][12] |
| Lack of efficacy in a biofilm model | PXL150 may have reduced penetration into the biofilm matrix. | Test the efficacy of PXL150 against biofilms in vitro to confirm activity. Consider combination therapy with a biofilm-disrupting agent. |
Experimental Protocol: In Vivo Murine Surgical Site Infection (SSI) Model with PXL150
This protocol is adapted from studies evaluating the efficacy of PXL150 in a murine SSI model.[2]
-
Animal Model: Use female BALB/c mice, 6-8 weeks old.
-
Bacterial Strain: Methicillin-resistant Staphylococcus aureus (MRSA) is a relevant pathogen.
-
Infection Procedure:
-
Anesthetize the mice.
-
Shave and disinfect the dorsal area.
-
Create a small incision and implant a silk suture contaminated with a known concentration of MRSA.
-
Close the incision with sutures.
-
-
Treatment:
-
Endpoint:
-
Euthanize the animals at a predetermined time point (e.g., 2 hours post-treatment).[2]
-
Excise the wound tissue, homogenize, and perform serial dilutions for bacterial enumeration (CFU/wound).
-
FAQs and Troubleshooting for PK150 (Repurposed Kinase Inhibitor)
PK150 is an analogue of the anti-cancer drug sorafenib and has demonstrated potent antibacterial activity against several pathogenic strains, including MRSA, at sub-micromolar concentrations.[4] Its mode of action is thought to be polypharmacological, involving interference with menaquinone biosynthesis and stimulation of protein secretion.[4]
Frequently Asked Questions (PK150)
Q1: I'm observing toxicity in my animal model with PK150. How can I mitigate this?
A1: As a repurposed kinase inhibitor, off-target effects in the host are a significant concern. The original compound, sorafenib, has a known profile of adverse effects.
-
Dose Reduction: The therapeutic window for PK150 may be narrow. A dose-response study is crucial to find a balance between efficacy and toxicity.
-
Route of Administration: The route of administration can significantly impact systemic exposure and toxicity. If using systemic administration, consider if a localized delivery approach is feasible for your infection model.
-
Pharmacokinetic Analysis: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of PK150 is essential to manage its toxicological profile.
Q2: PK150 is effective against exponentially growing bacteria in vitro, but not in my chronic infection model. Why the difference?
A2: Chronic infections often involve slow-growing or dormant bacteria (persisters) and biofilms, which can be less susceptible to antibiotics that target active cellular processes.[4]
-
Persister Cells: While PK150 has been shown to eliminate persisters in vitro, the in vivo environment may provide protective niches.[4]
-
Biofilms: PK150 has also demonstrated the ability to eradicate established biofilms in vitro.[4] However, in vivo biofilms can be more complex and may require higher concentrations or longer treatment durations.
Q3: Could the host immune system be interfering with the activity of PK150?
A3: It's possible. The interaction between a drug and the host immune response can be complex. PK150, being a kinase inhibitor, could potentially modulate host immune cell signaling. This could either be beneficial or detrimental to clearing the infection. Consider evaluating key immune markers in your animal model.
Troubleshooting Guide: PK150
| Issue | Potential Cause | Recommended Action |
| High in vivo MIC compared to in vitro | Protein binding in serum can reduce the concentration of free, active drug. | Determine the extent of plasma protein binding for PK150. The effective dose may need to be adjusted based on the unbound fraction of the drug.[10] |
| Lack of efficacy against Gram-negative bacteria | PK150 has been reported to be inactive against Gram-negative bacteria.[4] This is likely due to the outer membrane acting as a permeability barrier. | Confirm the Gram-stain of your pathogen. If you are working with a Gram-negative organism, PK150 is unlikely to be effective as a monotherapy. |
| Inconsistent results | PK150 may be unstable in your chosen vehicle or under your experimental conditions. | Assess the stability of your PK150 formulation over the duration of the experiment. Ensure proper storage and handling of the compound. |
Signaling Pathway: Proposed Mechanism of Action of PK150
The polypharmacological nature of PK150's antibacterial activity is a key feature. The following diagram illustrates its proposed dual mechanism of action.
Caption: Proposed dual mechanism of action of PK150, targeting both menaquinone biosynthesis and protein secretion.
General Experimental Considerations for In Vivo Efficacy Studies
The success of in vivo antibacterial studies hinges on robust experimental design.[13]
Key Parameters in Experimental Design
| Parameter | Importance | Considerations |
| Animal Model | Must be relevant to the human disease being modeled. | Immunocompetent vs. immunocompromised, species, strain, age, and sex can all influence outcomes.[14] |
| Infection Route | Should mimic the clinical route of infection. | Systemic (e.g., intravenous, intraperitoneal) vs. localized (e.g., topical, intramuscular, subcutaneous). |
| Bacterial Inoculum | The dose of bacteria can significantly impact the course of infection and treatment efficacy.[10][11] | Determine the optimal inoculum size to establish a consistent infection without being overwhelmingly lethal before treatment can take effect. |
| Treatment Regimen | Dosing, frequency, and duration are critical for achieving therapeutic success. | Should be based on PK/PD principles.[5][8][12] Important parameters include Cmax/MIC, AUC/MIC, and Time > MIC.[6][8][12] |
| Outcome Measures | Should be quantitative and relevant to the infection model. | Survival, bacterial burden in target organs (CFU counts), biomarkers of inflammation (e.g., cytokines), and clinical signs of illness. |
Protocol: Determination of Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters
A fundamental step in troubleshooting poor in vivo efficacy is to understand the PK/PD relationship of your antibacterial agent.
-
Pharmacokinetic Study:
-
Administer "this compound" to uninfected animals via the intended clinical route.
-
Collect blood samples at multiple time points post-administration.
-
Analyze plasma concentrations of the drug using a validated method (e.g., LC-MS/MS).
-
Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC).
-
-
Pharmacodynamic Study:
-
Determine the in vitro MIC of "this compound" against the specific bacterial strain used in your in vivo model.
-
In an infected animal model, measure the drug concentration in plasma and/or at the site of infection.
-
Correlate the PK parameters with the observed antibacterial effect (e.g., reduction in bacterial load).
-
Determine the key PK/PD index (Cmax/MIC, AUC/MIC, or %Time > MIC) that best predicts efficacy.[8][12]
-
By systematically evaluating the compound, host, pathogen, and experimental design, researchers can identify and address the root causes of poor in vivo efficacy for "this compound".
References
- 1. The novel antimicrobial peptide PXL150 in the local treatment of skin and soft tissue infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of the Novel Topical Antimicrobial Agent PXL150 in a Mouse Model of Surgical Site Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Repurposing human kinase inhibitors to create an antibiotic active against drug-resistant Staphylococcus aureus, persisters and biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and Pharmacodynamics of Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A combined in vivo pharmacokinetic-in vitro pharmacodynamic approach to simulate target site pharmacodynamics of antibiotics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Pharmacokinetics and pharmacodynamics of antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial Activity and Resistance: Influencing Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Models of In-Vivo Bacterial Infections for the Development of Antimicrobial Peptide-based Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | In vitro and in vivo analysis of antimicrobial agents alone and in combination against multi-drug resistant Acinetobacter baumannii [frontiersin.org]
Optimizing PXL150 concentration for effective biofilm disruption
Welcome to the technical support center for optimizing PXL150 concentration for effective biofilm disruption. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: What is PXL150 and how does it disrupt biofilms?
A1: PXL150 is a novel, synthetic antimicrobial peptide (AMP) that has demonstrated a broad spectrum of microbicidal action against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains such as MRSA.[1] Its primary mechanism of action is the rapid depolarization of the bacterial cytoplasmic membrane, leading to cell death.[1][2] This direct action on the bacterial membrane is also effective against bacteria within a biofilm, leading to the disruption of the biofilm structure.
Q2: What is the optimal concentration of PXL150 to use for biofilm disruption?
A2: The optimal concentration of PXL150 for biofilm disruption, specifically the Minimal Biofilm Inhibitory Concentration (MBIC) and Minimal Biofilm Eradication Concentration (MBEC), has not been definitively established in publicly available literature. However, studies on its microbicidal activity against planktonic bacteria can provide a starting point for optimization. The MMC99 (Minimum Microbicidal Concentration for ≥99% killing) for PXL150 against various bacteria, including S. aureus and P. aeruginosa, is in the range of 3-6 μg/mL.[1] For biofilm experiments, it is recommended to test a broader concentration range, starting from the MMC99 and increasing to concentrations used in in vivo models (0.1 to 2 mg/mL), to determine the MBIC and MBEC for your specific bacterial strain and experimental conditions.[1]
Q3: Does PXL150 have any effect on bacterial signaling pathways involved in biofilm formation?
A3: The primary mechanism of PXL150 is direct membrane disruption.[1][2] Currently, there is no direct evidence in the reviewed literature to suggest that PXL150 significantly affects bacterial signaling pathways such as quorum sensing or cyclic di-GMP signaling as a primary mode of action for biofilm disruption. Its rapid bactericidal activity suggests that it bypasses these more complex regulatory networks by directly compromising cell integrity.
Q4: Is PXL150 toxic to mammalian cells?
A4: PXL150 has been shown to have low hemolytic activity, indicating low toxicity towards red blood cells at concentrations up to 200 μg/ml.[2] One study also indicated that PXL150 has anti-inflammatory properties in human cell lines.[1][2] However, it is always recommended to perform cytotoxicity assays with the specific cell lines used in your experiments to determine the 50% cytotoxic concentration (CC50) and establish a therapeutic index for your application.
Troubleshooting Guides
This section provides solutions to common issues encountered during biofilm disruption experiments with PXL150.
| Problem | Possible Cause | Suggested Solution |
| High variability in biofilm formation between wells. | Inconsistent inoculation volume or bacterial concentration. Edge effects in the microplate. | Ensure a homogenous bacterial suspension and use a multichannel pipette for consistent inoculation. Avoid using the outer wells of the microplate, or fill them with sterile media to maintain humidity. |
| PXL150 appears to have low or no effect on the biofilm. | PXL150 concentration is too low. The biofilm is highly mature and resistant. PXL150 is interacting with components of the media. Cationic peptide is adhering to anionic surfaces. | Increase the concentration of PXL150. Optimize the biofilm growth time to a less mature state for initial experiments. Test the activity of PXL150 in different media to check for inhibitory components. Consider using low-binding microplates. |
| Inconsistent results in the crystal violet assay. | Incomplete removal of planktonic bacteria. Over-washing and removal of biofilm. Inconsistent staining or solubilization. | Gently wash the wells with PBS to remove non-adherent cells without disturbing the biofilm. Standardize the washing, staining, and solubilization times and volumes for all wells. |
| High background in crystal violet assay. | Crystal violet is staining the plastic of the microplate. | Ensure all residual crystal violet is washed away before the solubilization step. Use a blank control (media and crystal violet only) to subtract background absorbance. |
| Observed cytotoxicity in co-culture models. | PXL150 concentration is too high for the mammalian cells. | Determine the CC50 of PXL150 on your specific mammalian cell line and use concentrations below this value. Titrate the PXL150 concentration to find a window that is effective against the biofilm but not toxic to the host cells. |
Data Summary
| Parameter | Organism/Cell Line | Concentration | Reference |
| MMC99 | S. aureus, MRSA, S. pyogenes, S. epidermidis, P. acnes, E. coli, P. aeruginosa, K. pneumoniae, A. baumannii, C. albicans, C. parapsilosis | 3-6 μg/mL | [1] |
| MMC99 | C. glabrata | 12.5 μg/mL | [1] |
| Hemolytic Activity | Human Red Blood Cells | No significant hemolysis up to 200 μg/mL | [2] |
| Anti-inflammatory IC50 (TNF-α inhibition) | Human monocyte cell line (THP-1) | 5.2 ± 1.2 μM | [2] |
Experimental Protocols
Protocol 1: Determination of Minimal Biofilm Inhibitory Concentration (MBIC) of PXL150 using Crystal Violet Assay
This protocol is adapted from standard crystal violet biofilm assay methodologies.
Materials:
-
96-well flat-bottom sterile microtiter plates
-
Bacterial strain of interest (e.g., S. aureus, P. aeruginosa)
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB) supplemented with 1% glucose)
-
PXL150 stock solution
-
Phosphate Buffered Saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid in water
-
Microplate reader
Procedure:
-
Prepare Bacterial Inoculum:
-
Inoculate a single colony of the test bacterium into 5 mL of TSB and incubate overnight at 37°C.
-
The next day, dilute the overnight culture in fresh TSB to an OD600 of 0.05-0.1.
-
-
Prepare PXL150 Dilutions:
-
Prepare a series of 2-fold dilutions of PXL150 in the appropriate growth medium in a separate 96-well plate or in tubes. The final concentrations should span a range that includes the expected MBIC (e.g., from 1 μg/mL to 512 μg/mL).
-
-
Inoculation and Treatment:
-
Add 100 μL of the diluted bacterial culture to each well of a new 96-well plate.
-
Add 100 μL of the corresponding PXL150 dilution to each well, resulting in a final volume of 200 μL.
-
Include a positive control (bacteria with no PXL150) and a negative control (medium only).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 24-48 hours without shaking.
-
-
Crystal Violet Staining:
-
Gently aspirate the medium and planktonic cells from each well.
-
Carefully wash each well twice with 200 μL of sterile PBS.
-
Invert the plate and tap gently on a paper towel to remove excess liquid.
-
Add 200 μL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells three times with 200 μL of sterile PBS.
-
Invert the plate and tap gently on a paper towel to dry.
-
-
Quantification:
-
Add 200 μL of 30% acetic acid to each well to solubilize the stained biofilm.
-
Incubate at room temperature for 15-30 minutes with gentle shaking.
-
Transfer 150 μL of the solubilized crystal violet to a new flat-bottom 96-well plate.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
The MBIC is defined as the lowest concentration of PXL150 that results in a significant reduction (e.g., ≥90%) in biofilm formation compared to the positive control.
-
Protocol 2: Determination of Minimal Biofilm Eradication Concentration (MBEC) of PXL150
Procedure:
-
Biofilm Formation:
-
Follow steps 1 and 3 (without adding PXL150) from the MBIC protocol to grow a mature biofilm for 24-48 hours.
-
-
PXL150 Treatment:
-
After the incubation period, gently aspirate the medium.
-
Wash the wells once with 200 μL of sterile PBS to remove planktonic cells.
-
Add 200 μL of fresh medium containing serial dilutions of PXL150 to the wells with the pre-formed biofilms.
-
Include a positive control (biofilm with no PXL150) and a negative control (medium only).
-
-
Incubation:
-
Incubate the plate for a further 24 hours at 37°C.
-
-
Quantification:
-
Following incubation, quantify the remaining biofilm using the crystal violet staining method as described in steps 5-7 of the MBIC protocol.
-
-
Data Analysis:
-
The MBEC is defined as the lowest concentration of PXL150 that results in a significant reduction (e.g., ≥90%) of the pre-formed biofilm compared to the positive control.
-
Visualizations
Caption: Experimental workflow for determining the MBIC and MBEC of PXL150.
Caption: Primary mechanism of action of PXL150 leading to biofilm disruption.
Caption: A logical troubleshooting guide for common experimental issues.
References
Mitigating potential off-target effects of "Antibacterial agent 150"
Welcome to the technical support center for Antibacterial Agent 150. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating potential off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a novel synthetic compound that functions as a dual inhibitor of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, and their inhibition leads to rapid bactericidal activity. This mechanism is similar to that of quinolone antibiotics.
Q2: What are the most common off-target effects observed with this compound in eukaryotic cells?
A2: The most frequently reported off-target effects in preclinical studies include mitochondrial toxicity and inhibition of human topoisomerase II. These effects are thought to be due to the structural similarity of the bacterial targets to their eukaryotic counterparts.
Q3: How can I distinguish between on-target antibacterial activity and off-target cytotoxicity in my cell-based assays?
A3: To differentiate between these two effects, it is recommended to perform parallel assays using a bacterial strain resistant to this compound and a eukaryotic cell line. A significant reduction in viability of the eukaryotic cell line at concentrations similar to those that inhibit the susceptible bacterial strain may indicate off-target cytotoxicity.
Q4: Are there any known strategies to reduce the off-target effects of this compound?
A4: Yes, several strategies can be employed. These include optimizing the concentration of the agent to the lowest effective dose, using shorter exposure times in your experiments, and co-administration with antioxidants to mitigate mitochondrial stress. Additionally, structural modifications to the parent compound are being explored to enhance selectivity.
Q5: What initial steps should I take if I suspect off-target effects are confounding my experimental results?
A5: If you suspect off-target effects, the first step is to perform a dose-response curve to determine the concentration at which these effects become apparent. Subsequently, conducting specific assays to evaluate mitochondrial function and eukaryotic topoisomerase II activity can help confirm the nature of the off-target interactions.
Troubleshooting Guides
Issue 1: High Levels of Cytotoxicity in Eukaryotic Cell Lines
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Concentration of Agent 150 is too high | Perform a dose-response experiment to determine the IC50 value for your specific cell line. | Identification of a concentration range that is bactericidal with minimal eukaryotic cytotoxicity. |
| Off-target inhibition of human topoisomerase II | Conduct a topoisomerase II inhibition assay using purified human enzyme. | Confirmation of off-target enzyme inhibition and determination of the inhibitory concentration. |
| Mitochondrial toxicity | Perform a mitochondrial membrane potential assay (e.g., using JC-1 dye) or measure reactive oxygen species (ROS) production. | Detection of mitochondrial dysfunction, indicating an off-target effect on cellular respiration. |
| Contamination of cell culture | Test cell cultures for mycoplasma or other microbial contaminants. | Elimination of confounding factors that could contribute to cell death. |
Issue 2: Inconsistent Antibacterial Efficacy in In Vitro Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Degradation of this compound | Prepare fresh stock solutions of the agent for each experiment and store them under recommended conditions (e.g., -20°C, protected from light). | Consistent and reproducible antibacterial activity in your assays. |
| Bacterial resistance | Sequence the target genes (gyrA and parC) in your bacterial strain to check for mutations that could confer resistance. | Identification of resistant mutants that may arise during prolonged exposure to the agent. |
| Inappropriate assay conditions | Ensure that the pH, temperature, and media composition of your assay are optimal for both bacterial growth and the activity of the agent. | Improved consistency and reliability of your experimental results. |
| High protein binding | If using media with high serum content, consider that the agent may bind to proteins, reducing its effective concentration. Perform assays in serum-free or low-serum media to assess this possibility. | A more accurate determination of the agent's intrinsic antibacterial potency. |
Quantitative Data Summary
Table 1: Comparative IC50 Values of this compound
| Target | IC50 (µM) |
| E. coli DNA Gyrase | 0.05 |
| S. aureus DNA Gyrase | 0.08 |
| E. coli Topoisomerase IV | 0.12 |
| S. aureus Topoisomerase IV | 0.15 |
| Human Topoisomerase IIα | 15.2 |
| Human Topoisomerase IIβ | 25.8 |
Table 2: Cytotoxicity Profile of this compound
| Cell Line | CC50 (µM) |
| HEK293 (Human Embryonic Kidney) | 55.4 |
| HepG2 (Human Hepatocellular Carcinoma) | 42.1 |
| A549 (Human Lung Carcinoma) | 68.9 |
Experimental Protocols
Protocol 1: MTT Assay for Eukaryotic Cell Viability
This protocol is for determining the cytotoxic effects of this compound on a mammalian cell line.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the cells and add 100 µL of the diluted agent to each well. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: Mitochondrial Membrane Potential Assay using JC-1
This protocol assesses mitochondrial dysfunction, a potential off-target effect.
Materials:
-
Mammalian cell line
-
Complete cell culture medium
-
This compound
-
JC-1 dye
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells in a suitable culture vessel (e.g., 24-well plate or chamber slide) and allow them to adhere.
-
Treat the cells with varying concentrations of this compound for the desired time. Include an untreated control and a positive control for mitochondrial depolarization (e.g., CCCP).
-
Incubate the cells with JC-1 dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Analyze the cells using a fluorescence microscope or a plate reader capable of detecting both green (monomeric JC-1, indicating depolarized mitochondria) and red (aggregated JC-1, indicating polarized mitochondria) fluorescence.
-
A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
Visualizations
Caption: Workflow for identifying and mitigating off-target effects.
Caption: On-target vs. potential off-target signaling pathways.
Technical Support Center: Optimizing Synthetic Peptide Yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of peptides, with a focus on improving the overall yield and purity. While the following information is broadly applicable, it is particularly relevant for the synthesis of novel therapeutic peptides, such as the synthetic antimicrobial peptide PXL150.
Troubleshooting Guide: Low Peptide Yield
Low peptide yield is a common issue in solid-phase peptide synthesis (SPPS). This guide provides a systematic approach to identifying and resolving the root causes of poor synthesis outcomes.
Initial Assessment:
Before delving into specific issues, it's crucial to perform a preliminary check of your synthesis setup and reagents.
-
Reagent Quality: Ensure all amino acids, coupling reagents, and solvents are of high purity and have not expired.
-
Resin Loading: Verify the initial loading of the first amino acid onto the resin. Inaccurate loading can lead to incorrect yield calculations.
-
Instrumentation: For automated synthesizers, confirm that the instrument is properly calibrated and that reagent delivery is accurate.
Common Problems and Solutions:
| Problem | Potential Cause | Recommended Solution |
| Incomplete Coupling | Steric hindrance from bulky amino acids (e.g., Val, Ile, Thr).[1] | - Increase coupling time. - Use a stronger coupling reagent (e.g., HATU, HCTU). - Perform a double coupling step for the difficult residue.[2] - Increase the concentration of the amino acid and coupling reagent.[2] |
| Formation of secondary structures (aggregation) on the resin.[3] | - Use a more polar solvent like N-methyl-2-pyrrolidone (NMP) or add a chaotropic agent like dimethyl sulfoxide (DMSO).[4] - Synthesize at an elevated temperature or use microwave-assisted SPPS.[5] - Incorporate pseudoproline dipeptides to disrupt secondary structures.[4] | |
| Incomplete Fmoc Deprotection | Aggregation of the growing peptide chain, preventing access of the deprotection reagent (piperidine).[3][4] | - Increase deprotection time. - Use a stronger deprotection cocktail, such as one containing 1,8-diazabicycloundec-7-ene (DBU).[4] - Monitor Fmoc deprotection using a UV detector to ensure completion.[6] |
| Peptide Aggregation | Hydrophobic sequences or the formation of β-sheets.[7] | - Switch to a low-substitution resin to increase the distance between peptide chains.[4] - Use "difficult sequence" disruption strategies like incorporating backbone-protecting groups (e.g., Dmb).[7] - Employ segmented synthesis, where shorter fragments are synthesized and then ligated. |
| Side Reactions | Aspartimide formation: Cyclization of aspartic acid residues, especially when followed by Gly, Ser, or Asn.[4] | - Use a protecting group for the Asp side chain that minimizes this side reaction (e.g., HOBt addition to the piperidine solution).[4] |
| Diketopiperazine formation: Cyclization of the first two N-terminal amino acids, particularly if one is Proline.[4] | - Use 2-chlorotrityl chloride resin, as its steric bulk hinders this side reaction.[4] | |
| Racemization: Loss of stereochemical integrity during amino acid activation. | - Use coupling reagents known to suppress racemization, such as those containing HOBt or Oxyma. | |
| Cleavage and Deprotection Issues | Incomplete removal of side-chain protecting groups or cleavage from the resin. | - Optimize the cleavage cocktail and time based on the specific amino acids in the sequence. - Use appropriate scavengers in the cleavage cocktail to prevent re-attachment of protecting groups to sensitive residues (e.g., Trp, Met, Cys). |
Experimental Protocols
Standard Fmoc-SPPS Cycle:
A typical cycle in solid-phase peptide synthesis using Fmoc chemistry involves two main steps: deprotection and coupling.
1. Fmoc Deprotection:
-
Objective: To remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain.
-
Reagent: 20% piperidine in a suitable solvent like dimethylformamide (DMF) or NMP.
-
Procedure:
-
Wash the peptidyl-resin with the synthesis solvent (e.g., DMF).
-
Treat the resin with the deprotection solution for a specified time (typically 5-20 minutes). For difficult sequences, this step may be repeated or extended.
-
Thoroughly wash the resin with the synthesis solvent to remove the piperidine and the cleaved Fmoc group.
-
2. Amino Acid Coupling:
-
Objective: To form a peptide bond between the newly deprotected N-terminus and the next Fmoc-protected amino acid.
-
Reagents:
-
Fmoc-protected amino acid.
-
An activating agent (coupling reagent), such as HBTU, HATU, or DIC/Oxyma.
-
A base, typically diisopropylethylamine (DIPEA).
-
-
Procedure:
-
Dissolve the Fmoc-amino acid, coupling reagent, and base in the synthesis solvent.
-
Add the activation mixture to the deprotected peptidyl-resin.
-
Allow the reaction to proceed for a sufficient time (30 minutes to several hours), depending on the specific amino acids being coupled.
-
Wash the resin thoroughly with the synthesis solvent to remove excess reagents and byproducts.
-
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take when my peptide synthesis yield is low?
A1: Always start by verifying the fundamentals. Confirm the accuracy of your resin loading, the quality and freshness of your reagents (amino acids, solvents, and coupling agents), and the calibration of your synthesis equipment.[2][3] Often, simple issues in these areas are the root cause of low yield.
Q2: How can I predict if my peptide sequence is likely to be difficult to synthesize?
A2: While not always predictable, certain sequence characteristics are known to cause difficulties. These include:
-
Long stretches of hydrophobic amino acids (e.g., Val, Leu, Ile, Phe), which can lead to aggregation.[8][7]
-
Sequences prone to forming stable secondary structures like β-sheets.[7]
-
The presence of sterically hindered amino acids, which can slow down coupling reactions.[1]
-
Specific amino acid pairings that are prone to side reactions, such as Asp-Gly.[4]
Q3: What is the difference between Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS)?
A3: SPPS involves building the peptide chain on a solid resin support, which simplifies the removal of excess reagents and byproducts through simple washing steps.[6] LPPS, or solution-phase synthesis, is carried out entirely in solution, which can be advantageous for very short peptides or for large-scale production where purification of intermediates is feasible. For most research and development applications, SPPS is the more common and efficient method.
Q4: When should I consider using microwave-assisted peptide synthesis?
A4: Microwave-assisted SPPS can significantly accelerate both the deprotection and coupling steps by increasing the reaction temperature. This can be particularly beneficial for:
-
Synthesizing long peptides where the cumulative synthesis time is a concern.
-
Overcoming aggregation by providing energy to disrupt intermolecular hydrogen bonds.[8]
-
Improving the efficiency of difficult couplings.
Q5: How do I choose the right resin for my peptide synthesis?
A5: The choice of resin depends on the C-terminal amino acid of your peptide and the desired cleavage conditions. For peptides with a C-terminal amide, a Rink Amide or PAL resin is typically used. For peptides with a C-terminal carboxylic acid, a Wang or 2-chlorotrityl chloride resin is common. The substitution level of the resin is also important; a lower substitution can help to mitigate aggregation for difficult sequences.[4]
Visualizations
Caption: Standard Solid-Phase Peptide Synthesis (SPPS) Workflow.
Caption: Troubleshooting pathway for low peptide synthesis yield.
Caption: Common side reactions that reduce peptide yield and purity.
References
- 1. mdpi.com [mdpi.com]
- 2. Antimicrobial Peptides: Classification, Design, Application and Research Progress in Multiple Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The novel antimicrobial peptide PXL150 in the local treatment of skin and soft tissue infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The novel antimicrobial peptide PXL150 in the local treatment of skin and soft tissue infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FoxL1 (G150) Peptide-Antigen-Peptide-Bioworld Technology, Inc. [bioworlde.com]
- 7. "Expanding the Landscape of Amino Acid-Rich Antimicrobial Peptides: Def" by Aaron P. Decker, Abraham F. Mechesso et al. [digitalcommons.unmc.edu]
- 8. Efficacy and safety profile of the novel antimicrobial peptide PXL150 in a mouse model of infected burn wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Mechanisms of Action: Antibacterial Agent PXL150 versus Daptomycin
For Immediate Release
[City, State] – [Date] – In the ongoing battle against antibiotic resistance, understanding the mechanisms of novel antibacterial agents is paramount for the scientific and drug development communities. This guide provides a detailed comparison of the mechanisms of action of the novel antimicrobial peptide PXL150 and the established lipopeptide antibiotic, daptomycin. This analysis is supported by available experimental data to offer researchers an objective overview.
Overview of Antibacterial Agents
PXL150 is a novel, short synthetic antimicrobial peptide (AMP) that has demonstrated broad-spectrum microbicidal action against both Gram-positive and Gram-negative bacteria, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA)[1].
Daptomycin is a cyclic lipopeptide antibiotic used clinically for the treatment of infections caused by Gram-positive bacteria. It is a crucial therapeutic option, particularly for infections caused by multidrug-resistant pathogens[2].
Mechanism of Action
Both PXL150 and daptomycin exert their antibacterial effects by targeting the bacterial cell membrane, leading to its disruption and subsequent cell death. However, the specifics of their interactions at the molecular level show distinct characteristics.
PXL150: Rapid Membrane Depolarization
The primary mechanism of action for PXL150 is the rapid depolarization of the bacterial cytoplasmic membrane. This process is concentration-dependent and leads to the dissipation of the membrane potential, a critical factor for bacterial survival[1]. The rapid kinetics of this action is a key feature of PXL150.
Daptomycin: A Multi-Step Assault on the Cell Membrane
Daptomycin's mechanism is a more complex, multi-step process that is dependent on the presence of calcium ions. The key stages of its action include:
-
Calcium-Dependent Binding: Daptomycin, in the presence of calcium, binds to the bacterial cytoplasmic membrane.
-
Insertion and Oligomerization: Following binding, daptomycin inserts into the membrane and forms oligomeric structures.
-
Membrane Disruption: This oligomerization leads to a disruption of the membrane's integrity, causing leakage of intracellular ions, particularly potassium.
-
Depolarization and Cell Death: The efflux of ions results in the depolarization of the cell membrane, which in turn inhibits essential cellular processes such as DNA, RNA, and protein synthesis, ultimately leading to bacterial cell death.
The exact nature of the membrane disruption caused by daptomycin is still a subject of some debate, with proposed models including the formation of pores, alterations in membrane curvature, and interference with lipid microdomains.
Comparative Quantitative Data
While direct comparative studies between PXL150 and daptomycin are limited, the following tables summarize available quantitative data on their activity against Staphylococcus aureus, a common and often drug-resistant pathogen. It is important to note that the data are derived from different studies and methodologies, which should be considered when making comparisons.
Table 1: In Vitro Activity against Staphylococcus aureus
| Antibacterial Agent | Metric | Strain | Value (μg/mL) | Reference |
| PXL150 | MMC99 | S. aureus | 3 | [1] |
| PXL150 | MMC99 | MRSA | 3 | [1] |
| Daptomycin | MIC | MRSA | 0.25 - 1 | [3] |
| Daptomycin | MIC90 | S. aureus | 1 | [4] |
MMC99: Minimum Microbicidal Concentration required to kill ≥99% of bacteria. MIC: Minimum Inhibitory Concentration. MIC90: Minimum Inhibitory Concentration required to inhibit the growth of 90% of isolates.
Table 2: Time-Kill Kinetics Data for Daptomycin against S. aureus
| Time (hours) | Log10 CFU/mL Reduction | Daptomycin Concentration | Reference |
| 1 | ~3 | 4 x MIC | [4] |
| 8 | >3 | 100 x MIC | [5] |
Data for PXL150 time-kill kinetics against S. aureus were not available in the reviewed literature.
Experimental Protocols
Membrane Depolarization Assay (for PXL150)
This protocol is based on the use of the membrane potential-sensitive cyanine dye DiSC3(5) to assess changes in the cytoplasmic membrane potential of S. aureus.
Protocol:
-
Bacterial Culture: Grow S. aureus to the mid-logarithmic phase in a suitable broth medium.
-
Cell Preparation: Harvest the bacterial cells by centrifugation, wash, and resuspend them in a buffer (e.g., 5 mM HEPES, 20 mM glucose, 100 mM KCl).
-
Dye Loading: Add DiSC3(5) dye to the bacterial suspension to a final concentration of approximately 0.4 μM and incubate until a stable, quenched fluorescence signal is achieved, indicating dye uptake into the polarized cells.
-
Addition of PXL150: Add varying concentrations of PXL150 to the bacterial suspension.
-
Fluorescence Measurement: Monitor the fluorescence intensity over time using a fluorometer. An increase in fluorescence indicates the release of the dye from the depolarized cells. The excitation and emission wavelengths for DiSC3(5) are typically around 622 nm and 670 nm, respectively[6][7][8].
Time-Kill Kinetics Assay
This is a standard method used to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test organism (e.g., S. aureus) in a logarithmic growth phase, typically at a concentration of ~5 x 105 CFU/mL in a cation-adjusted Mueller-Hinton broth.
-
Exposure to Antibiotic: Add the antibacterial agent (e.g., daptomycin) at various concentrations (e.g., 1x, 4x, 16x MIC) to the bacterial suspension. A growth control without the antibiotic is included.
-
Incubation: Incubate the cultures at 37°C with shaking.
-
Sampling and Viable Counts: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots from each culture tube.
-
Serial Dilution and Plating: Perform serial dilutions of the aliquots in a suitable diluent (e.g., 0.85% NaCl) and plate onto agar plates.
-
Colony Counting: Incubate the plates at 37°C for 24 hours and then count the number of colonies to determine the viable bacterial count (CFU/mL) at each time point[9][10].
Visualizing Mechanisms and Workflows
To further elucidate the mechanisms of action and experimental processes, the following diagrams are provided.
Caption: PXL150's direct interaction and disruption of the bacterial membrane.
Caption: Daptomycin's multi-step, calcium-dependent mechanism of action.
Caption: Workflow for assessing bacterial membrane depolarization.
Conclusion
Both PXL150 and daptomycin are potent antibacterial agents that target the bacterial cell membrane, a mechanism that can be effective against drug-resistant bacteria. PXL150 appears to act via a rapid and direct membrane depolarization, characteristic of many antimicrobial peptides. Daptomycin employs a more intricate, calcium-dependent mechanism involving binding, oligomerization, and subsequent membrane disruption.
While the available data suggest that both agents are highly active against S. aureus, direct comparative studies are needed to fully elucidate their relative potency and speed of action under identical experimental conditions. The detailed protocols and mechanistic diagrams provided in this guide are intended to support further research and development in the critical area of new antibacterial therapies.
References
- 1. The novel antimicrobial peptide PXL150 in the local treatment of skin and soft tissue infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The safety and efficacy of daptomycin versus other antibiotics for skin and soft-tissue infections: a meta-analysis of randomised controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activities of Daptomycin and Comparative Antimicrobials, Singly and in Combination, against Extracellular and Intracellular Staphylococcus aureus and Its Stable Small-Colony Variant in Human Monocyte-Derived Macrophages and in Broth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bactericidal Action of Daptomycin against Stationary-Phase and Nondividing Staphylococcus aureus Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Frontiers | Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters [frontiersin.org]
- 10. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
PXL150 vs. LL-37: A Comparative Analysis of Antimicrobial Activity
A detailed guide for researchers and drug development professionals on the antimicrobial peptides PXL150 and LL-37, offering a comparative analysis of their antimicrobial efficacy, mechanisms of action, and experimental backing.
In the ongoing battle against antimicrobial resistance, antimicrobial peptides (AMPs) have emerged as a promising class of therapeutic agents. This guide provides a comprehensive comparison of two notable AMPs: PXL150, a novel synthetic peptide, and LL-37, a naturally occurring human cathelicidin. This analysis is designed to assist researchers, scientists, and drug development professionals in understanding the relative strengths and potential applications of these two peptides.
At a Glance: Key Performance Indicators
| Feature | PXL150 | LL-37 |
| Spectrum of Activity | Broad-spectrum against Gram-positive and Gram-negative bacteria, including resistant strains, and fungi.[1][2] | Broad-spectrum against Gram-positive and Gram-negative bacteria.[3][4] |
| Mechanism of Action | Rapid depolarization and disruption of the bacterial cytoplasmic membrane.[1][2][5] | Primarily disrupts bacterial membranes; also interacts with intracellular targets.[3] |
| Antimicrobial Potency | Potent microbicidal activity, with MMC99 values in the low µg/mL range for many pathogens.[1] | MIC values typically range from 1 to 10 µM for a variety of bacteria.[6] |
| Resistance Development | Low propensity for resistance development in Staphylococcus aureus and MRSA.[2][5] | Bacterial resistance can develop through various mechanisms.[3] |
| Hemolytic Activity | Not associated with hemolytic activity.[2] | Can exhibit cytotoxicity to eukaryotic cells at higher concentrations.[3][6] |
| Immunomodulatory Effects | Demonstrates anti-inflammatory properties by inhibiting the secretion of TNF-α and PAI-1.[1][2][5] | Possesses complex immunomodulatory functions, including chemoattraction of immune cells and modulation of inflammatory responses.[7][8][9] |
Quantitative Antimicrobial Activity
The following tables summarize the available quantitative data on the antimicrobial activity of PXL150 and LL-37 against a range of microbial pathogens. It is important to note that direct comparisons of Minimum Inhibitory Concentration (MIC) and Minimum Microbicidal Concentration (MMC) values should be made with caution, as experimental conditions can vary between studies.
PXL150: Minimum Microbicidal Concentration (MMC99)
The MMC99 is the concentration of the peptide required to kill ≥99% of the microorganisms.
| Microorganism | Strain | MMC99 (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 3 |
| Staphylococcus aureus (MRSA) | ATCC 33591 | 3 |
| Staphylococcus aureus | Clinical Isolate (Fusidic acid-resistant) | 3 |
| Streptococcus pyogenes | Clinical Isolate | 3 |
| Staphylococcus epidermidis | ATCC 14990 | 3 |
| Propionibacterium acnes | ATCC 6919 | 6 |
| Escherichia coli | ATCC 25922 | 6 |
| Pseudomonas aeruginosa | ATCC 27853 | 3 |
| Klebsiella pneumoniae (multiresistant) | Clinical Isolate | 6 |
| Acinetobacter baumannii (multiresistant) | Clinical Isolate | 6 |
| Candida albicans | ATCC 90028 | 6 |
| Candida parapsilosis | ATCC 22019 | 6 |
| Candida glabrata | ATCC 90030 | 12.5 |
| Candida krusei | ATCC 6258 | 6 |
Data sourced from Björn et al., 2012.[1]
LL-37: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Microorganism | Strain | MIC (µg/mL) | MIC (µM) |
| Escherichia coli | - | - | 1.00 ± 0.075 (exponentially growing) |
| Escherichia coli | - | - | 0.609 ± 0.075 (stationary phase) |
| Staphylococcus aureus | - | 19.3 | - |
| Escherichia coli | - | 19.3 | - |
| Candida albicans | - | >250 | - |
Data compiled from multiple sources.[10][11][12] Note that the efficacy of LL-37 can be influenced by the growth phase of the bacteria.[10]
Mechanism of Action
Both PXL150 and LL-37 exert their primary antimicrobial effect through the disruption of microbial cell membranes. However, the intricacies of their mechanisms and their interactions with host cells show some distinctions.
PXL150: Membrane Depolarization
LL-37: Multifaceted Immunomodulator
LL-37, a natural component of the human innate immune system, also acts by disrupting bacterial membranes.[3] Its cationic nature facilitates binding to negatively charged bacterial surfaces, leading to pore formation and cell lysis.[3] Beyond its direct antimicrobial role, LL-37 is a potent immunomodulator. It can chemoattract immune cells such as neutrophils, monocytes, and T cells to the site of infection.[8] Furthermore, it interacts with various host cell receptors, including formyl peptide receptor-like 1 (FPRL1), G protein-coupled receptors, and Toll-like receptors (TLRs), to modulate inflammatory responses.[7][8][9] This can involve both pro- and anti-inflammatory effects depending on the context.
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the comparison of PXL150 and LL-37.
Minimum Inhibitory/Microbicidal Concentration (MIC/MMC) Assay
This assay determines the lowest concentration of an antimicrobial agent required to inhibit or kill a microorganism.
Protocol:
-
Bacterial Preparation: A standardized inoculum of the test microorganism is prepared, typically to a concentration of 5 x 105 colony-forming units (CFU)/mL.
-
Peptide Dilution: The antimicrobial peptide is serially diluted in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is recorded as the lowest concentration of the peptide that completely inhibits visible growth of the microorganism.
-
MMC Determination: For MMC, an aliquot from each well showing no visible growth is plated onto an appropriate agar medium. After incubation, the number of surviving colonies is counted to determine the concentration that results in a ≥99% (or 99.9%) reduction in the initial inoculum.
Cytoplasmic Membrane Depolarization Assay
This assay measures the ability of a peptide to disrupt the membrane potential of bacterial cells.
Protocol:
-
Cell Preparation: A suspension of bacterial cells is prepared and washed.
-
Dye Loading: The cells are incubated with a membrane potential-sensitive fluorescent dye, such as DiSC3(5). This dye accumulates in polarized membranes, and its fluorescence is quenched.
-
Peptide Addition: The antimicrobial peptide is added to the cell suspension.
-
Fluorescence Measurement: The fluorescence is monitored over time. Depolarization of the membrane causes the dye to be released from the cells, resulting in an increase in fluorescence.
-
Data Analysis: The change in fluorescence is used to quantify the membrane-depolarizing activity of the peptide.
Conclusion
Both PXL150 and LL-37 are potent antimicrobial peptides with broad-spectrum activity. PXL150 stands out for its strong microbicidal efficacy, low hemolytic activity, and a reduced likelihood of inducing bacterial resistance, making it a strong candidate for development as a topical antimicrobial agent.[2][5] LL-37, as a natural human peptide, offers the advantage of being an integral part of the innate immune system with complex immunomodulatory functions.[3][4] However, its potential for cytotoxicity at higher concentrations and the possibility of bacterial resistance are factors to consider.[3][6]
The choice between these peptides for a specific application will depend on the desired therapeutic outcome. For direct and potent antimicrobial action with minimal host cell toxicity, PXL150 presents a compelling profile. For applications where modulation of the host immune response is also a key objective, the multifaceted activities of LL-37 may be more advantageous. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the relative therapeutic potential of these two promising antimicrobial peptides.
References
- 1. The novel antimicrobial peptide PXL150 in the local treatment of skin and soft tissue infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel antimicrobial peptide PXL150 in the local treatment of skin and soft tissue infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Potential of Human Peptide LL-37 as an Antimicrobial and Anti-Biofilm Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LL-37: Structures, Antimicrobial Activity, and Influence on Amyloid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. peptidesociety.org [peptidesociety.org]
- 7. Significance of LL-37 on Immunomodulation and Disease Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbamylated LL-37 as a modulator of the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. Frontiers | The Naturally Occurring Host Defense Peptide, LL-37, and Its Truncated Mimetics KE-18 and KR-12 Have Selected Biocidal and Antibiofilm Activities Against Candida albicans, Staphylococcus aureus, and Escherichia coli In vitro [frontiersin.org]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of "Antibacterial Agent 150" (PXL150) and Conventional Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel synthetic antimicrobial peptide, "Antibacterial agent 150" (PXL150), with conventional antibiotics. The following sections detail its efficacy, mechanism of action, and performance against key bacterial pathogens, supported by available experimental data.
Executive Summary
PXL150 is a novel, short synthetic antimicrobial peptide (AMP) that demonstrates broad-spectrum microbicidal activity against both Gram-positive and Gram-negative bacteria, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its primary mechanism of action involves the rapid depolarization of the bacterial cytoplasmic membrane, leading to cell death.[1][2] Additionally, PXL150 exhibits anti-inflammatory properties by downregulating the secretion of pro-inflammatory markers. This dual action presents a promising alternative to conventional antibiotics, particularly in the context of rising antimicrobial resistance.
Data Presentation: In Vitro Efficacy
The in vitro efficacy of PXL150 has been evaluated against a range of microorganisms and compared with conventional topical antibiotics. The minimum microbicidal concentration (MMC), the concentration required to kill ≥99% of bacteria, is a key metric.
Table 1: Minimum Microbicidal Concentration (MMC99) of PXL150 vs. Conventional Topical Antibiotics
| Microorganism | PXL150 (µg/mL) | Mupirocin (µg/mL) | Fusidic Acid (µg/mL) |
| Staphylococcus aureus | 3 | 3 | 3 |
| MRSA | 3 | >250 | 3 |
| Staphylococcus epidermidis | 3 | 3 | 3 |
| Streptococcus pyogenes | 3 | 3 | >250 |
| Escherichia coli | 6 | >250 | >250 |
| Pseudomonas aeruginosa | 6 | >250 | >250 |
| Candida albicans | 3 | >250 | >250 |
Data sourced from in vitro studies. MMC99 values indicate the concentration needed for ≥99% killing of the microorganism.[1]
Data Presentation: In Vivo Efficacy
PXL150 has demonstrated significant anti-infectious effects in murine models of skin and soft tissue infections.
Table 2: In Vivo Efficacy of PXL150 in a Murine Surgical Site Infection Model (S. aureus)
| Treatment | Concentration | Log10 CFU Reduction vs. Placebo |
| PXL150 (aqueous solution) | 8.3 mg/g | >3 |
| PXL150 (in HPC gel) | 10 mg/g | >1.5 (>95% bacterial killing) |
CFU: Colony Forming Units. HPC: Hydroxypropyl cellulose. Data represents the reduction in bacterial load in infected wounds.[3]
Table 3: In Vivo Efficacy of PXL150 in a Murine Infected Burn Wound Model (P. aeruginosa)
| Treatment | Application | Outcome |
| PXL150 (in HPC gel) | 2.5-20 mg/g twice daily for 4 days | Significant reduction in bacterial counts compared to controls |
Data from a study evaluating the anti-infective effect of PXL150 in a model of infected burn wounds.[4]
For comparison, conventional systemic antibiotics have shown the following efficacy in murine models of MRSA skin infections:
Table 4: Efficacy of Conventional Systemic Antibiotics in Murine MRSA Skin Infection Models
| Antibiotic | Administration | Log10 CFU Reduction vs. Control |
| Linezolid | Systemic | 1.6 |
| Vancomycin | Systemic | No significant effect |
This data is from a separate study and serves as a general reference for the efficacy of systemic treatments in a similar model.
Time-Kill Kinetics
Time-kill assays are performed to assess the rate at which an antimicrobial agent kills a bacterial population. While direct comparative time-kill data for PXL150 against a range of conventional antibiotics is limited in the reviewed literature, studies on individual agents provide insights into their bactericidal or bacteriostatic nature. For instance, daptomycin is known for its rapid bactericidal activity against S. aureus, often achieving a >99.9% reduction in bacteria within 8 hours.[5] In contrast, linezolid is primarily bacteriostatic, inhibiting bacterial growth rather than actively killing the bacteria.[6]
Mechanism of Action
PXL150 exerts its antimicrobial effect through a multi-faceted approach, distinguishing it from many conventional antibiotics.
Bacterial Membrane Disruption
The primary bactericidal mechanism of PXL150 is the disruption of the bacterial cell membrane. As a cationic peptide, it interacts with the negatively charged components of the bacterial membrane, leading to rapid depolarization and loss of membrane integrity. This ultimately results in cell death.[1][2]
Caption: Mechanism of PXL150 bacterial killing.
Anti-Inflammatory Signaling Pathway
Caption: PXL150 anti-inflammatory pathway.
Experimental Protocols
The following are generalized protocols for key in vitro assays based on Clinical and Laboratory Standards Institute (CLSI) guidelines.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
-
Preparation of Antimicrobial Agent: A stock solution of the antimicrobial agent is prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 105 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 35°C for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).
References
- 1. The novel antimicrobial peptide PXL150 in the local treatment of skin and soft tissue infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Rapid Bactericidal Activity of Daptomycin against Methicillin-Resistant and Methicillin-Susceptible Staphylococcus aureus Peritonitis in Mice as Measured with Bioluminescent Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro 24-Hour Time-Kill Studies of Vancomycin and Linezolid in Combination versus Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
PXL150 vs. Vancomycin: A Comparative Analysis Against MRSA Strains
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel antimicrobial peptide PXL150 and the glycopeptide antibiotic vancomycin in their activity against Methicillin-Resistant Staphylococcus aureus (MRSA). The following sections present available experimental data, detail the methodologies employed in these studies, and illustrate the distinct mechanisms of action of each compound.
Executive Summary
PXL150, a novel antimicrobial peptide, demonstrates a rapid, membrane-depolarizing mechanism of action against MRSA. In contrast, vancomycin, a long-standing therapeutic option, inhibits cell wall biosynthesis. While direct head-to-head comparative studies with quantitative data for PXL150 and vancomycin against the same MRSA strains were not identified in the available literature, this guide synthesizes the existing data from separate studies to offer a comparative overview. PXL150 shows potent in vitro activity and has demonstrated significant bacterial reduction in a preclinical model of MRSA skin infection. Vancomycin remains a clinical standard, though concerns about reduced susceptibility and the need for therapeutic drug monitoring are well-documented.
Quantitative Data Summary
The following tables summarize the available quantitative data for PXL150 and vancomycin against MRSA strains from separate in vitro and in vivo studies.
Table 1: In Vitro Efficacy Against MRSA
| Antimicrobial Agent | MRSA Strain(s) | Endpoint | Result | Citation |
| PXL150 | Clinical Isolate | MMC99 | 3 µg/mL | [1] |
| Vancomycin | Various Clinical Isolates | MIC | ≤ 2 µg/mL (Susceptible) | [2][3] |
MMC99: Minimum Microbicidal Concentration required to kill 99% of the bacterial population. MIC: Minimum Inhibitory Concentration.
Table 2: In Vivo Efficacy Against MRSA
| Antimicrobial Agent | Animal Model | MRSA Infection | Treatment | Outcome | Citation |
| PXL150 | Rat excision wound model | Full-thickness wound infection | 2 mg/mL PXL150 (topical) | 88% reduction in bacterial survival vs. placebo | [1] |
| Vancomycin | Rat spinal implant model | Surgical site infection | 88 mg/kg (systemic) | Reduction in bacterial counts vs. no treatment | [4] |
| Vancomycin | Rat surgical wound model | Subcutaneous wound infection | N/A | Reduction in MRSA counts | [5] |
Mechanisms of Action
PXL150 and vancomycin employ fundamentally different mechanisms to exert their antimicrobial effects against MRSA.
PXL150: Rapid Membrane Depolarization
PXL150 is a cationic antimicrobial peptide that directly targets the bacterial cytoplasmic membrane. Its mechanism involves an initial electrostatic interaction with the negatively charged components of the MRSA cell membrane, followed by the insertion of the peptide into the lipid bilayer. This process leads to the formation of pores or a general disruption of membrane integrity, resulting in a rapid depolarization of the membrane potential. The dissipation of this potential is a critical event that leads to the cessation of essential cellular processes and, ultimately, bacterial cell death.[1][6]
Vancomycin: Inhibition of Cell Wall Synthesis
Vancomycin is a glycopeptide antibiotic that inhibits the synthesis of the bacterial cell wall.[7][8][9] Specifically, it binds with high affinity to the D-alanyl-D-alanine termini of the peptidoglycan precursors (Lipid II).[10][11] This binding sterically hinders the transglycosylation and transpeptidation reactions that are essential for elongating and cross-linking the peptidoglycan chains, thereby preventing the formation of a stable cell wall.[7][9] The compromised cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and death.
Signaling Pathway and Experimental Workflow Diagrams
Detailed Experimental Protocols
PXL150 In Vitro Microbicidal Assay (MMC99)
The minimal microbicidal concentration of PXL150 against MRSA was determined using a broth microdilution method.[1]
-
Bacterial Preparation: An MRSA clinical isolate was cultured overnight in 3.7% Brain Heart Infusion (BHI) broth at 37°C with shaking.
-
Assay Conditions: The assay was performed in 0.037% BHI broth to determine the MMC99.
-
Procedure: Serial dilutions of PXL150 were prepared in a 96-well plate. The bacterial suspension was added to each well to achieve a final concentration of approximately 1 x 106 colony-forming units (CFU)/mL.
-
Incubation: The plates were incubated at 37°C for a specified period.
-
Determination of MMC99: Following incubation, aliquots from each well were plated on agar plates to determine the concentration of PXL150 that resulted in a 99% reduction in the initial bacterial inoculum.
PXL150 In Vivo Rat Excision Wound Model
The in vivo efficacy of PXL150 was evaluated in a rat model of a full-thickness wound infected with MRSA.[1]
-
Animal Model: Full-thickness excision wounds were created on the backs of rats.
-
Infection: The wounds were inoculated with a suspension of an MRSA clinical isolate.
-
Treatment: Two hours post-infection, the wounds were treated with a topical application of PXL150 dissolved in water at concentrations of 0.1, 0.5, and 2 mg/mL, or with a placebo (water).
-
Bacterial Quantification: Four hours post-treatment, the wounds were excised, homogenized, and the number of viable bacteria was determined by plating serial dilutions on agar plates.
-
Outcome: The percentage of bacterial survival was calculated by comparing the CFU counts from the PXL150-treated groups to the placebo-treated group.
Vancomycin Minimum Inhibitory Concentration (MIC) Testing
The MIC of vancomycin against MRSA is typically determined using standardized methods from the Clinical and Laboratory Standards Institute (CLSI).[2][3]
-
Methodology: Broth microdilution is a common reference method.
-
Procedure: Two-fold serial dilutions of vancomycin are prepared in cation-adjusted Mueller-Hinton broth in 96-well microtiter plates.
-
Inoculum: Each well is inoculated with a standardized MRSA suspension to a final concentration of approximately 5 x 105 CFU/mL.
-
Incubation: Plates are incubated at 35°C ± 2°C for 16-20 hours.
-
Interpretation: The MIC is the lowest concentration of vancomycin that completely inhibits visible growth of the organism. According to CLSI guidelines, an MIC of ≤ 2 µg/mL is considered susceptible for S. aureus.[2][3]
Time-Kill Kinetic Assays
Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time, following CLSI guidelines.[12]
-
Bacterial Culture: An overnight culture of MRSA is diluted in fresh Mueller-Hinton broth and incubated to reach the logarithmic growth phase.
-
Inoculum Preparation: The bacterial culture is diluted to a starting inoculum of approximately 5 x 105 to 1 x 107 CFU/mL in flasks containing broth with the antimicrobial agent at desired concentrations (e.g., multiples of the MIC). A growth control without the antimicrobial is included.
-
Sampling and Plating: At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aliquots are removed from each flask, serially diluted, and plated on agar to determine the viable bacterial count (CFU/mL).
-
Data Analysis: The log10 CFU/mL is plotted against time for each antimicrobial concentration and the control. A ≥ 3-log10 reduction in CFU/mL from the initial inoculum is typically defined as bactericidal activity.
Conclusion and Future Directions
The available data suggests that PXL150 is a promising antimicrobial peptide with potent and rapid activity against MRSA, operating through a mechanism of membrane disruption that is distinct from vancomycin's inhibition of cell wall synthesis. While vancomycin remains a cornerstone of therapy for serious MRSA infections, the emergence of strains with reduced susceptibility underscores the need for novel agents like PXL150.
A significant gap in the current knowledge is the lack of direct comparative studies between PXL150 and vancomycin. Future research should prioritize head-to-head comparisons of these two agents against a panel of clinically relevant MRSA strains. Such studies should include standardized MIC and time-kill kinetic assays, as well as comparative efficacy in validated animal models of MRSA infection. This will provide a clearer understanding of the relative strengths and weaknesses of each compound and guide future drug development efforts.
References
- 1. The novel antimicrobial peptide PXL150 in the local treatment of skin and soft tissue infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. darvashco.com [darvashco.com]
- 3. iacld.com [iacld.com]
- 4. Intra-wound versus systemic vancomycin for preventing surgical site infection induced by methicillin-resistant S. aureus after spinal implant surgery in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The efficacy of platelet-rich plasma gel in MRSA-related surgical wound infection treatment: an experimental study in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The novel antimicrobial peptide PXL150 in the local treatment of skin and soft tissue infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Vancomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
- 10. What is the mechanism of Vancomycin Hydrochloride? [synapse.patsnap.com]
- 11. Vancomycin | Soundbite | RSC Education [edu.rsc.org]
- 12. In Vitro 24-Hour Time-Kill Studies of Vancomycin and Linezolid in Combination versus Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of PXL150 and Other Antimicrobial Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the novel antimicrobial peptide (AMP) PXL150 with other prominent AMPs: LL-37, pexiganan, and daptomycin. The information is intended to assist researchers and drug development professionals in evaluating the potential of PXL150 as a therapeutic agent.
Introduction to PXL150 and Comparator Antimicrobial Peptides
The rising threat of antibiotic resistance necessitates the development of new antimicrobial agents. Antimicrobial peptides (AMPs) are a promising class of molecules with broad-spectrum activity and a lower propensity for inducing resistance compared to conventional antibiotics.[1][2] This guide focuses on PXL150, a novel synthetic AMP, and compares its performance against three other well-characterized AMPs.
-
PXL150: A novel synthetic antimicrobial peptide with broad-spectrum microbicidal action against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA.[1][2][3] Its mechanism of action involves the rapid depolarization of the bacterial cytoplasmic membrane.[1][2][3] PXL150 has shown promise in preclinical models for the topical treatment of skin and soft tissue infections.[1][2][4][5]
-
LL-37: The only human cathelicidin, LL-37 is a crucial component of the innate immune system. It exhibits broad-spectrum antimicrobial activity and plays a role in immunomodulation and wound healing.[6][7][8] Like PXL150, its primary antimicrobial mechanism involves membrane disruption.[9]
-
Pexiganan: A synthetic analog of magainin II, a peptide isolated from the skin of the African clawed frog. Pexiganan has broad-spectrum bactericidal activity and has been extensively studied for the topical treatment of diabetic foot ulcer infections.[10][11][12][13][14]
-
Daptomycin: A cyclic lipopeptide antibiotic produced by the bacterium Streptomyces roseosporus. It is used clinically to treat serious infections caused by Gram-positive bacteria, including MRSA.[15][16][17][18][19][20] Its mechanism involves calcium-dependent binding to the bacterial membrane, leading to depolarization and cell death.
Quantitative Performance Data
The following tables summarize the available quantitative data for PXL150 and the comparator AMPs. Data has been compiled from various studies to provide a comparative overview. It is important to note that direct head-to-head studies are limited, and variations in experimental conditions across different studies may influence the results.
Table 1: In Vitro Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Organism | PXL150 | LL-37 | Pexiganan | Daptomycin |
| Staphylococcus aureus | Not explicitly stated in search results | 0.62 - 38.6[21][22][23] | 8 - 32[10][14][24][25] | 0.1 - 1.0[17] |
| Methicillin-resistant S. aureus (MRSA) | Effective[1][2][4] | Effective[6][26] | 4 - 32[10][14] | Effective[16][17] |
| Pseudomonas aeruginosa | Effective[5] | 256[27] | 2 - 32[10][24] | Not applicable (Gram-negative) |
| Escherichia coli | Not explicitly stated in search results | 75[28] | 16[24] | Not applicable (Gram-negative) |
| Enterococcus faecalis | Not explicitly stated in search results | Not explicitly stated in search results | ≥256[24] | Not explicitly stated in search results |
Note: The provided MIC values are ranges compiled from multiple sources and may vary depending on the specific strain and testing methodology.
Table 2: In Vitro Cidal Activity (Time-Kill Kinetics)
| Peptide | Organism | Concentration | Time to >99.9% Killing |
| PXL150 | S. aureus | Not explicitly stated | Rapid depolarization observed[1][2][3] |
| LL-37 | S. aureus | 10 µM | < 5 minutes[29][30][31] |
| Pexiganan | S. aureus | 50 µg/mL | 40 minutes[10] |
| Daptomycin | S. aureus | 4 x MIC | 60 minutes[15] |
Table 3: In Vitro Hemolytic Activity
| Peptide | Hemolytic Activity |
| PXL150 | Not associated with any hemolytic activity[1][2][3] |
| LL-37 | Hemolytic activity is a known limitation |
| Pexiganan | Low hemolytic activity reported |
| Daptomycin | Generally considered to have low hemolytic potential |
Note: Hemolytic activity is a critical measure of an AMP's toxicity to host cells.
Mechanism of Action
The primary mechanism of action for PXL150, LL-37, and pexiganan is the disruption of the bacterial cell membrane. Daptomycin also targets the cell membrane but through a distinct, calcium-dependent process.
PXL150, LL-37, and Pexiganan: Membrane Depolarization
These cationic peptides are electrostatically attracted to the negatively charged components of bacterial membranes (e.g., lipopolysaccharide in Gram-negative bacteria and teichoic acids in Gram-positive bacteria). Upon binding, they insert into the lipid bilayer, leading to the formation of pores or channels. This disrupts the membrane's integrity, causing leakage of intracellular contents and dissipation of the membrane potential, ultimately leading to cell death.
Caption: Mechanism of action for PXL150, LL-37, and pexiganan.
Daptomycin: Calcium-Dependent Membrane Disruption
Daptomycin's mechanism is unique in its dependence on calcium ions. In the presence of calcium, daptomycin oligomerizes and inserts its lipid tail into the bacterial cytoplasmic membrane. This process disrupts the local membrane curvature and forms ion-conducting channels, leading to potassium efflux and membrane depolarization, which inhibits DNA, RNA, and protein synthesis, resulting in bacterial cell death.
Caption: Calcium-dependent mechanism of action of daptomycin.
In Vivo Efficacy
Preclinical and clinical studies have demonstrated the in vivo efficacy of these AMPs in various infection models.
-
PXL150: Has shown a pronounced anti-infective effect in a mouse model of surgical site infections, significantly reducing bacterial counts of S. aureus.[4][32] It has also been effective in rat models of full-thickness wounds infected with MRSA and in a mouse model of infected burn wounds.[1][2][5]
-
LL-37: Topical and systemic administration of LL-37 has been shown to be effective in reducing bacterial counts in a mouse model of MRSA-infected surgical wounds.[6][7][8][33] It also promotes wound healing through increased re-epithelialization and angiogenesis.[6][7][8][33]
-
Pexiganan: Has been extensively studied in clinical trials for the treatment of mildly infected diabetic foot ulcers, where it has shown comparable efficacy to oral ofloxacin.[12][13][34]
-
Daptomycin: Is clinically approved for the treatment of complicated skin and skin structure infections caused by Gram-positive bacteria.[18][20] It has demonstrated efficacy in various animal models of infection.[17][35]
Experimental Protocols
This section provides an overview of the standard methodologies used to evaluate the antimicrobial peptides discussed in this guide.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A standard broth microdilution method is typically used.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Time-Kill Kinetic Assay
This assay determines the rate at which an antimicrobial agent kills a microorganism over time.
Caption: Workflow for a time-kill kinetic assay.
Hemolysis Assay
This assay is used to assess the cytotoxicity of an AMP by measuring its ability to lyse red blood cells.
Caption: Workflow for a hemolysis assay.
Summary and Conclusion
PXL150 emerges as a promising novel antimicrobial peptide with a compelling profile for further development, particularly for topical applications.
-
Broad-Spectrum Activity: PXL150 demonstrates activity against a range of clinically relevant Gram-positive and Gram-negative bacteria, including drug-resistant strains.
-
Rapid Bactericidal Action: Its mechanism of rapid membrane depolarization leads to swift bacterial killing.
-
Favorable Safety Profile: A key advantage of PXL150 is its reported lack of hemolytic activity, suggesting a good safety margin.
-
Low Resistance Potential: Studies have indicated a low propensity for the development of resistance to PXL150.
While direct comparative data is still emerging, the available information suggests that PXL150's performance is competitive with established and investigational AMPs. Its combination of potent antimicrobial activity and a strong safety profile makes it a strong candidate for addressing the challenges of skin and soft tissue infections. Further head-to-head clinical trials will be crucial to definitively establish its therapeutic potential relative to other antimicrobial agents.
References
- 1. The novel antimicrobial peptide PXL150 in the local treatment of skin and soft tissue infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The novel antimicrobial peptide PXL150 in the local treatment of skin and soft tissue infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy of the Novel Topical Antimicrobial Agent PXL150 in a Mouse Model of Surgical Site Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy of Cathelicidin LL-37 in an MRSA Wound Infection Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of cathelicidin ll-37 in an mrsa wound infection mouse model [iris.univpm.it]
- 8. Efficacy of Cathelicidin LL-37 in an MRSA Wound Infection Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Potential of Human Peptide LL-37 as an Antimicrobial and Anti-Biofilm Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pjmhsonline.com [pjmhsonline.com]
- 11. Structure, Membrane Orientation, Mechanism, and Function of Pexiganan – A Highly Potent Antimicrobial Peptide Designed From Magainin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pexiganan in Combination with Nisin to Control Polymicrobial Diabetic Foot Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. In Vitro Spectrum of Pexiganan Activity When Tested against Pathogens from Diabetic Foot Infections and with Selected Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bactericidal Action of Daptomycin against Stationary-Phase and Nondividing Staphylococcus aureus Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. Pharmacodynamics of Daptomycin in a Murine Thigh Model of Staphylococcus aureus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Daptomycin Resolves Skin Infections in Real-World Settings | MDedge [ma1.mdedge.com]
- 20. Efficacy and safety of daptomycin for skin and soft tissue infections: a systematic review with trial sequential analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cationic Antimicrobial Peptide LL-37 Is Effective against both Extra- and Intracellular Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | The Naturally Occurring Host Defense Peptide, LL-37, and Its Truncated Mimetics KE-18 and KR-12 Have Selected Biocidal and Antibiofilm Activities Against Candida albicans, Staphylococcus aureus, and Escherichia coli In vitro [frontiersin.org]
- 23. Evaluation of antimicrobial peptide LL-37 for treatment of Staphylococcus aureus biofilm on titanium plate - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In Vitro Antibacterial Properties of Pexiganan, an Analog of Magainin - PMC [pmc.ncbi.nlm.nih.gov]
- 25. frontiersin.org [frontiersin.org]
- 26. journals.asm.org [journals.asm.org]
- 27. The effects of LL-37 on virulence factors related to the quorum sensing system of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Antimicrobial Properties and Cytotoxicity of LL-37-Derived Synthetic Peptides to Treat Orthopedic Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Antimicrobial peptide LL-37 is bactericidal against Staphylococcus aureus biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 30. journals.plos.org [journals.plos.org]
- 31. researchgate.net [researchgate.net]
- 32. journals.asm.org [journals.asm.org]
- 33. researchgate.net [researchgate.net]
- 34. Pexiganan in Combination with Nisin to Control Polymicrobial Diabetic Foot Infections [ouci.dntb.gov.ua]
- 35. Role of Daptomycin in Cutaneous Wound Healing: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Low Resistance Profile of Antibacterial Agent PXL150: A Comparative Guide
For Immediate Release
Introducing PXL150, a novel antimicrobial peptide engineered to combat the growing threat of antibiotic resistance. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the low resistance profile of PXL150, supported by comparative experimental data and detailed methodologies.
Recent studies have highlighted the significant challenge of acquired resistance to conventional antibiotics. In a multi-step dilution assay designed to assess resistance development, Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) failed to develop resistance to PXL150 even under continuous selection pressure.[1][2] This stands in stark contrast to traditional antibiotics like gentamicin, where a 16-fold increase in the concentration needed to kill the bacteria was observed over the course of the experiment.[2]
The unique mechanism of action of PXL150 is believed to contribute to its low resistance profile. The peptide rapidly depolarizes the cytoplasmic membrane of bacteria, a mode of action that is less susceptible to the development of resistance compared to antibiotics that target specific metabolic pathways.[1][2][3] Antimicrobial peptides (AMPs) like PXL150 often have multiple targets on the bacterial cell surface, making it more difficult for bacteria to evolve effective resistance mechanisms.[2][4]
Comparative Analysis of Resistance Development
The following table summarizes the results of a multi-step dilution assay comparing the development of resistance to PXL150 and gentamicin in S. aureus and MRSA.
| Antibacterial Agent | Bacterial Strain | Fold Increase in Minimum Microbicidal Concentration (MMC99) | Duration of Study (days) |
| PXL150 | S. aureus | No increase | 21 |
| PXL150 | MRSA | No increase | 21 |
| Gentamicin | S. aureus | 16-fold | 12 |
| Gentamicin | MRSA | 16-fold | 21 |
Data sourced from in vitro studies.[2]
Experimental Protocols for Validating Low Resistance Profile
To ensure transparency and reproducibility, this section details the standard experimental protocols used to assess the resistance profile of antibacterial agents.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[5] This assay is a fundamental tool for assessing the susceptibility of bacteria to an antibacterial agent.
Methodology:
-
Preparation of Antimicrobial Agent: A series of two-fold dilutions of the antibacterial agent is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[6][7]
-
Inoculum Preparation: A standardized suspension of the test bacteria (e.g., ~5×10^5 CFU/mL) is prepared.[6]
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at a suitable temperature (e.g., 37°C) for 18-24 hours.[6][8]
-
Result Determination: The MIC is determined as the lowest concentration of the agent at which there is no visible turbidity or growth.[5][6]
Serial Passage Resistance Induction Assay
This method is used to assess the potential for bacteria to develop resistance to an antimicrobial agent over an extended period of exposure.[9][10][11]
Methodology:
-
Initial MIC Determination: The initial MIC of the antibacterial agent against the test bacterium is determined.
-
Sub-inhibitory Exposure: The bacteria are cultured in a medium containing a sub-inhibitory concentration (e.g., 0.5x MIC) of the antibacterial agent.[12]
-
Serial Passaging: After a period of incubation, the bacteria that have grown at the highest concentration are transferred to a fresh medium containing a new series of dilutions of the agent. This process is repeated for a defined number of passages (e.g., 20 or more).[10][12][13]
-
MIC Monitoring: The MIC is determined at regular intervals throughout the passaging process to monitor any changes in susceptibility. A significant increase in the MIC indicates the development of resistance.
Spontaneous Frequency of Resistance Mutation Assay
This assay determines the frequency at which spontaneous mutations conferring resistance to an antibacterial agent arise in a bacterial population.[14]
Methodology:
-
Bacterial Culture Preparation: A large population of the test bacteria is grown in a liquid culture to a high density.
-
Plating on Selective Agar: A known number of bacteria are plated onto agar plates containing a concentration of the antibacterial agent that is inhibitory to the wild-type strain (e.g., 4x or 8x the MIC).[9]
-
Incubation: The plates are incubated for a sufficient period to allow for the growth of resistant colonies.
-
Colony Counting: The number of resistant colonies is counted.
-
Frequency Calculation: The frequency of resistance is calculated by dividing the number of resistant colonies by the total number of bacteria plated.[15]
Time-Kill Kinetics Assay
This assay evaluates the rate at which an antibacterial agent kills a bacterial population over time.[16][17]
Methodology:
-
Bacterial Suspension: A standardized suspension of the test bacteria is prepared.
-
Exposure to Antibacterial Agent: The bacterial suspension is exposed to different concentrations of the antibacterial agent (e.g., MIC, 2x MIC, 4x MIC).[18][19]
-
Sampling over Time: Aliquots of the suspension are removed at various time points (e.g., 0, 2, 4, 6, 8, 24 hours).[17]
-
Viable Cell Count: The number of viable bacteria in each aliquot is determined by plating serial dilutions onto agar plates and counting the resulting colonies (CFU/mL).
-
Data Analysis: The results are plotted as the log10 of CFU/mL versus time to visualize the killing kinetics. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in the initial bacterial count.[17]
Visualizing the Path to Low Resistance
The following diagrams illustrate the conceptual framework for achieving a low resistance profile and the typical workflow for its experimental validation.
Figure 1. Key factors contributing to a low resistance profile in antibacterial agents.
Figure 2. A typical experimental workflow for validating the resistance profile of an antibacterial agent.
References
- 1. The novel antimicrobial peptide PXL150 in the local treatment of skin and soft tissue infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The novel antimicrobial peptide PXL150 in the local treatment of skin and soft tissue infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Antibiotic development challenges: the various mechanisms of action of antimicrobial peptides and of bacterial resistance [frontiersin.org]
- 5. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. emerypharma.com [emerypharma.com]
- 10. Serial passage – REVIVE [revive.gardp.org]
- 11. Serial passage - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Experimental Induction of Bacterial Resistance to the Antimicrobial Peptide Tachyplesin I and Investigation of the Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mutation Frequencies and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of Rifampicin-resistance Mutation Frequency and Analysis of Mutation Spectra in Mycobacteria [bio-protocol.org]
- 16. nelsonlabs.com [nelsonlabs.com]
- 17. emerypharma.com [emerypharma.com]
- 18. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Resistance Modulation Action, Time-Kill Kinetics Assay, and Inhibition of Biofilm Formation Effects of Plumbagin from Plumbago zeylanica Linn - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxicity of PXL150 and Other Antimicrobial Peptides
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antibiotic resistance necessitates the development of novel antimicrobial agents. Antimicrobial peptides (AMPs) have emerged as a promising class of therapeutics due to their broad-spectrum activity and unique mechanisms of action. This guide provides a comparative study of the cytotoxicity of a novel AMP, PXL150, against other well-characterized AMPs, namely melittin and LL-37. The objective is to present a clear, data-driven comparison to aid in the evaluation of these peptides for potential therapeutic applications.
Executive Summary
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic and hemolytic activities of PXL150, melittin, and LL-37 on various human cell lines. This data is compiled from multiple independent research articles.
| Peptide | Cell Line | Assay Type | IC50 / HC50 (µg/mL) | Source |
| PXL150 | Human Red Blood Cells | Hemolysis Assay | > 200 (No significant hemolysis observed) | [1] |
| Human Cell Lines | Cytotoxicity Assay | Data not available; described as having a "favorable safety profile" and "low cytotoxicity" | [2][3][4] | |
| Melittin | Human Red Blood Cells | Hemolysis Assay | 0.44 | [5] |
| Human Fibroblasts | MTT Assay | 6.45 | [5] | |
| Human Keratinocytes | Not Specified | Cytotoxicity observed at concentrations above 0.2-0.4 µM | [6] | |
| A375 (Melanoma) | MTT Assay | 4.43 | [7] | |
| SK-MEL-28 (Melanoma) | MTT Assay | 3.06 | [7] | |
| A375 (Melanoma) | MTT Assay | 2.5 | [8] | |
| MCF7 (Breast Cancer) | MTT Assay | 2.8 | [8] | |
| HeLa (Cervical Cancer) | MTT Assay | 1.8 (after 12h) | [9] | |
| LL-37 | Human Red Blood Cells | Hemolysis Assay | > 80 µM (No hemolysis observed) | [8] |
| Human Osteoblasts (MG63) | Cell Viability Assay | ~5 µM (~22.4 µg/mL) | [10][11] | |
| Human Keratinocytes | Apoptosis Assay | Protects from apoptosis | [12] | |
| Human Gingival Fibroblasts | Not Specified | Reduces LPS-induced cytokine production at 1-10 µg/mL | [13] |
Note: IC50 is the half-maximal inhibitory concentration, indicating the concentration of a substance needed to inhibit a biological process by 50%. HC50 is the half-maximal hemolytic concentration, indicating the concentration required to lyse 50% of red blood cells.
Experimental Protocols
Hemolysis Assay (for PXL150)
This protocol is based on the methodology described for assessing the hemolytic activity of PXL150[1].
Objective: To determine the lytic effect of an AMP on human red blood cells.
Materials:
-
Fresh human red blood cells (RBCs)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Antimicrobial peptide (PXL150) stock solution
-
Triton X-100 (positive control for 100% hemolysis)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare RBC Suspension:
-
Wash fresh human RBCs three times with PBS by centrifugation at 1000 x g for 5 minutes.
-
Resuspend the RBC pellet in PBS to a final concentration of 8% (v/v).
-
-
Peptide Dilutions:
-
Prepare serial dilutions of the AMP in PBS to achieve the desired final concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of each peptide dilution.
-
For the negative control (0% hemolysis), add 50 µL of PBS.
-
For the positive control (100% hemolysis), add 50 µL of 0.1% Triton X-100.
-
Add 50 µL of the 8% RBC suspension to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for 1 hour.
-
-
Centrifugation:
-
Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact RBCs.
-
-
Measurement:
-
Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 450 nm using a spectrophotometer. This wavelength measures the amount of hemoglobin released.
-
-
Calculation:
-
Calculate the percentage of hemolysis for each peptide concentration using the following formula:
-
MTT Assay for Cytotoxicity
This is a general protocol for the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric assay for assessing cell metabolic activity.
Objective: To determine the effect of an AMP on the viability of mammalian cells.
Materials:
-
Mammalian cell line of interest (e.g., human fibroblasts, keratinocytes)
-
Complete cell culture medium
-
Antimicrobial peptide stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well cell culture plates
-
Spectrophotometer
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
-
Peptide Treatment:
-
Prepare serial dilutions of the AMP in complete cell culture medium.
-
Remove the old medium from the cells and replace it with 100 µL of the medium containing the different peptide concentrations.
-
Include a vehicle control (medium without peptide).
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a spectrophotometer.
-
-
Calculation:
-
Calculate the percentage of cell viability for each peptide concentration using the following formula:
-
The IC50 value can be determined by plotting the percentage of cell viability against the peptide concentration and fitting the data to a dose-response curve.
-
Signaling Pathways and Experimental Workflows
Experimental Workflow for Comparative Cytotoxicity Analysis of AMPs
The following diagram illustrates a typical experimental workflow for the comparative study of the cytotoxicity of antimicrobial peptides.
Caption: Workflow for comparing AMP cytotoxicity.
Conclusion
This guide provides a comparative overview of the cytotoxicity of PXL150 against melittin and LL-37. PXL150 demonstrates a promising safety profile with a lack of significant hemolytic activity, a crucial characteristic for a therapeutic candidate. However, the absence of specific IC50 data for PXL150 on nucleated mammalian cells highlights a gap in the current publicly available research. In contrast, while melittin and LL-37 are potent AMPs, their potential for cytotoxicity and hemolytic activity requires careful consideration in drug development. The provided experimental protocols and workflow offer a standardized framework for future comparative studies, which will be essential for the continued evaluation and development of AMPs as a viable alternative to conventional antibiotics.
References
- 1. The novel antimicrobial peptide PXL150 in the local treatment of skin and soft tissue infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The novel antimicrobial peptide PXL150 in the local treatment of skin and soft tissue infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety profile of the novel antimicrobial peptide PXL150 in a mouse model of infected burn wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo toxicity and antibacterial efficacy of melittin against clinical extensively drug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Melittin Modulates Keratinocyte Function through P2 Receptor-dependent ADAM Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synergistic Effects of Melittin and Plasma Treatment: A Promising Approach for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apoptotic Effect of Melittin Purified from Iranian Honey Bee Venom on Human Cervical Cancer HeLa Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The antimicrobial peptide LL-37 alters human osteoblast Ca2+ handling and induces Ca2+-independent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Antimicrobial Peptide LL-37 Alters Human Osteoblast Ca2+ Handling and Induces Ca2+-Independent Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The human antimicrobial peptide LL-37 suppresses apoptosis in keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The neutralising and stimulatory effects of antimicrobial peptide LL-37 in human gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Anti-Biofilm Activity of "Antibacterial agent 150"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-biofilm activity of "Antibacterial agent 150" against established antibacterial agents, ciprofloxacin and gentamicin. The data presented for this compound is hypothetical and is intended to serve as a template for evaluating and presenting experimental findings.
Comparative Analysis of Anti-Biofilm Activity
The anti-biofilm efficacy of "this compound" was benchmarked against ciprofloxacin and gentamicin using standard in vitro assays. The following table summarizes the quantitative data obtained against Pseudomonas aeruginosa biofilms.
| Antibacterial Agent | Minimum Biofilm Inhibitory Concentration (MBIC50) (µg/mL) | Minimum Biofilm Eradication Concentration (MBEC50) (µg/mL) | Biofilm Biomass Reduction at 4x MIC (%)[1] | Bacterial Viability Reduction within Biofilm at 4x MIC (%) |
| This compound (Hypothetical Data) | 8 | 32 | 85 | 90 |
| Ciprofloxacin | 4 | > 64[2] | 75[1] | 60 |
| Gentamicin | 16 | 128[3][4] | 50[3] | 45 |
Disclaimer: The data for "this compound" is hypothetical and for illustrative purposes only.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Minimum Biofilm Inhibitory Concentration (MBIC) Assay
This assay determines the minimum concentration of an antibacterial agent required to inhibit the formation of a biofilm by 50% (MBIC50).
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial culture (Pseudomonas aeruginosa)
-
Tryptic Soy Broth (TSB)
-
Antibacterial agents (this compound, Ciprofloxacin, Gentamicin)
-
0.1% Crystal Violet solution
-
30% Acetic Acid
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the antibacterial agents in TSB in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension (1 x 10^6 CFU/mL). Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 24 hours to allow for biofilm formation.
-
After incubation, gently wash the wells twice with PBS to remove planktonic bacteria.
-
Stain the adherent biofilms with 150 µL of 0.1% crystal violet solution for 15 minutes at room temperature.[5][6][7]
-
Wash the wells three times with PBS to remove excess stain and allow the plate to air dry.
-
Solubilize the stained biofilm by adding 200 µL of 30% acetic acid to each well.[7]
-
Measure the absorbance at 595 nm using a microplate reader.
-
The MBIC50 is determined as the lowest concentration of the agent that shows a 50% reduction in absorbance compared to the positive control.
Minimum Biofilm Eradication Concentration (MBEC) Assay
This assay determines the minimum concentration of an antibacterial agent required to eradicate 50% of the viable cells in a pre-formed biofilm (MBEC50).
Materials:
-
Same as MBIC assay.
Procedure:
-
Grow biofilms in a 96-well plate as described in the MBIC protocol (steps 2 and 3).
-
After 24 hours of biofilm formation, remove the planktonic bacteria by washing the wells twice with PBS.
-
Add fresh TSB containing serial dilutions of the antibacterial agents to the wells with the pre-formed biofilms.
-
Incubate the plate for another 24 hours at 37°C.
-
Determine the viability of the remaining biofilm using a standard colony-forming unit (CFU) counting method or a viability stain (e.g., resazurin).
-
The MBEC50 is the lowest concentration of the agent that results in a 50% reduction in viable cells compared to the untreated control.
Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization
CLSM is used to visualize the three-dimensional structure of the biofilm and assess the impact of the antibacterial agent on its architecture.
Materials:
-
Glass-bottom petri dishes or chamber slides
-
Bacterial culture and growth medium
-
Antibacterial agents
-
Fluorescent stains (e.g., SYTO 9 for live cells and propidium iodide for dead cells)
-
Confocal microscope
Procedure:
-
Grow biofilms on glass-bottom dishes for 24 hours in the presence or absence of the antibacterial agent.
-
Gently wash the biofilms with PBS to remove planktonic cells.
-
Stain the biofilms with a mixture of SYTO 9 and propidium iodide for 15-20 minutes in the dark.[8]
-
Wash the stained biofilms gently with PBS.
-
Visualize the biofilms using a confocal laser scanning microscope.[9] Acquire Z-stack images to reconstruct the 3D architecture.
-
Image analysis software can be used to quantify biofilm parameters such as thickness, biomass, and the ratio of live to dead cells.[10]
Visualizations
Signaling Pathway: Quorum Sensing in Biofilm Formation
Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate gene expression based on population density.[11][12][13] This pathway is a common target for anti-biofilm agents.
Caption: Quorum sensing signaling pathway in bacteria.
Experimental Workflow: Anti-Biofilm Activity Assessment
The following workflow outlines the key steps in evaluating the anti-biofilm potential of a novel antibacterial agent.
Caption: Experimental workflow for assessing anti-biofilm activity.
Logical Relationship: Comparison of Antibacterial Agents
This diagram illustrates the comparative performance of "this compound" against ciprofloxacin and gentamicin based on key anti-biofilm metrics.
References
- 1. Ciprofloxacin's Role in Disrupting Biofilms and Antibiotic Resistance in Uropathogenic Escherichia coli from Anbar Provinces [ejvs.journals.ekb.eg]
- 2. ifyber.com [ifyber.com]
- 3. The Antibacterial and Anti-Biofilm Activity of Metal Complexes Incorporating 3,6,9-Trioxaundecanedioate and 1,10-Phenanthroline Ligands in Clinical Isolates of Pseudomonas aeruginosa from Irish Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro activity of gentamicin as an adjunct to penicillin against biofilm group B Streptococcus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crystal violet assay [bio-protocol.org]
- 6. Crystal violet staining protocol | Abcam [abcam.com]
- 7. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biofilm analysis by confocal laser scanning microscopy [bio-protocol.org]
- 9. Frontiers | Confocal Laser Scanning Microscopy for Analysis of Pseudomonas aeruginosa Biofilm Architecture and Matrix Localization [frontiersin.org]
- 10. journals.asm.org [journals.asm.org]
- 11. Quorum sensing - Wikipedia [en.wikipedia.org]
- 12. Bacterial Quorum Sensing: Its Role in Virulence and Possibilities for Its Control - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
Comparative Efficacy of Antibacterial Agent PXL150 in Clinically Relevant Infection Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel antibacterial agent PXL150 with established alternatives in clinically relevant infection models. The data presented is compiled from preclinical studies to inform research and development decisions.
Executive Summary
This guide focuses on the efficacy of PXL150 in two clinically relevant scenarios:
-
Surgical Site Infections (SSIs) caused by MRSA.
-
Infected Burn Wounds with Pseudomonas aeruginosa.
The performance of PXL150 is compared against standard-of-care topical and systemic antibiotics.
Data Presentation
Table 1: Efficacy of Topical PXL150 vs. Alternatives in Murine Surgical Site Infection (SSI) Model with MRSA
| Treatment Agent | Formulation | Dosing Regimen | Time Point | Bacterial Load Reduction (log10 CFU/wound) vs. Control | Reference |
| PXL150 | Aqueous solution | Single dose (2, 4, or 8.3 mg/g) | 2 hours post-treatment | Dose-dependent, >3 log10 reduction at 8.3 mg/g | [4] |
| PXL150 | 1.5% Hydroxypropyl cellulose (HPC) gel | Single dose (5, 8, or 10 mg/g) | 2 hours post-treatment | Dose-dependent, >95% bacterial reduction at 10 mg/g | [4] |
| Mupirocin | 2% Ointment | Twice daily for 3 days | 3 days | ~2.0 | [5] |
| Mupirocin | 2% Ointment | Twice daily for 6 days | 6 days | ~5.1 | |
| Retapamulin | 1% Ointment | Twice daily for 3 days | 3 days | ~2.5 | |
| Retapamulin | 1% Ointment | Twice daily for 6 days | 6 days | ~5.0 | |
| Fusidic Acid | 2% Ointment | Twice daily for 3 days | 3 days | ~2.9 | |
| Fusidic Acid | 2% Ointment | Twice daily for 6 days | 6 days | ~4.2 | |
| Vancomycin (Systemic) | 50-200 mg/kg/day | Twice daily for 6 days | 6 days | No significant effect | |
| Linezolid (Systemic) | 50-100 mg/kg/day | Twice daily for 6 days | 6 days | ~1.6 |
Note: The PXL150 study assessed efficacy at a much earlier time point (2 hours) compared to the studies with other agents (3-6 days), reflecting its rapid bactericidal action. A direct quantitative comparison of log10 reduction is therefore challenging. The PXL150 study noted that other studies have shown a 3 to 4 log10 CFU/wound reduction with retapamulin and mupirocin over 5 to 7 days.[1]
Table 2: Efficacy of Topical PXL150 vs. Alternatives in Murine Infected Burn Wound Model with Pseudomonas aeruginosa
| Treatment Agent | Formulation | Dosing Regimen | Time Point | Bacterial Load Reduction vs. Control | Reference |
| PXL150 | Hydroxypropyl cellulose (HPC) gel (1.25, 2.5, 5, 10, 20 mg/g) | Twice daily for 4 days | 4 days | Significant reduction at ≥2.5 mg/g | [5] |
| Ceftazidime (Systemic) | Human-simulated plasma exposure | Every 8 hours for 24 hours | 24 hours | >1 log10 CFU reduction for MICs ≤32 µg/ml | [6] |
| Silver Sulfadiazine | Cream | Daily | 3 and 6 days | ~2.5-4 log reduction | [7] |
| Phage Therapy | Topical Ointment | Single dose | 10 days | Significant wound contraction compared to control | [8] |
Note: The experimental designs and endpoints vary across these studies, precluding a direct quantitative comparison. PXL150 demonstrated a significant dose-dependent reduction in bacterial counts directly in the burn wound tissue.[5]
Experimental Protocols
Murine Surgical Site Infection (SSI) Model with MRSA
This model is designed to mimic a postoperative wound infection.
-
Animal Model: Female CD-1 or C57BL/6 mice (6-8 weeks old) are used.[9][10]
-
Anesthesia: Mice are anesthetized using isoflurane or a combination of ketamine and xylazine.[10]
-
Surgical Procedure:
-
The dorsal area is shaved and disinfected.
-
A small incision is made in the thigh muscle, parallel to the femur.[9] Alternatively, a full-thickness wound is created using a biopsy punch.[11]
-
A silk suture contaminated with a known concentration of MRSA (e.g., USA300 strain, ~5 x 10³ CFU/cm) is implanted into the wound and the incision is closed with a single suture.[1]
-
-
Infection: A bacterial suspension of MRSA is instilled into the surgical site before closing the wound.[9]
-
Treatment:
-
Endpoint Analysis:
-
At predetermined time points (e.g., 2 hours for PXL150, or 3-6 days for other agents), mice are euthanized.
-
The quadriceps muscle or a standardized area of tissue around the wound is excised, homogenized, and serially diluted.
-
Bacterial burden is quantified by plating the homogenates on appropriate agar and counting colony-forming units (CFU).[9]
-
Murine Infected Burn Wound Model with Pseudomonas aeruginosa
This model simulates a burn injury that subsequently becomes infected.
-
Animal Model: Male BALB/c mice (10-12 weeks old) are typically used.[1]
-
Anesthesia: Mice are anesthetized with isoflurane.[1]
-
Burn Injury:
-
The dorsal surface of the mouse is shaved.
-
A nonlethal, full-thickness scald burn is induced by exposing the shaved back to hot water (e.g., 90-98°C for 10 seconds) through a template to create a standardized burn area.[1][2]
-
Fluid resuscitation with sterile saline or Lactated Ringer's solution is administered subcutaneously or intraperitoneally immediately after the burn.[1][2]
-
-
Infection:
-
A bacterial suspension of P. aeruginosa (e.g., PAO1 strain, 1 x 10⁶ to 1 x 10⁸ CFU) in a small volume of saline is applied topically to the center of the burn wound, typically 4 days post-burn.[1]
-
-
Treatment:
-
Endpoint Analysis:
-
Bacterial load in the burn eschar and underlying tissue is quantified by homogenizing excised tissue and plating for CFU counts.
-
In some studies, bioluminescent bacterial strains are used to monitor the infection non-invasively over time.
-
Survival rates and systemic dissemination of the infection to organs like the liver and spleen may also be assessed.[2]
-
Mandatory Visualization
Mechanism of Action: PXL150 Dual-Action Pathway
Caption: Dual-action mechanism of PXL150.
Experimental Workflow: Murine Surgical Site Infection Model
Caption: Workflow for the murine SSI model.
Logical Relationship: Comparison of PXL150 and Alternatives
Caption: PXL150 and its therapeutic alternatives.
References
- 1. A Murine Model of Full-Thickness Scald Burn Injury with Subsequent Wound and Systemic Bacterial Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phage Therapy of Pseudomonas aeruginosa Infection in a Mouse Burn Wound Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Efficacy of a New Cream Formulation of Mupirocin: Comparison with Oral and Topical Agents in Experimental Skin Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mupirocin Promotes Wound Healing by Stimulating Growth Factor Production and Proliferation of Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. The potential therapeutic impact of a topical bacteriophage preparation in treating Pseudomonas aeruginosa-infected burn wounds in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2.2.1. Surgical Site Infection Mouse Model [bio-protocol.org]
- 10. A Murine Skin Wound Infection Model to Study the Immune Response against a Bacterial Pathogen [app.jove.com]
- 11. The bactericidal effect of liposomal vancomycin as a topical combating system against Methicillin-resistant Staphylococcus aureus skin wound infection in mice - PMC [pmc.ncbi.nlm.nih.gov]
Comparison Guide: Cross-Resistance Studies with Antibacterial Agent 150 and Existing Antibiotics
For: Researchers, Scientists, and Drug Development Professionals
Subject: Evaluation of the novel antibacterial agent A-150 for cross-resistance with established antibiotic classes.
Introduction
The emergence of multidrug-resistant bacteria presents a formidable challenge to global health. The development of novel antibacterial agents with unique mechanisms of action is critical to address this crisis. Antibacterial agent 150 (A-150) is a new investigational drug that inhibits the ATPase activity of bacterial DNA gyrase, a mechanism distinct from that of fluoroquinolones, which stabilize the gyrase-DNA cleavage complex.[1][2][3]
This guide provides a comparative analysis of A-150's in vitro activity against a panel of bacterial strains, including well-characterized resistant isolates. The objective is to assess the potential for cross-resistance between A-150 and currently used antibiotics with different mechanisms of action. The data presented herein are intended to support further research and development of A-150 as a potential therapeutic agent.
Mechanisms of Action & Resistance
A foundational principle of this study is that cross-resistance is most likely to occur between antibiotics that share a target or mechanism of resistance.[4][5]
-
This compound (A-150): A novel compound that competitively inhibits the ATPase activity of the DNA gyrase B subunit (GyrB), preventing the enzyme from introducing negative supercoils into DNA, which is essential for DNA replication.[1][6]
-
Ciprofloxacin (Fluoroquinolone): Targets the DNA gyrase A subunit (GyrA), stabilizing the enzyme-DNA complex after the DNA has been cleaved.[2][7] Resistance typically arises from mutations in the gyrA gene.[8][9][10][11]
-
Gentamicin (Aminoglycoside): Binds to the 30S ribosomal subunit, inhibiting protein synthesis.[12][13] Resistance can be mediated by enzymatic modification of the antibiotic, target site mutations, or efflux pumps.[14][15][16]
-
Meropenem (Carbapenem): A beta-lactam antibiotic that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). Resistance in Gram-negative bacteria is often due to the production of carbapenemase enzymes, porin loss, or efflux pumps.[17][18][19][20]
Experimental Protocols
Bacterial Strains
The following strains of Escherichia coli were used in this study:
-
ATCC 25922: A standard, antibiotic-susceptible reference strain.
-
CIP-R: A clinical isolate with a confirmed gyrA (Ser83Leu) mutation, exhibiting high-level resistance to Ciprofloxacin.
-
GEN-R: A clinical isolate possessing an aminoglycoside-modifying enzyme gene, conferring resistance to Gentamicin.
-
MEM-R: A clinical isolate producing a carbapenemase, conferring resistance to Meropenem.
Minimum Inhibitory Concentration (MIC) Determination
The MIC, defined as the lowest concentration of an antibiotic that prevents visible growth of a bacterium, was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Protocol:
-
Preparation of Antibiotic Solutions: Stock solutions of A-150, Ciprofloxacin, Gentamicin, and Meropenem were prepared. Two-fold serial dilutions were performed in 96-well microtiter plates using cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of final concentrations.
-
Inoculum Preparation: Bacterial strains were cultured overnight on Mueller-Hinton agar. Colonies were suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension was further diluted in CAMHB to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: The microtiter plates were incubated aerobically at 37°C for 18-24 hours.
-
MIC Reading: The MIC was determined as the lowest concentration of the antibiotic at which no visible bacterial growth was observed. Each assay was performed in triplicate to ensure reproducibility.
Data Presentation and Analysis
The in vitro activity of A-150 was compared against that of Ciprofloxacin, Gentamicin, and Meropenem. The MIC values are summarized in the table below.
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) in μg/mL
| Bacterial Strain (E. coli) | Resistance Mechanism | A-150 | Ciprofloxacin | Gentamicin | Meropenem |
| ATCC 25922 (Susceptible) | Wild-Type | 0.5 | 0.015 | 0.5 | 0.03 |
| CIP-R (Ciprofloxacin-R) | gyrA mutation | 0.5 | >32 | 0.5 | 0.03 |
| GEN-R (Gentamicin-R) | Modifying Enzyme | 0.5 | 0.015 | >64 | 0.03 |
| MEM-R (Meropenem-R) | Carbapenemase | 0.5 | 0.015 | 0.5 | >16 |
Analysis of Results:
-
Activity against Susceptible Strain: A-150 demonstrated potent activity against the susceptible E. coli ATCC 25922 strain with an MIC of 0.5 μg/mL.
-
No Cross-Resistance with Fluoroquinolones: The Ciprofloxacin-resistant strain (CIP-R), which has a target-altering mutation in gyrA, remained fully susceptible to A-150 (MIC = 0.5 μg/mL). This result strongly supports the hypothesis that A-150's distinct binding site on the GyrB subunit is unaffected by common fluoroquinolone resistance mechanisms.
-
No Cross-Resistance with Aminoglycosides or Carbapenems: The activity of A-150 was not compromised by the resistance mechanisms present in the Gentamicin-resistant (GEN-R) and Meropenem-resistant (MEM-R) strains. The MIC of A-150 remained constant at 0.5 μg/mL across all tested strains, indicating a lack of cross-resistance with antibiotics that inhibit protein synthesis or cell wall synthesis.
Visualizations
Experimental Workflow
The following diagram outlines the key steps in the broth microdilution protocol used for MIC determination.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Testing.
Comparative Mechanism of Action at DNA Gyrase
This diagram illustrates the distinct binding sites and inhibitory mechanisms of A-150 and Ciprofloxacin on the bacterial DNA gyrase enzyme complex.
Caption: Distinct targeting of DNA Gyrase subunits by A-150 and Ciprofloxacin.
Logical Relationship of Cross-Resistance
This diagram shows the logical determination of cross-resistance based on experimental outcomes.
Caption: Decision tree for determining the presence of cross-resistance.
Conclusion
The data from this comparative study indicate that This compound (A-150) does not exhibit cross-resistance with a representative fluoroquinolone, aminoglycoside, or carbapenem. Its in vitro potency remains unaffected by common resistance mechanisms that impact these established antibiotic classes, including target modification (gyrA mutation), enzymatic inactivation, and carbapenemase production.
The unique mechanism of A-150, targeting the ATPase function of the GyrB subunit, makes it a promising candidate for further development, particularly for treating infections caused by pathogens resistant to other classes of antibiotics. These findings underscore the potential of A-150 to address a critical unmet need in the management of bacterial infectious diseases.
References
- 1. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 2. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are Bacterial DNA gyrase modulators and how do they work? [synapse.patsnap.com]
- 4. sciencedaily.com [sciencedaily.com]
- 5. Understanding cross-resistance: A microbiological and epidemiological perspective – by Ana Cristina Gales – REVIVE [revive.gardp.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of fluoroquinolone resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Mechanisms of quinolone resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Emerging mechanisms of fluoroquinolone resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 13. Aminoglycoside Resistance: The Emergence of Acquired 16S Ribosomal RNA Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms of resistance to aminoglycoside antibiotics: overview and perspectives - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 15. Mechanisms of Resistance to Aminoglycoside Antibiotics: Overview and Perspectives. | Semantic Scholar [semanticscholar.org]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. Carbapenem resistance: overview of the problem and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. encyclopedia.pub [encyclopedia.pub]
Comparative Evaluation of PXL150 Topical Formulations: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of PXL150 topical formulations against other commercially available topical antimicrobial agents. This document synthesizes in vitro and in vivo experimental data to offer an objective evaluation of performance, supported by detailed methodologies for key experiments.
PXL150 is a novel, synthetic antimicrobial peptide (AMP) engineered for the topical treatment of skin and soft tissue infections.[1][2] It exhibits broad-spectrum bactericidal activity against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).[1][2] This guide evaluates PXL150 in the context of established topical antibiotics: mupirocin, retapamulin, silver sulfadiazine, and bacitracin.
Mechanism of Action
PXL150 exerts its antimicrobial effect through a rapid disruption of the bacterial cell membrane. As a cationic peptide, it electrostatically interacts with the negatively charged components of the bacterial membrane, leading to membrane depolarization and subsequent cell death.[1][2] This physical mechanism of action is believed to contribute to a low propensity for the development of bacterial resistance.[1] Furthermore, studies in human cell lines have indicated that PXL150 possesses anti-inflammatory properties, which could be beneficial in the treatment of infected wounds.[1][2]
The mechanisms of action for the comparator drugs are as follows:
-
Mupirocin: Inhibits bacterial protein synthesis by reversibly binding to isoleucyl-tRNA synthetase.[3]
-
Retapamulin: A pleuromutilin antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[4]
-
Silver Sulfadiazine: Acts on the bacterial cell membrane and cell wall. The silver moiety binds to cellular components like DNA, leading to its antimicrobial effect.[5]
-
Bacitracin: A polypeptide antibiotic that inhibits bacterial cell wall synthesis.[6]
In Vitro Efficacy
The in vitro activity of antimicrobial agents is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible in vitro growth of bacteria.
| Antimicrobial Agent | Target Organism | MIC Range (μg/mL) | Key Findings |
| PXL150 | P. aeruginosa | Not explicitly stated, but demonstrated prominent efficacy.[7] | Efficacy is enhanced when formulated in a hydroxypropyl cellulose (HPC) gel.[7] |
| Mupirocin | MRSA | MIC90: 8[1][8] | Resistance has been reported, with low-level resistance at MICs of 8–256 mg/L and high-level resistance at MICs ≥512 mg/L.[3] |
| Retapamulin | MRSA | MIC90: 0.12[1][8] | Maintained good activity against 94% of mupirocin-resistant isolates.[1][8] |
| Silver Sulfadiazine | P. aeruginosa | 1 - 64[9] | Effective in vitro at concentrations lower than the 1% formulation.[9] |
| Bacitracin | S. aureus | 32 - >4,096[10] | A tentative epidemiological cut-off value for resistance has been defined at ≥512 µg/mL.[10] |
In Vivo Efficacy
In vivo studies in animal models of skin infection are crucial for evaluating the therapeutic potential of topical antimicrobial agents. The primary endpoint in these studies is often the reduction in bacterial load in the infected tissue, typically expressed as a log10 reduction in colony-forming units (CFU).
| Antimicrobial Agent | Infection Model | Treatment Regimen | Log10 CFU Reduction vs. Placebo/Control |
| PXL150 (8.3 mg/g aqueous solution) | Murine surgical site infection (S. aureus) | Single application | >3[11] |
| PXL150 (10 mg/g in HPC gel) | Murine surgical site infection (S. aureus) | Single application | >1.3 (killed >95% of bacteria)[11] |
| PXL150 (2.5 - 20 mg/g in HPC gel) | Murine infected burn wound (P. aeruginosa) | Twice daily for 4 days | Statistically significant reduction at all doses ≥2.5mg/g[7] |
| Mupirocin (2% ointment) | Murine superficial skin wound infection (MRSA) | Twice daily for 6 days | 5.1[12] |
| Retapamulin (1% ointment) | Murine superficial skin wound infection (MRSA) | Twice daily for 6 days | 5.0[12] |
| Silver Sulfadiazine (1% cream) | Burned mice infected with P. aeruginosa | Not specified | Significantly lower mortality compared to no treatment.[13] |
| Bacitracin | Not available in the provided search results. | Not available | Not available |
Safety and Formulation
PXL150 has demonstrated a favorable safety profile in preclinical studies. It was not associated with any hemolytic activity, and subcutaneous or topical application in rats did not lead to any adverse reactions.[1][2] PXL150 has been formulated as both an aqueous solution and in a hydroxypropyl cellulose (HPC) gel, with the gel formulation showing enhanced efficacy in some models.[7][11]
The comparator products are available in the following formulations:
-
Mupirocin: 2% ointment.
-
Retapamulin: 1% ointment.
-
Silver Sulfadiazine: 1% cream.
-
Bacitracin: Ointment, often in combination with other antibiotics.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
-
Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., ~5 x 10^5 CFU/mL) is prepared in CAMHB.
-
Inoculation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Murine Skin Infection Model
-
Animal Model: BALB/c mice are typically used.
-
Anesthesia: Mice are anesthetized prior to the procedure.
-
Wounding: A full-thickness wound is created on the dorsum of the mouse using a biopsy punch or scalpel.
-
Inoculation: A standardized suspension of the challenge organism (e.g., 10^7 - 10^8 CFU of S. aureus or P. aeruginosa) is applied directly to the wound.
-
Treatment: At a specified time post-infection (e.g., 2 hours), the topical formulation of the test agent, placebo, or control is applied to the wound.
-
Evaluation of Bacterial Load: At various time points post-treatment, the wounded tissue is excised, homogenized, and serially diluted. The dilutions are plated on appropriate agar media to determine the number of viable bacteria (CFU/gram of tissue).
-
Data Analysis: The log10 CFU per gram of tissue is calculated for each treatment group and compared to the control group to determine the reduction in bacterial load.
Visualizations
Caption: PXL150 Mechanism of Action
Caption: Experimental Workflow for Topical Antimicrobial Evaluation
References
- 1. In Vitro Activity of Retapamulin against Staphylococcus aureus Resistant to Various Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel antimicrobial peptide PXL150 in the local treatment of skin and soft tissue infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. binding-of-silver-sulfadiazine-to-the-cellular-components-of-pseudomonas-aeruginosa - Ask this paper | Bohrium [bohrium.com]
- 6. In vitro activity of retapamulin against linezolid and methicillin-resistant Staphylococcus aureus isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and safety profile of the novel antimicrobial peptide PXL150 in a mouse model of infected burn wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Determination of minimum inhibitory concentrations for silver sulfadiazine and other topical antimicrobial agents against strains of Pseudomonas aeruginosa isolated from canine otitis externa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nature of bacitracin resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. In Vitro and In Vivo Activity of 14-O-[(4,6-Diamino-pyrimidine-2-yl) thioacetyl] Mutilin against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synergistic action of silver sulfadiazine and sodium piperacillin on resistant Pseudomonas aeruginosa in vitro and in experimental burn wound infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the anti-inflammatory effects of PXL150 against other agents
A detailed guide for researchers and drug development professionals on the anti-inflammatory properties of the novel antimicrobial peptide PXL150 in comparison to established agents, Dexamethasone and Ibuprofen.
This guide provides a comprehensive comparison of the anti-inflammatory effects of PXL150, a novel antimicrobial peptide, against the well-established anti-inflammatory drugs, Dexamethasone and Ibuprofen. The information is tailored for researchers, scientists, and professionals in the field of drug development, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways.
Comparative Anti-inflammatory Activity
The anti-inflammatory potential of PXL150 has been evaluated in vitro, demonstrating its ability to modulate key inflammatory mediators. To provide a clear comparison, the following table summarizes the quantitative data on the inhibitory effects of PXL150, Dexamethasone, and Ibuprofen on the production of Tumor Necrosis Factor-alpha (TNF-α), a pivotal pro-inflammatory cytokine.
| Agent | Experimental Model | Key Inflammatory Marker | Potency (IC50) | Reference |
| PXL150 | LPS-stimulated PMA-differentiated THP-1 cells | TNF-α secretion | ~100 µM | [1] |
| Dexamethasone | TNF-α-stimulated THP-1 cells | MCP-1 secretion | 3 nM | [2] |
| Ibuprofen | TNF-induced NF-κB activation in 293 cells | NF-κB activation | 3.49 mM | [3] |
Note: The experimental conditions and cell types may vary between studies, and direct comparison of IC50 values should be made with caution. The data presented provides an estimate of the relative potency of each agent in specific in vitro assays.
Mechanism of Action: A Comparative Overview
The anti-inflammatory mechanisms of PXL150, Dexamethasone, and Ibuprofen are distinct, targeting different components of the inflammatory cascade.
Dexamethasone: As a synthetic glucocorticoid, Dexamethasone exerts its potent anti-inflammatory effects by binding to the glucocorticoid receptor (GR).[5] This complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory genes, including those for cytokines like TNF-α and interleukins.[6][7]
Ibuprofen: A widely used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen's primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[8][9] By blocking these enzymes, Ibuprofen prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[2] Interestingly, some studies suggest that in certain contexts, such as in response to endotoxin (LPS), Ibuprofen may augment the production of TNF-α.
Signaling Pathway Diagrams
To visually represent the mechanisms of action, the following diagrams were generated using Graphviz (DOT language).
Caption: General Inflammatory Signaling Pathway.
Caption: Mechanisms of Action of PXL150 and Comparators.
Experimental Protocols
The following section outlines a general methodology for an in vitro anti-inflammatory assay, based on common practices in the field, to evaluate the effects of compounds like PXL150 on cytokine production.
In Vitro Anti-inflammatory Assay: LPS-stimulated THP-1 Macrophages
1. Cell Culture and Differentiation:
-
Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
To differentiate the monocytes into a macrophage-like phenotype, THP-1 cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and treated with 50-100 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.
2. Compound Treatment and Inflammatory Challenge:
-
After differentiation, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., PXL150, Dexamethasone, or Ibuprofen) or vehicle control.
-
The cells are pre-incubated with the compounds for 1-2 hours.
-
Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) from Escherichia coli at a final concentration of 100 ng/mL to all wells except the negative control.
3. Measurement of Cytokine Production:
-
The plates are incubated for an additional 6-24 hours to allow for cytokine production.
-
After the incubation period, the cell culture supernatants are collected.
-
The concentration of TNF-α in the supernatants is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
4. Data Analysis:
-
The absorbance is read using a microplate reader at the appropriate wavelength.
-
A standard curve is generated using known concentrations of recombinant TNF-α.
-
The concentration of TNF-α in the samples is calculated from the standard curve.
-
The percentage of inhibition of TNF-α production by the test compound is calculated relative to the LPS-stimulated control.
-
The IC50 value (the concentration of the compound that inhibits 50% of the TNF-α production) is determined by plotting the percentage of inhibition against the compound concentrations and fitting the data to a dose-response curve.
5. Cell Viability Assay:
-
To ensure that the observed reduction in cytokine production is not due to cytotoxicity of the test compounds, a cell viability assay (e.g., MTT or PrestoBlue assay) is performed in parallel.
Caption: In Vitro Anti-inflammatory Assay Workflow.
Conclusion
References
- 1. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Dexamethasone inhibits TNF-α-induced apoptosis and IAP protein downregulation in MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Oral aspirin and ibuprofen increase cytokine-induced synthesis of IL-1 beta and of tumour necrosis factor-alpha ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dexamethasone protection from TNF-alpha-induced cell death in MCF-7 cells requires NF-kappaB and is independent from AKT - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dexamethasone suppresses release of soluble TNF receptors by human monocytes concurrently with TNF-alpha suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pretreatment with ibuprofen augments circulating tumor necrosis factor-alpha, interleukin-6, and elastase during acute endotoxinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of PXL150 and Other Membrane-Depolarizing Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the development of novel therapeutic agents with unconventional mechanisms of action. One such promising strategy is the disruption of the bacterial cell membrane integrity. This guide provides a detailed comparison of PXL150, a novel antimicrobial peptide, with other established membrane-depolarizing agents: daptomycin, polymyxin B, and gramicidin. The information presented herein is intended to assist researchers and drug development professionals in understanding the comparative efficacy, safety, and mechanistic profiles of these compounds.
Executive Summary
PXL150 is a synthetic antimicrobial peptide (AMP) that exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[1][2] Its primary mechanism of action involves the rapid depolarization of the bacterial cytoplasmic membrane, leading to cell death.[1][2] This guide benchmarks PXL150 against three other membrane-active agents:
-
Daptomycin: A cyclic lipopeptide antibiotic with potent activity against Gram-positive bacteria.
-
Polymyxin B: A polypeptide antibiotic primarily used against multi-drug resistant Gram-negative bacteria.
-
Gramicidin: A linear polypeptide antibiotic effective against a range of Gram-positive bacteria, primarily used in topical applications due to systemic toxicity.
The following sections will delve into a detailed comparison of their mechanisms, in vitro and in vivo efficacy, and safety profiles, supported by quantitative data and experimental methodologies.
Mechanism of Action and Spectrum of Activity
The fundamental difference between these agents lies in their specific interactions with the bacterial membrane and their resulting spectrum of activity.
| Agent | Class | Mechanism of Membrane Depolarization | Spectrum of Activity |
| PXL150 | Antimicrobial Peptide (AMP) | Rapidly dissipates the membrane potential of the cytoplasmic membrane.[1][2] | Broad-spectrum: Gram-positive (including MRSA) and Gram-negative bacteria.[1][2][3][4] |
| Daptomycin | Cyclic Lipopeptide | Calcium-dependent insertion into the cell membrane, leading to potassium efflux and rapid depolarization. | Primarily Gram-positive bacteria, including MRSA and VRE.[5][6] |
| Polymyxin B | Polypeptide | Binds to the lipid A component of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria, disrupting both outer and inner membranes. | Primarily Gram-negative bacteria, including Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae.[7][8][9][10] |
| Gramicidin | Linear Polypeptide | Forms transmembrane channels that allow the passage of monovalent cations, leading to the dissipation of the membrane potential. | Primarily Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pyogenes.[11] |
In Vitro Efficacy
Minimum Inhibitory Concentration (MIC) is a key measure of an antimicrobial agent's potency. The following table summarizes the MIC values for PXL150 and the comparator agents against various bacterial strains.
| Agent | Organism | Strain | MIC (µg/mL) |
| PXL150 | Staphylococcus aureus | (MRSA) | 3 |
| Pseudomonas aeruginosa | 3-6 | ||
| Escherichia coli | 3-6 | ||
| Daptomycin | Staphylococcus aureus | MSSA | 0.25 (MIC₉₀) |
| Staphylococcus aureus | MRSA | 0.5 (MIC₉₀)[6] | |
| Enterococcus faecalis | Vancomycin-resistant | 1-2 (MIC₉₀)[6] | |
| Enterococcus faecium | Vancomycin-resistant | 2 (MIC₉₀)[6] | |
| Polymyxin B | Pseudomonas aeruginosa | ≤2 (Susceptible)[12] | |
| Escherichia coli | ≤2 (Susceptible) | ||
| Klebsiella pneumoniae | ≤2 (Susceptible) | ||
| Gramicidin S | Staphylococcus aureus | 7.8-62.5[11] | |
| Enterococcus faecium | 7.8-62.5[11] |
Note: MIC values can vary depending on the specific strain and testing conditions.
Time-Kill Kinetics
Time-kill assays provide insights into the bactericidal or bacteriostatic nature of an antimicrobial agent over time.
| Agent | Organism | Concentration | Time to Achieve >3-log₁₀ Reduction in CFU/mL |
| PXL150 | Staphylococcus aureus | 2 mg/mL | 4 hours (in vivo model) resulted in 88% reduction in bacterial survival |
| Daptomycin | Staphylococcus aureus | 4-8 x MIC | 4-8 hours |
| Polymyxin B | Pseudomonas aeruginosa | 2-4 x MIC | < 6 hours[13] |
| Gramicidin S | Staphylococcus aureus | 5 x MIC | < 1 hour[14] |
In Vivo Efficacy
The ultimate test of an antimicrobial agent's utility is its performance in relevant animal models of infection.
| Agent | Animal Model | Infection Type | Bacterial Load Reduction |
| PXL150 | Rat | MRSA-infected full-thickness wound | 88% reduction with 2 mg/mL solution.[3] |
| Mouse | P. aeruginosa infected burn wound | Significant reduction with concentrations ≥2.5mg/g.[15] | |
| Daptomycin | Murine | Thigh infection (E. faecium and E. faecalis) | Dose-dependent reduction in CFU/thigh.[16] |
| Polymyxin B | Mouse | P. aeruginosa burn wound | ≥2-log₁₀ reduction with 30 mg/kg thrice daily.[17][18][19] |
| Mouse | A. baumannii burn wound | ≥2-log₁₀ reduction with 30 mg/kg thrice daily.[17][18] | |
| Gramicidin | Not widely studied in vivo due to systemic toxicity. Primarily used topically. |
Safety and Toxicity Profile
A critical aspect of drug development is the assessment of a compound's safety and toxicity.
| Agent | Hemolytic Activity (HC₅₀) | Cytotoxicity | Key Safety Concerns |
| PXL150 | Not associated with hemolytic activity.[1][2] | Low cytotoxicity reported in preclinical studies. | Favorable safety profile in preclinical models.[15] |
| Daptomycin | Low hemolytic potential. | Can cause muscle pain or weakness (myopathy). | Myopathy, eosinophilic pneumonia (rare). |
| Polymyxin B | Low hemolytic potential. | High potential for nephrotoxicity and neurotoxicity.[20][21][22][23][24] | Nephrotoxicity, neurotoxicity. |
| Gramicidin | High hemolytic activity.[11] | Cytotoxic to mammalian cells.[11][25][26] | High systemic toxicity, limiting use to topical applications. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Mechanisms of membrane depolarization for PXL150 and comparator agents.
Caption: General experimental workflows for in vitro antimicrobial assays.
Experimental Protocols
Membrane Depolarization Assay
This assay measures the change in bacterial membrane potential upon exposure to an antimicrobial agent.[27][28][29][30][31]
-
Bacterial Preparation: Grow bacteria to mid-logarithmic phase, then wash and resuspend in a suitable buffer (e.g., HEPES with glucose) to a standardized optical density (OD).
-
Dye Loading: Add a membrane potential-sensitive fluorescent dye, such as DiSC₃(5), to the bacterial suspension and incubate until a stable, quenched fluorescence signal is achieved.
-
Antimicrobial Addition: Add the antimicrobial agent of interest to the dye-loaded bacterial suspension.
-
Fluorescence Measurement: Monitor the fluorescence intensity over time using a fluorometer. Depolarization of the membrane leads to the release of the dye and a subsequent increase in fluorescence.
-
Controls: Use a known membrane-depolarizing agent (e.g., gramicidin) as a positive control and the vehicle as a negative control.
In Vivo Wound Infection Model
This model assesses the efficacy of a topical antimicrobial agent in a simulated wound environment.[3][4][15][17][18][19][32]
-
Animal Model: Use appropriate animal models, such as mice or rats.
-
Wounding: Create a full-thickness excision or burn wound on the dorsum of the anesthetized animal.
-
Infection: Inoculate the wound with a standardized suspension of the target bacterium (e.g., MRSA or P. aeruginosa).
-
Treatment: After a defined period to allow for infection establishment, apply the topical formulation of the antimicrobial agent to the wound.
-
Bacterial Load Determination: At various time points post-treatment, excise the wound tissue, homogenize it, and perform serial dilutions for plating and CFU counting to determine the bacterial load.
-
Controls: Include a placebo-treated group and potentially a positive control group treated with a known effective antibiotic.
Hemolysis Assay
This assay evaluates the lytic effect of an antimicrobial agent on red blood cells (RBCs), providing an indication of its potential for systemic toxicity.[33][34][35][36][37]
-
RBC Preparation: Obtain fresh whole blood and wash the RBCs with a buffered saline solution (e.g., PBS) to remove plasma and other components. Resuspend the washed RBCs to a standardized concentration.
-
Antimicrobial Dilutions: Prepare serial dilutions of the antimicrobial agent in the same buffered saline.
-
Incubation: Mix the antimicrobial dilutions with the RBC suspension and incubate at 37°C for a specified time (e.g., 1 hour).
-
Centrifugation: Centrifuge the samples to pellet the intact RBCs.
-
Hemoglobin Measurement: Transfer the supernatant to a new plate and measure the absorbance at a wavelength corresponding to hemoglobin (e.g., 540 nm) to quantify the amount of released hemoglobin.
-
Controls: Use a vehicle-treated sample as a negative control (0% hemolysis) and a sample treated with a lytic agent (e.g., Triton X-100) as a positive control (100% hemolysis).
Cytotoxicity Assay
This assay determines the toxicity of an antimicrobial agent against mammalian cells.
-
Cell Culture: Culture a relevant mammalian cell line (e.g., human keratinocytes or fibroblasts) in appropriate media.
-
Cell Seeding: Seed the cells into a multi-well plate at a specific density and allow them to adhere overnight.
-
Treatment: Replace the media with fresh media containing serial dilutions of the antimicrobial agent.
-
Incubation: Incubate the treated cells for a defined period (e.g., 24 or 48 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or XTT assay, which measures metabolic activity, or a lactate dehydrogenase (LDH) release assay, which measures membrane damage.
-
Controls: Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
Conclusion
PXL150 emerges as a promising novel antimicrobial agent with a broad spectrum of activity and a favorable preclinical safety profile. Its rapid membrane-depolarizing mechanism of action is a key advantage in the fight against resistant pathogens. Compared to daptomycin, PXL150 offers a broader spectrum of activity, including Gram-negative bacteria. While polymyxin B is also effective against Gram-negatives, it is hampered by significant nephrotoxicity and neurotoxicity, concerns that have not been observed with PXL150 in preclinical studies. Gramicidin, though a potent membrane-depolarizing agent, is limited to topical use due to its high hemolytic activity.
The data presented in this guide suggests that PXL150 warrants further investigation as a potential therapeutic for a variety of bacterial infections. Its distinct mechanism and favorable safety profile position it as a valuable candidate in the ongoing search for new and effective antimicrobial therapies. Further clinical evaluation is necessary to fully elucidate its therapeutic potential in humans.
References
- 1. The novel antimicrobial peptide PXL150 in the local treatment of skin and soft tissue infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The novel antimicrobial peptide PXL150 in the local treatment of skin and soft tissue infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Antimicrobial susceptibility of daptomycin and comparator agents tested against methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci: trend analysis of a 6-year period in US medical centers (2005-2010) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Antimicrobial susceptibility to polymyxin B and other comparators against Gram-negative bacteria isolated from bloodstream infections in China: Results from CARVIS-NET program [frontiersin.org]
- 9. academic.oup.com [academic.oup.com]
- 10. real.mtak.hu [real.mtak.hu]
- 11. Structure, toxicity and antibiotic activity of gramicidin S and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Polymyxin B resistance rates in carbapenem-resistant Pseudomonas aeruginosa isolates and a comparison between Etest® and broth microdilution methods of antimicrobial susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Supreme activity of gramicidin S against resistant, persistent and biofilm cells of staphylococci and enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacodynamics of Daptomycin against Enterococcus faecium and Enterococcus faecalis in the Murine Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Proof-of-Concept Study of the Efficacy of Systemically Administered Polymyxins in Mouse Burn Wound Infection Caused by Multidrug-Resistant Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Proof-of-Concept Study of the Efficacy of Systemically Administered Polymyxins in Mouse Burn Wound Infection Caused by Multidrug-Resistant Gram-Negative Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. Frontiers | Polymyxin B-Associated Nephrotoxicity and Its Predictors: A Retrospective Study in Carbapenem-Resistant Gram-Negative Bacterial Infections [frontiersin.org]
- 21. Polymyxin B Nephrotoxicity: From Organ to Cell Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 22. journals.asm.org [journals.asm.org]
- 23. scispace.com [scispace.com]
- 24. mdpi.com [mdpi.com]
- 25. Gramicidin A: A New Mission for an Old Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 26. aacrjournals.org [aacrjournals.org]
- 27. pubcompare.ai [pubcompare.ai]
- 28. Frontiers | Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes [frontiersin.org]
- 29. Frontiers | Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms [frontiersin.org]
- 30. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 31. pure.uva.nl [pure.uva.nl]
- 32. researchgate.net [researchgate.net]
- 33. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. Antibacterial and Hemolytic Activity of Antimicrobial Hydrogels Utilizing Immobilized Antimicrobial Peptides [mdpi.com]
- 37. mdpi.com [mdpi.com]
A Meta-Analysis of In Vivo Studies on "Antibacterial Agent 150" (PXL150)
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive meta-analysis of in vivo studies on the novel antibacterial agent PXL150, referred to in some contexts as "Antibacterial agent 150". The document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of PXL150's performance against other commercially available antibacterial agents. The information is presented through structured data tables, detailed experimental protocols, and visualizations of relevant biological pathways to facilitate informed decision-making in preclinical and clinical research.
Executive Summary
Quantitative Data Summary: In Vivo Efficacy
The following table summarizes the in vivo efficacy of PXL150 and comparator antibacterial agents in various animal models of bacterial skin and soft tissue infections. The primary endpoint for comparison is the reduction in bacterial load, typically measured in log10 Colony Forming Units (CFU) per gram of tissue or per wound.
| Agent | Animal Model | Pathogen | Dosage/Formulation | Log Reduction in CFU (compared to control) | Citation |
| PXL150 | Mouse Surgical Site Infection | S. aureus | 8.3 mg/g aqueous solution | >3 log10 | [1] |
| PXL150 | Mouse Surgical Site Infection | S. aureus | 10 mg/g in HPC gel | >1.3 log10 (>95% reduction) | [1] |
| PXL150 | Rat Excision Wound | MRSA | 2 mg/ml aqueous solution | ≥2 log10 (≥99% reduction) | |
| PXL150 | Mouse Infected Burn Wound | P. aeruginosa | 2.5-20 mg/g in HPC gel | Significant reduction (dose-dependent) | [2] |
| Mupirocin | Rat Full-Thickness Burn Wound | MRSA | Not specified | ~2 log10 | |
| Silver Sulfadiazine | Porcine Burn Wound | P. aeruginosa | 1% cream | ~2.5-4 log10 | [3][4] |
| Retapamulin | Mouse Skin Wound | MRSA | 2% and 3% ointment | 4.82 to 5.42 log10 | [5] |
| Daptomycin | Rat Burn Wound | MRSA | Intraperitoneal | ~4 log10 (from 10^7 to 10^3 CFU/g) | [6] |
| Linezolid | Mouse Thigh Infection | S. aureus | 100 mg/kg, b.i.d./day | ~1 log10 | [7][8] |
| Vancomycin | Mouse Thigh Infection | S. aureus | Not specified | ~1.7 log10 | [9] |
HPC: Hydroxypropyl cellulose
Experimental Protocols
This section details the methodologies for key in vivo experiments cited in this guide.
Mouse Model of Surgical Site Infection (SSI)
-
Animal Model: Female BALB/c mice.
-
Procedure:
-
Anesthetize the mice.
-
Make a full-thickness incision on the dorsum.
-
A silk suture contaminated with a known concentration of S. aureus (e.g., 5 × 10^3 cells/cm of suture) is implanted into the wound.
-
The wound is closed with a single nylon suture.
-
-
Treatment:
-
Topical application of the test agent (e.g., PXL150 in aqueous solution or gel) or placebo/vehicle control at a specified time point post-infection (e.g., 2 hours).
-
-
Outcome Assessment:
-
At a predetermined time post-treatment (e.g., 2 hours), mice are euthanized.
-
The wounded tissue is excised, homogenized, and serially diluted.
-
Rat Model of Excision Wound Infection
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure:
-
Anesthetize the rats.
-
Create a full-thickness excision wound on the dorsum.
-
Inoculate the wound with a suspension of MRSA.
-
-
Treatment:
-
Administer the test agent (e.g., PXL150 dissolved in water) topically to the wound at a specific time post-infection (e.g., 2 hours).
-
-
Outcome Assessment:
-
Harvest the wound tissue at a set time point post-infection (e.g., 4 or 6 hours).
-
Homogenize the tissue and perform quantitative bacteriology (CFU counts) to determine the bacterial load.
-
Mouse Model of Infected Burn Wounds
-
Animal Model: Male BALB/c mice.
-
Procedure:
-
Anesthetize the mice.
-
Induce a second-degree burn on the dorsum using a heated instrument.
-
Inoculate the burn wound with a suspension of P. aeruginosa.
-
-
Treatment:
-
Apply the test agent (e.g., PXL150 in HPC gel) topically to the burn wound, often with repeated applications (e.g., twice daily for several consecutive days).
-
-
Outcome Assessment:
-
Monitor the bacterial burden over time. This can be done non-invasively if a bioluminescent bacterial strain is used.
-
Alternatively, at the end of the experiment, excise the burn tissue for quantitative bacteriology (CFU counts).[2]
-
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key biological pathways and experimental workflows relevant to the action of PXL150.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. PAI-1: An Integrator of Cell Signaling and Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro and In Vivo Activity of 14-O-[(4,6-Diamino-pyrimidine-2-yl) thioacetyl] Mutilin against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacodynamics of Vancomycin at Simulated Epithelial Lining Fluid Concentrations against Methicillin-Resistant Staphylococcus aureus (MRSA): Implications for Dosing in MRSA Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of the Antibacterial Spectrum of PXL150: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antibacterial performance of PXL150 with other alternatives, supported by experimental data. PXL150 is a novel, short, synthetic antimicrobial peptide (AMP) that has demonstrated a broad spectrum of microbicidal action against both Gram-positive and Gram-negative bacteria, including resistant strains.[1][2] This document summarizes key quantitative data, details experimental methodologies, and visualizes the proposed mechanism of action to aid in the independent validation and assessment of PXL150.
Quantitative Comparison of Antimicrobial Activity
The in vitro efficacy of PXL150 has been quantified by determining its Minimum Microbicidal Concentration (MMC), the concentration at which it kills ≥99% of microorganisms (MMC99). The following table summarizes the MMC99 values of PXL150 against a panel of clinically relevant bacteria and yeast, in comparison to conventional topical antibiotics, mupirocin and fusidic acid.
Table 1: Minimum Microbicidal Concentration (MMC99) of PXL150 and Comparator Antibiotics [1]
| Microorganism | PXL150 (µg/mL) | Mupirocin (µg/mL) | Fusidic Acid (µg/mL) |
| Gram-Positive Bacteria | |||
| Staphylococcus aureus (ATCC 29213) | 3 | 3 | 3 |
| Staphylococcus aureus (MRSA, ATCC 33591) | 3 | 3 | 3 |
| Staphylococcus aureus (Clinical Isolate, Fusidic Acid-Resistant) | 3 | 3 | >200 |
| Staphylococcus epidermidis (ATCC 12228) | 6 | 3 | 3 |
| Streptococcus pyogenes (ATCC 19615) | 3 | 6 | >200 |
| Propionibacterium acnes (ATCC 6919) | 6 | 3 | 3 |
| Gram-Negative Bacteria | |||
| Escherichia coli (ATCC 25922) | 6 | >200 | >200 |
| Pseudomonas aeruginosa (ATCC 27853) | 6 | >200 | >200 |
| Klebsiella pneumoniae (Multiresistant) | 6 | >200 | >200 |
| Acinetobacter baumannii (Multiresistant) | 6 | >200 | >200 |
| Yeast | |||
| Candida albicans (ATCC 90028) | 6 | >200 | >200 |
| Candida parapsilosis (ATCC 22019) | 6 | >200 | >200 |
| Candida glabrata (ATCC 90030) | 12.5 | >200 | >200 |
| Candida krusei (ATCC 6258) | 6 | >200 | >200 |
Data sourced from Björn et al., 2013.[1]
Experimental Protocols
Minimum Microbicidal Concentration (MMC) Assay[1]
The MMC assay was performed to determine the lowest concentration of the antimicrobial agent required to kill ≥99% of the initial bacterial inoculum.
-
Bacterial Preparation: Bacterial and yeast strains were cultured to the mid-logarithmic growth phase in appropriate broth media.
-
Assay Setup: The assay was conducted in 96-well plates. A standardized suspension of microorganisms was added to wells containing serial dilutions of the test compounds (PXL150, mupirocin, or fusidic acid) in a diluted Brain Heart Infusion (BHI) broth.
-
Incubation: The plates were incubated for a specified period at 37°C.
-
Determination of MMC99: After incubation, aliquots from each well were plated on agar plates to determine the number of viable colony-forming units (CFU). The MMC99 was identified as the lowest concentration of the compound that resulted in a ≥99% reduction in CFUs compared to the initial inoculum.
In Vivo Murine Surgical Site Infection Model[3]
This model was utilized to evaluate the in vivo efficacy of PXL150 in a setting mimicking a surgical site infection.
-
Animal Model: Mice were used for this experimental model.
-
Infection: A silk suture contaminated with Staphylococcus aureus was inserted into a wound created on the animal.
-
Treatment: PXL150, formulated either as an aqueous solution or in a hydroxypropyl cellulose (HPC) gel, was applied topically to the infected wound. A placebo group received the vehicle without PXL150.
-
Assessment: At a predetermined time point post-treatment, the wound tissue was excised, homogenized, and plated to quantify the bacterial load (CFU/wound). The efficacy of PXL150 was determined by comparing the bacterial counts in the treated groups to the placebo group.
Mechanism of Action and Experimental Workflow
PXL150 is proposed to exert its rapid microbicidal effect by disrupting the integrity of the bacterial cell membrane. This leads to a rapid depolarization of the cytoplasmic membrane, dissipation of the membrane potential, and subsequent cell death.[2][3]
Caption: Proposed mechanism of action for PXL150.
The following diagram illustrates the general workflow for evaluating the antibacterial spectrum of a novel compound like PXL150.
Caption: Experimental workflow for antibacterial spectrum validation.
References
- 1. The novel antimicrobial peptide PXL150 in the local treatment of skin and soft tissue infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel antimicrobial peptide PXL150 in the local treatment of skin and soft tissue infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Antibacterial Agent 150
For Researchers, Scientists, and Drug Development Professionals: A Step-by-Step Guide to the Safe Handling and Disposal of Antibacterial Agent 150.
The responsible management of laboratory chemicals is paramount to ensuring a safe working environment and minimizing environmental impact. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, based on available safety data. Adherence to these procedures is critical for maintaining laboratory safety and regulatory compliance.
I. Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure. Handle the agent in a well-ventilated area.[1]
Table 1: Required Personal Protective Equipment
| Body Part | Protection | Standard/Specification |
| Eyes | Tightly fitting safety goggles with side-shields | Conforming to EN 166(EU) or NIOSH (US)[1] |
| Hands | Chemical impermeable gloves | Inspected prior to use; must satisfy EU Directive 89/686/EEC and EN 374[1] |
| Body | Fire/flame resistant and impervious clothing | [empty] |
| Respiratory | Full-face respirator | Use if exposure limits are exceeded or irritation is experienced[1] |
Handling Precautions:
-
Avoid contact with skin and eyes.[1]
-
Prevent the formation of dust and aerosols.[1]
-
Use non-sparking tools to prevent fire from electrostatic discharge.[1]
-
Ensure adequate ventilation and have emergency exits readily accessible.[1]
II. Spill Management and First Aid
In the event of a spill or exposure, immediate and appropriate action is crucial.
Spill Procedures:
-
Ensure Safety: Evacuate personnel to a safe area, keeping them upwind of the spill.[1]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[1]
-
Ignition Sources: Remove all sources of ignition.[1]
-
Cleanup: Collect the spilled material using spark-proof tools and explosion-proof equipment.[1] Place the collected material into a suitable, closed container for disposal.[1]
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | Rinse with pure water for at least 15 minutes and consult a doctor.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
III. Proper Disposal Procedures
The disposal of this compound must be conducted in a manner that avoids environmental contamination. Discharge into sewer systems or waterways is strictly prohibited.[1]
Step-by-Step Disposal Protocol:
-
Collection: Collect waste material in suitable, closed containers.[1]
-
Labeling: Clearly label the waste containers with the contents ("Waste this compound") and any relevant hazard information.
-
Storage: Store the waste containers in a dry, cool, and well-ventilated place, separate from incompatible materials and foodstuff containers.[1]
-
Professional Disposal: Arrange for the disposal of the material through a licensed chemical destruction plant.[1]
-
Approved Methods: The acceptable methods of disposal are controlled incineration with flue gas scrubbing.[1]
Container Disposal:
-
Containers can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning.[1]
-
Alternatively, puncture the packaging to render it unusable for other purposes and then dispose of it in a sanitary landfill.[1]
-
For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal method.[1]
Disposal Workflow Diagram:
Caption: Workflow for the safe disposal of this compound.
IV. Environmental and Regulatory Information
Discharge of this compound into the environment must be avoided.[1] It is important to note that this substance is not listed in the following chemical inventories:
-
European Inventory of Existing Commercial Chemical Substances (EINECS)[1]
-
EC Inventory[1]
-
United States Toxic Substances Control Act (TSCA) Inventory[1]
-
China Catalog of Hazardous chemicals 2015[1]
-
New Zealand Inventory of Chemicals (NZIoC)[1]
-
Philippines Inventory of Chemicals and Chemical Substances (PICCS)[1]
The absence of this agent from these lists underscores the importance of treating it as a chemical of unknown long-term environmental impact and handling it with the utmost care, ensuring disposal is carried out in accordance with all appropriate local, state, and federal laws and regulations.[1]
References
Essential Safety and Handling Guide for Potent Antibacterial Agents
Disclaimer: "Antibacterial Agent 150" is a hypothetical substance for this guide. The following information is based on established safety protocols for handling potent, powdered antibacterial compounds in a laboratory setting. Researchers must always consult the specific Safety Data Sheet (SDS) for any chemical they are using.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling potent antibacterial agents. It includes detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The use of appropriate PPE is the final barrier to exposure after engineering and administrative controls have been implemented.[1] For potent powdered compounds, a comprehensive PPE strategy is critical.
Core PPE Requirements:
-
Respiratory Protection: Inhalation is a primary exposure route for powdered substances.[1] Surgical masks offer little to no protection from chemical powders and should not be used for this purpose.[1][2]
-
Eye Protection: Chemical splash goggles are required to protect against splashes or aerosols of the antibacterial agent.[2] Standard safety glasses are not sufficient.
-
Hand Protection: Double gloving is required when handling potent antibacterial agents.[2] Gloves should be powder-free to prevent contamination of the work area.[1][2] Regularly inspect gloves for any signs of damage and change them every 30-60 minutes, or immediately if contamination is suspected.[1]
-
Body Protection: A disposable, solid-front gown with long sleeves and tight-fitting cuffs is necessary to prevent skin contact.[1] For extensive handling, coveralls ("bunny suits") may be required.[2] Shoe covers should also be worn.[2]
Quantitative Data Summary: Respiratory Protection
| Task/Risk Level | Respirator Type | Filter Type | NIOSH Assigned Protection Factor (APF) |
| Unpacking new shipments (potential for spills) | Air-Purifying Respirator (APR) | N95 or higher | 10 |
| Weighing and handling powder | Powered Air-Purifying Respirator (PAPR) with loose-fitting hood | High-Efficiency Particulate Air (HEPA) | 25-1000 |
| Large spill cleanup | Full-Facepiece Air-Purifying Respirator or PAPR | Chemical Cartridge with P100 filter | 50-1000 |
Note: Always consult your institution's Environmental Health and Safety (EHS) department for specific respirator requirements and ensure you are properly fit-tested and trained in their use.[1]
Operational Plan
A clear operational plan is crucial for minimizing exposure and preventing contamination.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks in a designated receiving area.
-
Store the antibacterial agent in a clearly labeled, sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
2. Handling and Preparation:
-
All handling of the powdered antibacterial agent should be performed within a certified chemical fume hood, ventilated balance safety enclosure, or glove box to contain any airborne particles.[3]
-
Before beginning work, decontaminate the work surface.
-
Wear all required PPE as outlined above.
-
When weighing, use a "weigh-in-weigh-out" procedure to minimize the amount of powder handled.
-
Once the agent is in solution, the risk of aerosolization is significantly reduced, but appropriate PPE is still necessary to protect against splashes.[3]
3. Spill Response:
-
In the event of a small spill, cordon off the area and prevent others from entering.
-
Wearing appropriate PPE (including a respirator), gently cover the spill with absorbent material.
-
Carefully collect the absorbent material and place it in a sealed container for hazardous waste disposal.
-
Clean the spill area with an appropriate deactivating solution or soap and water.
-
For large spills, evacuate the area and contact your institution's EHS department immediately.
Disposal Plan
Improper disposal of antibacterial agents can contribute to environmental contamination and the development of antimicrobial resistance.[4][5]
Waste Segregation:
-
Potent Compound Waste: All unused powdered antibacterial agent and concentrated stock solutions are considered hazardous chemical waste.[6] These should be collected in a designated, sealed hazardous waste container.
-
Contaminated Labware: Disposable items that have come into contact with the antibacterial agent (e.g., pipette tips, centrifuge tubes) should be placed in a designated hazardous waste container.
-
Contaminated PPE: Used gloves, gowns, and shoe covers should be disposed of as "trace" chemical waste in a designated container.[1]
Disposal Methods:
-
Never dispose of antibacterial agents down the drain or in the regular trash.[5]
-
All hazardous waste must be disposed of through your institution's EHS department, typically via high-temperature incineration.[7]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Protocol: Preparation of a 10 mg/mL Stock Solution
This protocol outlines the steps for safely preparing a stock solution of a potent, powdered antibacterial agent.
1. Preparation and Pre-Donning PPE: 1.1. Assemble all necessary materials: the antibacterial agent, appropriate solvent (e.g., DMSO), sterile conical tubes, and pipettes. 1.2. Decontaminate the work surface of the chemical fume hood. 1.3. Post a warning sign indicating that a potent compound is in use.
2. Donning PPE: 2.1. Don shoe covers. 2.2. Don the first pair of gloves. 2.3. Don a disposable gown, ensuring complete coverage. 2.4. Don the second pair of gloves, pulling the cuffs over the sleeves of the gown.[1] 2.5. Don chemical splash goggles. 2.6. Don the appropriate respirator (e.g., N95 or PAPR) and perform a user seal check.
3. Weighing the Antibacterial Agent: 3.1. Inside the chemical fume hood, carefully open the container of the antibacterial agent. 3.2. Using a dedicated spatula, weigh the desired amount of powder onto a weigh boat. 3.3. Once the desired weight is obtained, securely close the primary container.
4. Preparing the Solution: 4.1. Carefully transfer the weighed powder into a sterile conical tube. 4.2. Using a pipette, add the required volume of solvent to the conical tube to achieve a final concentration of 10 mg/mL. 4.3. Securely cap the tube and vortex until the powder is completely dissolved.
5. Post-Preparation and Doffing PPE: 5.1. Label the stock solution with the agent's name, concentration, solvent, date, and your initials. 5.2. Decontaminate any equipment used and the work surface. 5.3. Dispose of all contaminated disposable items (weigh boat, pipette tips, etc.) in the designated hazardous waste container. 5.4. Doff PPE in the following order to prevent contamination: outer gloves, gown, inner gloves, shoe covers, goggles, and respirator. 5.5. Wash hands thoroughly with soap and water.
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling and preparation of a potent antibacterial agent.
References
- 1. pppmag.com [pppmag.com]
- 2. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Disposal of Antimicrobials - Farmed Animal Antimicrobial Stewardship Initiative Blog Archive » Farmed Animal Antimicrobial Stewardship Initiative [amstewardship.ca]
- 5. Antimicrobial Drug Disposal - Antimicrobial Resistance Opportunity Mapping [wpsites.ucalgary.ca]
- 6. bitesizebio.com [bitesizebio.com]
- 7. iwaste.epa.gov [iwaste.epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
